Rabeprazole sodium
Description
What is Rabeprazole sodium?
This compound is the Sodium salt form of Rabeprazole. Rabeprazole is a medication that decreases stomach acid.
It treats peptic ulcer disease, gastroesophageal reflux disease, and excess stomach acid production, such as in Zollinger-Ellison syndrome. It may also be used with other medications to treat Helicobacter pylori. Effectiveness is similar to other proton pump inhibitors (PPIs). You can take it by mouth.
History of this compound
In 1986, this compound was first patented. It was approved for medical use by the FDA in 1997. It is also available as a generic medication. It was the 279th most prescribed medication in America, with over one million prescriptions.
Uses of this compound
Other proton pump inhibitors like omeprazole and omeprazole rabeprazole are used to suppress gastric acid. This is useful for treating and preventing conditions where gastric acids directly worsen symptoms, such as gastric ulcers and duodenal ulcers. Acid suppression may be helpful in gastroesophageal acid reflux disease (GERD), characterized by prolonged exposure to stomach acid in the esophagus. This can often occur due to changes in stomach anatomy and esophagus anatomy. Acid suppression can also be helpful in increased gastric acid production (hypersecretory conditions), such as Zollinger-Ellison Syndrome, multiple endocrine tumors, and systemic mastocytosis.
Rabeprazole is also useful alongside antibiotic therapy for treating the pathogen Helicobacter pylori, which otherwise thrives in acidic environments. Notably, H. pylori eradication with antibiotics and Rabeprazole also prevented the development of second gastric cancer in a randomized trial in high-risk South Korean patients with early stomach cancer treated by endoscopy.
Available forms of this compound
Rabeprazole is available in 10 and 20 mg delayed-release tablets. Rabeprazole-based products, like other proton pump inhibitor products, must be formulated in delayed-release tablets to protect the active medication from being degraded by the stomach acid before being absorbed.
Drug-drug interactions of this compound
Rabeprazole doesn't affect the plasma concentrations of drugs that are also metabolized using the same enzymes as Rabeprazole (i.e., CYP2C19 metabolizes it. It is unlikely to react with CYP2C19 substrates such as warfarin, diazepam, and theophylline.
Pharmacology of this compound
Rabeprazole works by getting absorbed into parietal stomach cells, which are responsible for secreting hydrochloric acids (HCl). At this point, Rabeprazole is inactive. However, Rabeprazole is secreted into the parietal cells' secretory canaliculus, which is the space from which acid secretion occurs. Here, acid secretion is mediated by the energy-dependent acid pumps, called hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) pumps. These enzymatic pumps have cysteine amino acid residues. After being activated by gastric (stomach) acid to a reactive sulfenamide intermediate, Rabeprazole permanently binds the cysteine residues, forming covalent disulfide bonds. This action fundamentally alters the configuration of the acid pump, thereby inhibiting its activity. Acid cannot be secreted into the gastric lumen, the space in the stomach. As a result, the pH of the stomach decreases (decreases the concentration of hydrogen ions, H+). [12] Acid secretion is effectively suppressed by permanent inhibition of each proton pump to which each molecule of Rabeprazole has been bound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044205 | |
| Record name | Rabeprazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-90-6 | |
| Record name | Rabeprazole sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rabeprazole Sodium: A Technical Guide to the Molecular Mechanism of Action on Gastric Parietal Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole sodium is a potent, second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It is a substituted benzimidazole prodrug widely prescribed for acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1][2] Like other PPIs, its primary target is the H+/K+-ATPase enzyme, the proton pump located at the secretory surface of gastric parietal cells, which is responsible for the final step in acid secretion.[1][3] Rabeprazole's unique pharmacological properties, particularly its rapid rate of activation across a wide pH range, distinguish it from other members of its class, conferring a swift onset of action.[4][5] This guide provides an in-depth technical overview of rabeprazole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Molecular Mechanism of Action
The therapeutic effect of rabeprazole is a multi-step process that begins with systemic absorption and culminates in the irreversible inactivation of the proton pump within the specialized acidic environment of the parietal cell.
2.1 Systemic Distribution and Accumulation Following oral administration as an enteric-coated tablet, this compound is absorbed in the small intestine.[1][6] As a weak base, the inactive prodrug freely crosses cell membranes and distributes throughout the body via the bloodstream.[7][8] Its mechanism relies on selective accumulation in the acidic secretory canaliculus of the stimulated parietal cell, an environment with a pH that can drop below 2.0.[1][8] The pyridine moiety of rabeprazole, with a pKa of approximately 5.0, becomes protonated in this acidic space.[1][9] This protonation traps the molecule, leading to a concentration at the site of action that is over 1000-fold higher than in the blood.[8]
2.2 Acid-Catalyzed Activation Once concentrated in the canaliculus, rabeprazole undergoes a two-step, acid-catalyzed chemical rearrangement. The initial protonation is followed by a second protonation on the benzimidazole ring, which triggers the conversion of the prodrug into its active form: a highly reactive tetracyclic sulfenamide.[1][8] This conversion is the rate-limiting step for all PPIs.[1] Rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs, contributing to its faster onset of acid suppression.[1][5]
2.3 Covalent Inactivation of H+/K+-ATPase The activated sulfenamide is a potent electrophile that rapidly forms irreversible covalent disulfide bonds with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit.[1][7][8] This covalent binding fundamentally alters the enzyme's conformation, locking it in an inactive state and preventing it from pumping hydrogen ions into the gastric lumen.[7] While the specific cysteine residues targeted by rabeprazole are understood to be in the region of the fifth and sixth transmembrane segments, they are not as precisely defined as for other PPIs like omeprazole (Cys 813, Cys 892) and pantoprazole (Cys 813, Cys 822).[8][10] Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units by the parietal cell.[7]
Quantitative Pharmacodynamic Data
Rabeprazole's chemical properties facilitate a more rapid activation compared to other PPIs, a key factor in its pharmacodynamic profile. The following table summarizes critical quantitative data from in vitro studies.
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole | Reference |
| pKa (Pyridine Protonation) | ~5.0 | 4.0 | 3.9 | 3.8 | [1][9] |
| Activation Half-Life at pH 1.2 (minutes) | 1.3 | 2.8 | 2.0 | 4.6 | [1] |
| Activation Half-Life at pH 5.1 (minutes) | 7.2 | 84 | 90 | 282 | [1] |
| Time to Near-Maximal Inhibition (Isolated Hog Gastric Vesicles) | 5 minutes | 30 minutes | 30 minutes | >50 minutes | [1] |
Key Experimental Protocols
The elucidation of rabeprazole's mechanism of action relies on specific in vitro assays that measure either the direct inhibition of the H+/K+-ATPase enzyme or the downstream effect on acid secretion.
4.1 Protocol: H+/K+-ATPase Inhibition Assay
This protocol assesses the direct inhibitory effect of a compound on the enzymatic activity of the proton pump using an enriched vesicle preparation from gastric tissue.[11][12][13] Activity is determined by measuring the rate of ATP hydrolysis via quantification of released inorganic phosphate (Pi).
Methodology:
-
Vesicle Preparation:
-
Homogenize fresh porcine or rabbit gastric mucosal tissue in a buffered sucrose solution.
-
Perform differential centrifugation to isolate a microsomal fraction enriched with H+/K+-ATPase-containing vesicles.
-
Further purify the vesicles using a Ficoll/sucrose density gradient centrifugation to obtain a highly enriched membrane fraction.[11][12]
-
-
Assay Reaction:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.
-
Add the H+/K+-ATPase-enriched vesicles to the buffer. To measure K+-stimulated activity, include an ionophore like valinomycin to make the vesicles permeable to K+.
-
Add rabeprazole (or other test compounds/vehicle control) at various concentrations to the vesicle suspension.
-
Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at 37°C to allow for compound interaction.
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding a defined concentration of ATP (e.g., 2 mM).[13]
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold trichloroacetic acid, which precipitates the protein and stops ATP hydrolysis.[13]
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Phosphate Quantification:
-
Collect the supernatant, which contains the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Quantify the amount of Pi using a colorimetric method, such as the Fiske-Subbarow method, where Pi reacts with ammonium molybdate in an acidic solution to form a colored complex (molybdenum blue) that is measured spectrophotometrically (e.g., at 660 nm or 400 nm).[13][14]
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (μmol Pi/mg protein/hour).
-
Plot the percentage of inhibition against the logarithm of the rabeprazole concentration to determine the IC50 value.
-
4.2 Protocol: [¹⁴C]-Aminopyrine Uptake Assay
This assay provides an indirect but reliable functional measure of acid secretion in isolated gastric glands or parietal cells.[4][6] Aminopyrine is a weak base (pKa 5.0) that is radiolabeled. It freely crosses cell membranes when uncharged but becomes protonated and trapped within acidic compartments. The degree of [¹⁴C]-aminopyrine accumulation is therefore proportional to the volume and acidity of the acid-secretory spaces.
Methodology:
-
Gastric Gland/Cell Isolation:
-
Assay Setup:
-
Radiolabel Incubation:
-
Separation and Lysis:
-
Rapidly terminate the incubation by pelleting the glands/cells via centrifugation.
-
Aspirate the supernatant.
-
Lyse the cells in the pellet (e.g., with a detergent or strong base) to release the trapped [¹⁴C]-aminopyrine.
-
-
Scintillation Counting:
-
Add the cell lysate to a scintillation cocktail.
-
Measure the amount of radioactivity using a liquid scintillation counter. The counts per minute (cpm) are directly related to the amount of accumulated aminopyrine.
-
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Express the results as a percentage of the maximal response to a secretagogue or as a percentage of inhibition relative to a stimulated control.
-
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis pathways for rabeprazole sodium, a significant proton pump inhibitor. The following sections delineate the core synthetic strategies, detail the synthesis of key intermediates, and provide specific experimental protocols with corresponding quantitative data.
Core Synthesis Strategy
The most prevalent synthetic route to this compound involves a multi-step process, commencing with the preparation of a substituted pyridine derivative and a benzimidazole thiol. These intermediates are then coupled to form a thioether, which subsequently undergoes oxidation to yield rabeprazole. The final step involves the conversion of the rabeprazole base to its sodium salt.
A generalized pathway can be visualized as follows:
Caption: General Synthesis Pathway of this compound.
Key Intermediates and Their Synthesis
The synthesis of this compound hinges on the efficient preparation of two primary intermediates: 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and 2-mercaptobenzimidazole . While 2-mercaptobenzimidazole is commercially available, the synthesis of the substituted chloromethylpyridine is a critical multi-step process.
An alternative, more efficient route to the thioether intermediate, bypassing the isolation of several intermediates, has also been reported.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Synthesis of 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Rabeprazole Sulfide)
This condensation reaction forms the core benzimidazole-pyridine thioether structure.
Caption: Experimental Workflow for Thioether Formation.
Protocol:
-
Sodium hydroxide (4.7 g, 118 mmol) is dissolved in 120 ml of distilled water.[2]
-
To this solution, 2-Mercaptobenzimidazole (8.3 g, 55 mmol) is added, and the mixture is heated to 45-50°C.[2]
-
A methanolic solution of in situ generated 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is added slowly over 2-3 hours.[2]
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.[2]
-
After cooling to 30-35°C, methanol is removed under vacuum.[2]
-
The residue is then dissolved in 70 ml of ethyl acetate.[2]
-
The organic layer is washed with a 5% NaOH solution (20 ml) and distilled water (20 ml).[2]
-
Finally, the solution is dried over anhydrous sodium sulfate to yield the rabeprazole sulfide intermediate.[2]
Oxidation of Rabeprazole Sulfide to Rabeprazole
The thioether is oxidized to a sulfoxide in this critical step. Various oxidizing agents can be employed, with sodium hypochlorite and m-chloroperbenzoic acid (m-CPBA) being common choices.
Caption: Experimental Workflow for the Oxidation of Rabeprazole Sulfide.
Protocol using Sodium Hypochlorite:
-
Rabeprazole sulfide (3 g, 8.73 mmol) is dissolved in 7.5 ml of Methanol and cooled to 0-5°C.[3]
-
A solution of sodium hypochlorite (1.2-1.5% wt/wt, approximately 55 ml) is added dropwise over 1-2 hours, maintaining the temperature at 0-5°C.[3]
-
The reaction is stirred for an additional hour at this temperature.[3]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the pH is adjusted to 10.6 using an ammonium acetate solution.[3]
-
The product is extracted with 15 ml of Chloroform.[3]
Conversion of Rabeprazole to this compound
The final step involves the formation of the sodium salt, which is the active pharmaceutical ingredient.
Caption: Experimental Workflow for this compound Salt Formation.
Protocol:
-
Rabeprazole (50 gm) is dissolved in a solution of sodium hydroxide (5.4 gm) in demineralized water (150 ml).[4]
-
The aqueous solution is treated with activated charcoal (1 gm) for 30 minutes and then filtered.[4]
-
Ethyl alcohol (50 ml) is added to the clear filtrate.[4]
-
The solution is concentrated to a thick mass under vacuum at 40-45°C.[4]
-
This mass is redissolved in an organic solvent such as ethyl acetate (100 ml).[4]
-
The resulting solution is added slowly to an anti-solvent like diisopropyl ether (500 ml) with agitation.[4]
-
The precipitated solid is filtered, washed with the anti-solvent, and dried to yield this compound.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic methods for this compound and its intermediates.
Table 1: Synthesis of Rabeprazole Sulfide
| Reactants | Solvent | Catalyst/Base | Yield (%) | Purity (%) | Reference |
| 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | Tetrahydrofuran | Triphenylphosphine, Diethyl azodicarboxylate | 80 | Not Specified | [5] |
| in situ 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole | Methanol/Water | Sodium Hydroxide | Not Specified | Not Specified | [2] |
Table 2: Oxidation of Rabeprazole Sulfide to Rabeprazole
| Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Sodium Hypochlorite | Methanol | 0-5°C | Not Specified | Not Specified | [3] |
| Pyridinium chlorochromate (PCC) | Methylene chloride | 20-25°C for 2h | 98 (approx.) | Not Specified | [6] |
| Pyridinium dichromate (PDC) | Chloroform | 10-20°C for 2.5h | 94 (approx.) | Not Specified | [6] |
| Chromium trioxide pyridine | Methylene chloride | 40-45°C for 3.5h | 89 (approx.) | Not Specified | [6] |
Table 3: Conversion of Rabeprazole to this compound
| Base | Solvent System | Anti-solvent | Yield (%) | Purity (by HPLC) (%) | Reference |
| Sodium Hydroxide | Water/Ethanol/Ethyl Acetate | Diisopropyl ether | 85 | 99.5 | [4] |
| Sodium Amide | Ethyl Acetate | Petroleum Ether | 96.6 | 99.5 | [7] |
| Sodium Hydroxide | Chloroform/Dimethylbenzene | Cyclohexane | 94.2 | 99.5 | [7] |
| Sodium Hydroxide | Ethanol | - | Not Specified | Not Specified | [6] |
| Sodium Hydroxide | Ethanol/Toluene | Methyl tertiary butyl ether/Isopropyl ether | 92.3 | 99.8 | [1] |
Note: Yields and purities can vary based on the specific reaction conditions, scale, and purification methods employed. The data presented here is for comparative purposes based on the cited literature.
References
- 1. CN102993179B - A kind of preparation method of high-purity sodium rabeprazole - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. asianjpr.com [asianjpr.com]
- 4. US20080071089A1 - Process for the Manufacture of this compound - Google Patents [patents.google.com]
- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]
- 6. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101580502A - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Rabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical methodologies related to rabeprazole sodium, a widely used proton pump inhibitor. The document delves into the synthesis, separation, and distinct pharmacological properties of its enantiomers, offering valuable insights for research and development in the field of gastroenterology and medicinal chemistry.
Chemical Structure and Properties of this compound
This compound is the sodium salt of rabeprazole, a substituted benzimidazole derivative that functions as a potent inhibitor of the gastric H+/K+-ATPase (proton pump). Its chemical name is sodium 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]-1H-benzimidazol-1-ide.
The molecular structure of rabeprazole features a chiral sulfur atom in the sulfoxide group, rendering the molecule chiral. Consequently, rabeprazole exists as a racemic mixture of two enantiomers: (R)-(+)-rabeprazole (dexrabeprazole) and (S)-(-)-rabeprazole.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [1][2][3] |
| Molecular Weight | 381.42 g/mol | [2][4][5] |
| CAS Number | 117976-90-6 | [1][2][4] |
| Appearance | White to slightly yellowish-white solid | [1] |
| Solubility | Very soluble in water and methanol; freely soluble in ethanol, chloroform, and ethyl acetate; insoluble in ether and hexane. | [1] |
| Melting Point | 99-100°C | [2] |
| pKa | Pyridine N: 4.53 (weak base), Benzimidazole N-H: 0.62 (weak acid) | [1] |
Stereoisomers of Rabeprazole
The presence of a stereocenter at the sulfur atom gives rise to two enantiomers of rabeprazole: (R)-(+)-rabeprazole and (S)-(-)-rabeprazole. While structurally mirror images, these enantiomers can exhibit different pharmacological and pharmacokinetic profiles.
Asymmetric Synthesis of Dexrabeprazole ((R)-(+)-Rabeprazole)
The development of a single-enantiomer drug, dexrabeprazole, has been driven by its potentially superior clinical efficacy. The key to its production lies in the enantioselective oxidation of the prochiral sulfide precursor.
Experimental Protocol: Asymmetric Oxidation
A common method for the asymmetric synthesis of dexrabeprazole involves the use of a chiral titanium complex as a catalyst.
-
Catalyst Formation: A chiral titanium complex is prepared by reacting titanium(IV) isopropoxide with a chiral ligand, such as (+)-diethyl-L-tartrate, in an appropriate organic solvent. This creates a chiral environment for the subsequent oxidation reaction.
-
Oxidation: The sulfide precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole, is added to the chiral titanium complex solution.
-
An oxidizing agent, such as cumene hydroperoxide, is then added in the presence of a base. The chiral catalyst directs the oxidation to stereoselectively form the (R)-sulfoxide, dexrabeprazole.
-
Purification: The resulting dexrabeprazole is purified using standard techniques to achieve high enantiomeric purity.
Enantioselective Separation of Rabeprazole Enantiomers
For analytical and preparative purposes, the separation of rabeprazole enantiomers is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral column, such as Chiralpak IC (immobilized cellulose-based stationary phase), is used.
-
Mobile Phase: A mixture of hexane, ethanol, and an amine additive like ethylenediamine is typically employed in an isocratic mode. The ratio of these components is optimized to achieve baseline separation.
-
Temperature: The column temperature is controlled (e.g., 35 °C) to ensure reproducible separation.
-
Detection: The enantiomers are detected using a UV detector at an appropriate wavelength.
Pharmacological and Clinical Differences
Preclinical and clinical studies have indicated that dexrabeprazole may offer advantages over the racemic mixture.
Pharmacokinetics
Pharmacokinetic studies in humans have shown that after administration of racemic rabeprazole, the systemic exposure (Cmax and AUC) of the (R)-isomer is significantly greater than that of the (S)-isomer. This difference in exposure may contribute to the enhanced efficacy of dexrabeprazole.
Pharmacodynamics and Clinical Efficacy
Animal studies have suggested that the (R)-isomer is more effective than the (S)-isomer in certain ulcer models. Clinical trials in patients with gastroesophageal reflux disease (GERD) have demonstrated that dexrabeprazole at a 10 mg dose can provide better symptomatic relief and higher healing rates compared to the 20 mg dose of racemic rabeprazole. Furthermore, the onset of symptom improvement has been reported to be significantly earlier with dexrabeprazole.
Mechanism of Action: Proton Pump Inhibition
Rabeprazole, as a proton pump inhibitor, acts by irreversibly binding to the H+/K+-ATPase in the secretory canaliculus of gastric parietal cells. This action blocks the final step in gastric acid secretion.
Conclusion
This compound is a cornerstone in the management of acid-related gastrointestinal disorders. The understanding of its stereochemistry has led to the development of dexrabeprazole, a single-enantiomer formulation that may offer improved clinical outcomes. This guide has provided a detailed overview of the chemical structure, synthesis, analytical separation, and pharmacological properties of rabeprazole and its stereoisomers, which is essential for professionals engaged in drug discovery, development, and clinical research. The provided experimental frameworks can serve as a basis for further investigation and optimization in the field.
References
- 1. Dexthis compound [benchchem.com]
- 2. wjgnet.com [wjgnet.com]
- 3. WO2011161421A1 - Salts and polymorphs of dexrabeprazole - Google Patents [patents.google.com]
- 4. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Rabeprazole Sodium Against Helicobacter pylori: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of rabeprazole sodium against Helicobacter pylori. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and mechanisms of action associated with this proton pump inhibitor's anti-H. pylori effects.
Quantitative Assessment of Anti-H. pylori Activity
This compound has demonstrated significant in vitro activity against Helicobacter pylori, often exhibiting greater potency than other proton pump inhibitors (PPIs) such as omeprazole and lansoprazole.[1][2][3][4][5][6] The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Rabeprazole and Other PPIs against Helicobacter pylori
| Compound | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| This compound | 133 | 1.6 | 3.1 | Not Reported | [4] |
| Rabeprazole | 30 | Not Reported | Not Reported | 0.125 - 1.0 | [7] |
| Rabeprazole | 3 | MIC99: 2.25 | Not Reported | Not Reported | [6] |
| Lansoprazole | 133 | 3.1 | 6.25 | Not Reported | [4] |
| Lansoprazole | 3 | MIC99: 42.5 | Not Reported | Not Reported | [6] |
| Omeprazole | 133 | 6.25 | 12.5 | Not Reported | [4] |
| Esomeprazole | 3 | MIC99: 360 | Not Reported | Not Reported | [6] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the in vitro activity of this compound against H. pylori.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents against H. pylori.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
Helicobacter pylori clinical isolates or reference strains (e.g., ATCC 43504 for quality control).
-
Brucella broth supplemented with 5% fetal bovine serum or horse serum.[2]
-
This compound powder.
-
96-well microtiter plates.
-
Microaerophilic incubation system (e.g., anaerobic jar with a gas-generating kit or a CO₂ incubator).
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Rabeprazole Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). Perform serial twofold dilutions of the stock solution in Brucella broth to achieve the desired concentration range in the microtiter plate wells.
-
Inoculum Preparation: Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C. Harvest the bacterial cells and suspend them in Brucella broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 72 hours under microaerophilic conditions.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth of H. pylori is observed. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. [In-vitro activity of rabeprazole, lansoprazole, and esomeprazole against Helicobacter pylori] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antagonism of rabeprazole and metronidazole upon clinical isolates of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Rabeprazole Sodium's Interaction with Gut Microbiome Composition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proton pump inhibitors (PPIs), with rabeprazole sodium as a prominent member, are among the most prescribed drug classes globally for acid-related gastrointestinal disorders.[1][2][3] While highly effective, a growing body of evidence reveals their significant impact on the gut microbiome, the complex ecosystem of microorganisms residing in the gastrointestinal tract.[4][5][6] This technical guide provides an in-depth analysis of the interaction between rabeprazole and the gut microbiota. It synthesizes quantitative data on microbial shifts, details common experimental protocols for studying these interactions, and illustrates the underlying mechanisms and clinical consequences. The findings indicate that PPI-induced hypochlorhydria is a primary driver of dysbiosis, characterized by a decrease in microbial diversity and a notable increase in orally-derived bacteria within the gut.[2][7][8] These alterations are associated with an increased risk of enteric infections, particularly from Clostridioides difficile.[3][5][9]
Core Mechanisms of Interaction
The influence of rabeprazole and other PPIs on the gut microbiome is not typically a direct antimicrobial effect but rather a consequence of altering the gastric environment. Two primary mechanisms have been proposed.
2.1 Gastric Acid Suppression and the Oral-Gut Axis The most well-documented mechanism is the profound suppression of gastric acid secretion.[2][10] Rabeprazole irreversibly inhibits the H+/K+-ATPase pump in gastric parietal cells, leading to a sustained increase in intragastric pH.[2] The acidic environment of the stomach (typically pH 1.5-3.5) serves as a critical ecological barrier, eliminating the majority of ingested microorganisms from the oral cavity and the environment.[4][11]
By inducing hypochlorhydria, PPIs compromise this barrier, allowing a greater number of oral bacteria to survive transit into the duodenum, jejunum, and colon.[1][10][12] This leads to the "oralization" of the gut microbiome, where taxa typically abundant in the oral cavity, such as Streptococcus, become enriched in the lower gastrointestinal tract.[10][13][14] This translocation is considered the primary driver of PPI-induced gut microbiota alterations.[10]
2.2 Direct Bacterial Inhibition A secondary, less established mechanism suggests that PPIs may have direct inhibitory effects on specific commensal gut bacteria.[10] In vitro studies have shown that PPIs can suppress the growth of certain taxa.[10] However, this direct effect may not fully account for the consistent observation of increased oral taxa in the gut of PPI users.[10]
Quantitative Data on Microbiome Alterations
Numerous studies have quantified the changes in gut microbial composition following the use of PPIs, including rabeprazole. While results can vary based on study design, duration, and population, consistent patterns have emerged. The following table summarizes key quantitative findings from various studies.
| Taxonomic Level | Taxon | Observed Change | Key Studies & Findings |
| Diversity | Alpha Diversity (Richness/Evenness) | Decreased or No Change | Several large cohort studies report a significant decrease in microbial diversity and richness in PPI users.[5][15] However, some interventional studies with shorter durations report no significant changes in alpha diversity indices like the Shannon index.[10][16][17] |
| Phylum | Firmicutes | Increased (Trend) | A study in children noted a trend toward an increase in the proportion of Firmicutes after 4-8 weeks of PPI therapy.[17] Another study found long-term PPI users had higher counts of Firmicutes compared to non-users. |
| Phylum | Bacteroidetes | Decreased | Long-term PPI users showed lower counts of the Bacteroidetes phylum compared to a control group.[11] |
| Family | Streptococcaceae | Increased | This is one of the most consistently reported findings. A significant increase in Streptococcaceae has been observed in multiple large-scale and interventional studies.[2][10][12] |
| Family | Enterococcaceae | Increased | Studies have shown a significant increase in this family, which contains potentially pathogenic species.[10][15] |
| Family | Staphylococcaceae | Increased | Consistently found to be increased in PPI users across different treatment durations.[10][15] |
| Family | Bifidobacteriaceae | Decreased | Omeprazole treatment was found to significantly decrease the abundance of this family, which is generally considered beneficial.[12][13] |
| Family | Lachnospiraceae | Decreased | A significant decrease in this family of butyrate-producing bacteria was observed after omeprazole administration.[12][13] |
| Genus | Streptococcus | Increased | A significant increase in Streptococcus is a hallmark of PPI-induced dysbiosis, with some studies reporting over a 5-fold increase.[5][10][14][18] |
| Genus | Enterococcus | Increased | The abundance of this genus is significantly higher in PPI users.[5][15] |
| Genus | Staphylococcus | Increased | Significantly increased in the gut microbiota of individuals taking PPIs.[5][15] |
| Genus | Veillonella | Increased | This oral commensal is frequently found to be enriched in the gut of PPI users.[13][14] |
| Species | Escherichia coli | Increased | Potentially pathogenic species like E. coli have been observed to increase in PPI users.[5] |
| Species | Streptococcus vestibularis | Increased | A study on omeprazole use showed a significant increase in this oral species on day 7 of treatment, which reverted to baseline after cessation.[16] |
| Species | Veillonella dispar | Increased | Similar to S. vestibularis, this species was significantly increased after a 7-day course of omeprazole.[16] |
Experimental Protocols and Methodologies
The investigation of rabeprazole's impact on the gut microbiome employs a range of established and evolving methodologies.
4.1 Study Design
-
Cross-Sectional Cohort Studies: These studies compare the gut microbiome composition of large populations of existing PPI users versus non-users to identify associations.[5][9] Confounding factors like diet, age, and other medications are controlled for statistically.[5]
-
Longitudinal Interventional Studies: Healthy volunteers or patients are recruited, and stool samples are collected at baseline before starting a course of rabeprazole (or another PPI) and at one or more time points during and after treatment.[10][16][19] This design provides stronger evidence of causality.
-
Animal Models: Murine models (e.g., C57BL/6J mice) are used to investigate specific mechanisms under controlled conditions.[20] For instance, mice may be administered rabeprazole and subjected to stress models to study effects on intestinal permeability, followed by fecal microbiota transplantation (FMT) to confirm the microbiome's role.[20]
4.2 Sample Collection and DNA Extraction
-
Sample Type: Fecal samples are the most common sample type for studying the gut microbiome due to their non-invasive collection and representation of the distal gut environment.[1][5] Oral swabs are also collected to study the oral-gut translocation hypothesis.[10]
-
Collection and Storage: Participants collect stool samples at home using standardized collection kits and immediately store them at -20°C or -80°C to preserve microbial DNA integrity.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using commercial kits such as the QIAamp DNA Stool Mini Kit (Qiagen) or the PowerSoil DNA Isolation Kit (MO BIO). This step is critical for minimizing bias in downstream analysis.
4.3 Microbiome Profiling: 16S rRNA Gene Sequencing
-
Targeted Gene Amplification: The most common method for taxonomic profiling is the amplification of hypervariable regions of the 16S ribosomal RNA (rRNA) gene, which is specific to bacteria and archaea.[5][17] The V3-V4 or V4 regions are frequently targeted.
-
Sequencing Platform: High-throughput sequencing is performed on platforms like the Illumina MiSeq or HiSeq, generating millions of short reads per sample.[17][20]
-
Bioinformatic Processing: Raw sequencing reads are processed to ensure high quality. This involves steps like demultiplexing, quality filtering, and chimera removal. Pipelines such as QIIME (Quantitative Insights Into Microbial Ecology) or DADA2 are used to cluster reads into Operational Taxonomic Units (OTUs) or resolve them into Amplicon Sequence Variants (ASVs).[20][21]
-
Taxonomic Assignment: The resulting OTUs/ASVs are assigned to a taxonomic lineage (from phylum to species) by comparing their sequences against reference databases like Greengenes or SILVA.
4.4 Statistical Analysis
-
Alpha Diversity: This measures the diversity within a single sample (richness and evenness). Indices such as the Shannon index, Simpson index, and Chao1 are calculated and compared between PPI users and non-users using non-parametric tests like the Wilcoxon rank-sum test or t-tests.[16]
-
Beta Diversity: This compares the overall microbial composition between samples. Distance metrics like Bray-Curtis or UniFrac are calculated, and the results are visualized using Principal Coordinate Analysis (PCoA) plots. Permutational multivariate analysis of variance (PERMANOVA) is used to test for significant differences between groups.[13]
-
Differential Abundance Analysis: To identify specific taxa that are significantly different in abundance between groups, methods like LEfSe (Linear discriminant analysis Effect Size) or generalized linear models are employed, which are designed to handle the compositional and sparse nature of microbiome data.[21][22]
Visualization of Pathways and Workflows
5.1 Mechanism of PPI-Induced Gut Dysbiosis
Caption: Mechanism of rabeprazole-induced gut dysbiosis via gastric acid suppression.
5.2 Standard Experimental Workflow for Microbiome Analysis
Caption: A typical workflow for studying drug effects on the gut microbiome.
5.3 Logical Relationship: Rabeprazole Use and Clinical Outcomes
Caption: Relationship between rabeprazole use, dysbiosis, and clinical risks.
Clinical Implications and Future Directions
The alterations in the gut microbiome induced by rabeprazole are not merely academic observations; they have significant clinical implications.
-
Increased Risk of Infections: The most well-established consequence is an increased risk for enteric infections.[9] By disrupting colonization resistance, PPI-induced dysbiosis creates an environment favorable to pathogens like Clostridioides difficile, with some meta-analyses showing a 65% increase in the incidence of C. difficile-associated diarrhea among PPI users.[5][9] Increased risks for Salmonella and Campylobacter infections are also reported.[2][9]
-
Small Intestinal Bacterial Overgrowth (SIBO): The reduction of gastric acid and altered motility can contribute to the overgrowth of bacteria in the small intestine, a condition known as SIBO.[1][4][6]
-
Nutrient Malabsorption: Chronic PPI use has been associated with deficiencies in micronutrients like vitamin B12, iron, and magnesium, and alterations to the gut microbiome may play a role in this process.[6]
Future research is focused on several key areas:
-
Mitigation Strategies: Investigating the use of probiotics or prebiotics to counteract the negative effects of PPIs on the gut microbiome.[1][19][23] A randomized controlled trial is currently underway to evaluate the effect of probiotics in patients with GERD treated with rabeprazole.[19][23]
-
Personalized Medicine: Understanding how a patient's baseline microbiome might predict their risk for developing adverse effects from PPIs.
-
Long-Term Consequences: Elucidating the impact of long-term PPI-induced dysbiosis on other conditions, such as inflammatory bowel disease (IBD) and gastrointestinal malignancies.[10]
Conclusion
This compound, as a potent inhibitor of gastric acid, significantly alters the composition and diversity of the human gut microbiome. The primary mechanism involves the suppression of the stomach's acid barrier, which permits the translocation and proliferation of oral bacteria in the lower gastrointestinal tract. This dysbiosis is characterized by an increase in genera such as Streptococcus and a decrease in beneficial commensals. These changes are clinically relevant, heightening the risk for serious enteric infections. For researchers and drug development professionals, understanding these intricate drug-microbiome interactions is crucial for optimizing therapeutic strategies, developing safer medications, and exploring novel interventions to maintain gut homeostasis during necessary acid-suppressive therapy.
References
- 1. Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors and dysbiosis: Current knowledge and aspects to be clarified - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. refluxuk.com [refluxuk.com]
- 5. Proton pump inhibitors affect the gut microbiome | Gut [gut.bmj.com]
- 6. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 7. Proton pump inhibitors alter the composition of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 9. The influence of proton pump inhibitors and other commonly used medication on the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance [mdpi.com]
- 11. badgut.org [badgut.org]
- 12. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Changes in the Gastrointestinal Microbiota Induced by Proton Pump Inhibitors—A Review of Findings from Experimental Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Passing the “Acid Test”: Do Proton Pump Inhibitors Affect the Composition of the Microbiome? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of proton pump inhibitor on the human gut microbiome profile in multi-ethnic groups in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gut Microbiota Characteristics in Children After the Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proton pump inhibitors enhance intestinal permeability via dysbiosis of gut microbiota under stressed conditions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Tools for Analysis of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Anti-Proliferative Effects of Rabeprazole Sodium on Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Rabeprazole sodium, a second-generation proton pump inhibitor (PPI), is widely utilized for its potent and sustained inhibition of gastric acid secretion.[1][2] Its primary mechanism involves the irreversible inactivation of the hydrogen/potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system in gastric parietal cells.[2][3][4] Emerging research has illuminated a promising secondary role for rabeprazole as an anti-neoplastic agent. Cancer cells, particularly in solid tumors, exhibit a reversed pH gradient, maintaining an alkaline intracellular environment while fostering an acidic tumor microenvironment through proton extrusion, a process that promotes proliferation, invasion, and drug resistance.[1] By disrupting this crucial pH regulation, rabeprazole demonstrates significant anti-proliferative effects across various cancer cell lines. This technical guide synthesizes the current understanding of rabeprazole's anti-cancer mechanisms, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanisms of Anti-Proliferative Action
Rabeprazole's anti-cancer activity stems from its ability to modulate the tumor's unique physiology. Unlike normal cells, cancer cells rely heavily on proton pumps, including both gastric H+/K+-ATPase and vacuolar H+-ATPases (V-ATPases), to expel excess protons generated by high rates of glycolysis.[1]
-
1.1 Proton Pump Inhibition and Intracellular Acidification: Rabeprazole requires an acidic environment for its activation into a reactive sulfenamide intermediate, which then covalently binds to and irreversibly inhibits proton pumps.[2] This inhibition blocks proton extrusion, leading to intracellular acidification and subsequent cytotoxicity in cancer cells.[1]
-
1.2 Induction of Programmed Cell Death:
-
Apoptosis: A primary outcome of rabeprazole treatment in cancer cells is the induction of apoptosis. In human gastric cancer AGS cells, rabeprazole treatment (0.2 mM) for 72 hours resulted in a dramatic increase in the apoptotic rate to 72.21%, compared to just 3.20% in control groups.[1][5][6] This effect is often time-dependent.[1]
-
Pyroptosis: In lung cancer models, rabeprazole has been shown to induce pyroptosis, a highly inflammatory form of programmed cell death.[7] This is achieved by promoting the accumulation of reactive oxygen species (ROS) and causing lysosomal damage, which in turn activates the NLRP3 inflammasome, leading to a caspase-1-dependent cascade.[7]
-
-
1.3 Inhibition of Key Oncogenic Signaling Pathways:
-
ERK1/2 Signaling: A key mechanism underlying rabeprazole's effect in gastric cancer is the inactivation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[3][8] Rabeprazole was found to completely inhibit the phosphorylation of ERK1/2 in MKN-28 gastric cancer cells, thereby attenuating cell viability.[1][4][6]
-
NLRP3 Inflammasome Pathway: In lung cancer cells, rabeprazole upregulates the expression of key components of the pyroptosis pathway, including GSDMD, NLRP3, and cleaved-caspase-1, to execute its anti-tumor effect.[7]
-
Quantitative Data on Anti-Proliferative Effects
The efficacy of rabeprazole varies across different cancer cell lines, concentrations, and exposure times. The following tables summarize key quantitative findings from in vitro studies.
Table 1: Induction of Apoptosis by Rabeprazole
| Cell Line | Cancer Type | Concentration (mM) | Exposure Time (h) | Apoptosis Rate (%) (Treated vs. Control) | Reference |
|---|
| AGS | Gastric Cancer | 0.2 | 72 | 72.21 ± 3.24 vs. 3.20 ± 0.26 |[1][5][6] |
Table 2: Reduction in Cancer Cell Viability by Rabeprazole
| Cell Line(s) | Cancer Type | Concentration (mM) | Exposure Time (h) | Observed Effect | Reference |
|---|---|---|---|---|---|
| MKN-28 | Gastric Cancer | 0.2 | 16 | Significant decrease in viability compared to KATO III and MKN-45 cells | [9] |
| KATO III, MKN-45 | Gastric Cancer | 0.2 | 16 | Attenuated cell viability | [9] |
| BT-20, MCF-7 | Breast Cancer | Not Specified | 96 | Reduced cell viability | [10] |
| Lung Cancer Cells | Lung Cancer | Dose-dependent | Not Specified | Suppressed cell proliferation |[7] |
Key Experimental Protocols
The following are summarized methodologies for assessing the anti-proliferative effects of rabeprazole.
-
3.1 Cell Culture and Drug Treatment:
-
Human cancer cell lines (e.g., AGS, MKN-28, KATO III, MKN-45) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound is dissolved in a suitable solvent (e.g., DMSO or PBS) to create a stock solution.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with fresh medium containing various concentrations of rabeprazole for specified time periods (e.g., 16, 24, 48, 72 hours).
-
-
3.2 Cell Viability Assay (Dye Exclusion Method):
-
Following drug treatment, cells are harvested.
-
Cells are stained with a viability dye such as Trypan Blue.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to determine the percentage of viability relative to an untreated control.[9]
-
-
3.3 Apoptosis Detection (Annexin V-FITC/PI Double Staining):
-
After incubation with rabeprazole, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
Apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) are analyzed and quantified using a flow cytometer.[1][5][6]
-
-
3.4 Western Blot Analysis for Protein Phosphorylation:
-
Cells are lysed post-treatment to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., total ERK1/2 and phosphorylated-ERK1/2).[1][4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
3.5 Pyroptosis Assessment (LDH Release Assay):
-
Cell culture supernatants are collected after rabeprazole treatment.
-
The activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity (a hallmark of pyroptosis), is measured in the supernatant using a commercially available LDH cytotoxicity assay kit.[7]
-
A significant increase in LDH release indicates induction of pyroptosis.[7]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in rabeprazole's anti-cancer effects.
Caption: Rabeprazole inhibits H+/K+-ATPase, leading to the inactivation of ERK1/2 signaling in gastric cancer.
Caption: Rabeprazole induces pyroptosis in lung cancer via the ROS-NLRP3-Caspase-1-GSDMD axis.
Caption: General experimental workflow for assessing the anti-proliferative effects of rabeprazole.
Conclusion and Future Directions
This compound exhibits clear anti-proliferative and pro-death effects on various cancer cell lines, most notably in gastric and lung cancer models.[1][7] Its ability to disrupt tumor pH homeostasis, induce apoptosis and pyroptosis, and inhibit critical survival pathways like ERK1/2 makes it a compelling candidate for drug repurposing in oncology.[6][7] The specific action on cancer cells, which are more susceptible to pH changes than non-cancerous cells, suggests a favorable therapeutic window.[1]
Future research should focus on:
-
Establishing comprehensive dose-response profiles and IC50 values across a wider range of cancer cell lines.
-
Investigating the synergistic potential of rabeprazole with conventional chemotherapeutic agents and targeted therapies.
-
Elucidating its effects on other key cancer-related processes such as angiogenesis, metastasis, and drug resistance.
-
Translating these promising in vitro findings into well-designed in vivo animal studies and eventually, clinical trials.
References
- 1. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of rabeprazole sodium under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. Rabeprazole, a proton pump inhibitor, is known to be labile, particularly in acidic environments, and a thorough understanding of its degradation profile is critical for the development of stable pharmaceutical formulations.[1][2] This document details the degradation pathways, identifies the resulting products, presents quantitative data from forced degradation studies, and outlines the experimental protocols used to generate this data.
Overview of Rabeprazole Stability
This compound is chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt.[3] It is a substituted benzimidazole that is highly unstable in acidic conditions and is also susceptible to degradation by oxidation, heat, and light.[1][4] Forced degradation studies are essential to establish the stability-indicating power of analytical methods and to elucidate the potential degradation products that may form during the shelf-life of the drug product.[5] this compound has been found to degrade significantly under acid hydrolysis, base hydrolysis, oxidative, and thermal stress conditions.[5][6][7][8]
Experimental Workflow for Forced Degradation Studies
A typical workflow for assessing the stability of this compound involves subjecting the drug substance or product to various stress conditions and analyzing the resulting mixture using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for forced degradation studies of this compound.
Degradation Under Acidic Conditions
Rabeprazole is extremely labile in acidic environments, a characteristic feature of benzimidazole proton pump inhibitors.[1][4] The degradation is rapid and leads to the formation of several products.
Degradation Pathway
In an acidic medium, the benzimidazole nitrogen of rabeprazole is protonated. This initiates a series of rearrangements, leading to the cleavage of the molecule and the formation of various degradation products. The primary degradation involves the conversion to a sulfenic acid and subsequently to other benzimidazole-related structures.
Caption: Simplified degradation pathway of rabeprazole under acidic conditions.
Quantitative Data: Acid Degradation
| Parameter | Condition | % Degradation | Major Degradants Formed | Reference |
| Rabeprazole Tablet | 0.1 M HCl, 60°C, 45 min | Significant | Imp-5 (1.23%), Unknown (2.06%) | [5][6] |
| Rabeprazole API | 0.1 N HCl, 60°C, 15 min | Significant | Not specified | [9] |
Experimental Protocol: Acid Hydrolysis
-
Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.[5]
-
Add 10 mL of diluent and 3 mL of 0.1 M HCl.[5]
-
Mix to dissolve the contents completely.[5]
-
Place the flask in a water bath at 60°C for 45 minutes.[5]
-
After the specified time, remove the flask and allow it to cool to room temperature.[5]
-
Neutralize the solution by adding 3 mL of 0.1 M NaOH.[5]
-
Make up the volume to 50 mL with diluent and mix well before injecting into the HPLC system.[5]
Degradation Under Alkaline (Base) Conditions
While more stable than in acid, rabeprazole also degrades under basic conditions, particularly at elevated temperatures.
Degradation Pathway
Base-catalyzed hydrolysis can lead to the formation of rabeprazole sulfone and other related substances. The specific pathway involves nucleophilic attack on the sulfoxide group.
Caption: Simplified degradation of rabeprazole under alkaline conditions.
Quantitative Data: Base Degradation
| Parameter | Condition | % Degradation | Major Degradants Formed | Reference |
| Rabeprazole Tablet | 0.5 M NaOH, 60°C, 2 h | "Very unstable" | Not specified | [5] |
| Rabeprazole API | 0.1 N NaOH, 60°C, 30 min | Significant | Not specified | [9] |
Experimental Protocol: Base Hydrolysis
-
Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.[5]
-
Add 10 mL of diluent and 5 mL of 0.5 M NaOH.[5]
-
Mix to dissolve the contents completely.[5]
-
Place the flask in a water bath at 60°C for 2 hours.[5]
-
After the specified time, remove the flask and allow it to cool to room temperature.[5]
-
Neutralize the sample by adding 5 mL of 0.5 M HCl.[5]
-
Make up the volume to 50 mL with diluent and mix well before analysis.[5]
Degradation Under Oxidative Conditions
Rabeprazole is highly susceptible to oxidation due to the presence of the sulfoxide group, which can be readily oxidized to a sulfone.
Degradation Pathway
The primary oxidative degradation product is rabeprazole sulfone, also known as Impurity-4. This conversion is a common pathway for benzimidazole sulfoxides.
Caption: Oxidative degradation pathway of rabeprazole.
Quantitative Data: Oxidative Degradation
| Parameter | Condition | % Degradation | Major Degradants Formed | Reference |
| Rabeprazole Tablet | 1% H₂O₂, Room Temp, 30 min | ~8.50% Total Impurities | Imp-4 (3.27%), Unknown (1.07%) | [5] |
| Rabeprazole API | 3% H₂O₂, 60°C, 5 min | Significant | Not specified | [9] |
Experimental Protocol: Oxidative Degradation
-
Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.[5]
-
Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.[5]
-
Mix to dissolve and keep at laboratory temperature for 30 minutes.[5]
-
After 30 minutes, make up the volume to 50 mL with diluent and mix well.[5]
Degradation Under Thermal and Photolytic Conditions
Thermal Degradation
Exposure to high temperatures can induce degradation, leading to the formation of several impurities.
-
Quantitative Data: Significant degradation was observed when rabeprazole tablet powder was stored at 105°C for 18 hours. The major degradants were identified as Imp-7 (0.52%) and an unknown degradant (1.63%), with total impurities reaching about 5.33%.[5][6]
-
Experimental Protocol: An amount of tablet powder equivalent to 25 mg of this compound was stored in a hot air oven at 105°C for 18 hours. After cooling, the sample was dissolved and diluted to 50 mL with diluent for analysis.[5]
Photolytic Degradation
Rabeprazole is also sensitive to light. Photodegradation can lead to the formation of benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol.[10]
-
Quantitative Data: In a methanolic solution exposed to UVC radiation, 88% of the substance decomposed in 30 minutes.[11] However, intact tablets showed stability after 50 days of exposure to the same light source, highlighting the protective effect of the formulation and coating.[10]
-
Experimental Protocol: Powdered commercial tablets or solutions of rabeprazole are exposed to a UVC-254 nm lamp or a metal-halide lamp. Samples are withdrawn at different time intervals for HPLC analysis.[10]
Summary of Identified Degradation Products
Several degradation products and process-related impurities of this compound have been identified and characterized using techniques like LC-MS and NMR.[12][13]
| Impurity Name/Code | Chemical Name | Formation Condition |
| Imp-1 / Sulfone | 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfonyl]-1-H-benzimidazole | Oxidative, Base Hydrolysis, Thermal |
| Imp-3 / Sulfide | 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1-H-benzimidazole | Process-related, Thermal |
| Imp-4 | Rabeprazole Sulfone (often same as Imp-1) | Oxidative |
| Imp-5 | 1H-Benzimidazol-2-ol | Acid Hydrolysis |
| Imp-6 | Rabeprazole Thioether | Hydrolytic |
| Imp-7 | Not specified | Thermal |
| N-Oxide | Rabeprazole-N-Oxide | Oxidative |
| Benzimidazolone | 1,3-dihydro-2H-benzimidazol-2-one | Photolytic |
| Benzimidazole | 1H-benzimidazole | Photolytic |
Analytical Methodologies
The analysis of rabeprazole and its degradation products is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5][14]
-
Typical Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[5][14]
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.025 M KH₂PO₄, pH 6.4) and an organic solvent like acetonitrile.[5][14]
This technical guide summarizes the extensive research conducted on the stability of this compound. A comprehensive understanding of these degradation pathways and products is paramount for the formulation of stable, safe, and effective rabeprazole drug products. The provided protocols serve as a foundation for researchers in drug development and quality control to design robust stability studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. EP1660083A2 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural elucidation of this compound photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of degradation products in stressed tablets of this compound by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Rabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole sodium, a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders.[1][2] Chemically designated as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium, its therapeutic efficacy is intrinsically linked to its solid-state properties.[2][3][4] Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical attribute of many active pharmaceutical ingredients (APIs), including this compound.[1][5]
These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, such as solubility, melting point, stability, and dissolution rate, which can significantly impact the drug's bioavailability and therapeutic performance.[1][5] Furthermore, an amorphous form, which lacks a long-range ordered crystal lattice, is also known for this compound and is often considered alongside its polymorphic counterparts due to its unique properties, such as potentially higher solubility.[1]
This technical guide provides a comprehensive analysis of the known crystalline structures and polymorphic forms of this compound. It presents a consolidation of quantitative data from various analytical techniques, details the experimental protocols for characterization, and offers visualizations of key experimental workflows and relationships to serve as a vital resource for researchers and professionals in drug development and solid-state chemistry.
Polymorphic Forms of this compound
Numerous crystalline and an amorphous form of this compound have been identified and characterized in scientific literature and patents. These forms are typically designated by letters or roman numerals (e.g., Form I, Form II, Form X, Form Y, Form Z) and also include several hydrated states (e.g., Form α, Form β, Form γ).[1][2] The existence of these various forms necessitates thorough characterization to ensure the consistency, quality, and efficacy of the final drug product.
The amorphous form of this compound is characterized by the absence of sharp diffraction peaks in its X-ray powder diffraction (XRPD) pattern.[1] In contrast, each crystalline polymorph possesses a unique XRPD pattern, which serves as a fingerprint for its identification. Thermal analysis by Differential Scanning Calorimetry (DSC) and vibrational spectroscopy via Fourier-Transform Infrared (FTIR) spectroscopy provide complementary data to distinguish between the forms.[1][6]
Data Presentation: Polymorph Characterization
The following tables summarize the quantitative data for the most frequently cited polymorphic forms of this compound, based on the principal characterization techniques.
Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs (Characteristic Peaks at 2θ ± 0.2°)
| Form | Characteristic Diffraction Peaks (2θ°) |
| Form II | 8.88, 9.64, 11.84, 12.54, 12.82, 13.20, 13.80, 14.22, 17.20, 17.60, 18.04, 19.52, 20.92, 21.20, 22.64, 24.76, 25.00, 26.60[1] |
| Form X | 5.13, 6.61, 7.24, 8.57, 9.35, 10.57, 12.16, 12.92, 14.41, 14.86, 16.37, 17.31, 18.17, 19.07, 20.01, 20.54, 22.18, 23.47, 24.81, 25.49[1][2] |
| Form Y | 5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55, 16.42, 16.90, 19.44, 24.94[1][2] |
| Form Z | 4.69, 9.07, 9.42, 11.25, 14.71, 16.24, 17.26, 18.52, 19.32, 19.63, 19.92, 20.80, 21.48, 23.07, 24.81, 25.70, 27.47, 30.01[1][7] |
| Form α (hemihydrate) | 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[1][8] |
| Form β (sesquihydrate) | 4.7, 9.4, 13.2, 16.8, 22.2[1][8] |
| Form γ (monohydrate) | 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6[1][9] |
| Form F | 3.9, 5.6, 7.7, 11.6, 14.2, 19.5, 24.6[10] |
| Amorphous | No characteristic peaks; a halo pattern is observed.[1] |
Table 2: Thermal Analysis Data (DSC) for this compound Polymorphs
| Form | Key Thermal Events (°C) |
| Amorphous | Endothermic peaks at ~66.46°C, 107.14°C, 147.63°C; Exothermic peak at ~221.08°C.[1] |
| Form X | Endothermic peak at ~154.62°C; Exothermic peak at ~214.65°C. Melting point (capillary) at 140-150°C.[1][2] |
| Form Y | Endothermic peak at ~182.61°C; Exothermic peak at ~215.57°C. Melting point (capillary) at 160-170°C.[1][2] |
| Form Z | Endothermic peak at ~106.5°C; Exothermic peak at ~228.8°C.[1] |
| Form α (hemihydrate) | Endothermic peaks at ~123.93°C and 179.10°C.[1] |
| Form β (sesquihydrate) | Endothermic/Exothermic pattern at ~117.45°C, 165.31°C, and 208.83°C.[1] |
| Form γ (monohydrate) | Single endothermic peak at approximately 152°C.[1][9] |
| Form F | Endothermic/Exothermic pattern at ~128.93°C and 237.67°C.[1] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound Form II
| Characteristic Absorption Bands (cm⁻¹) |
| 3422.3, 3036.0, 2929.5, 1583.6, 1464.6, 1381.2, 1296.1, 1268.2, 1193.8, 1154.1, 1099.0, 1024.4, 971.6, 897.6, 822.8, 740.9, 621.0, 524.5[1] |
| Note: FTIR data for other specific polymorphs is less consistently reported in the literature. A characteristic peak for the S=O group is noted around 1274 cm⁻¹.[11] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to polymorphic analysis. The following sections describe standard protocols for the characterization and preparation of this compound polymorphs.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying and differentiating crystalline forms.
-
Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å).
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder, ensuring a flat and even surface.
-
Data Collection: The analysis is typically performed over a 2θ range of 3° to 40°, with a step size of 0.03° and a scan speed of 1 second per step.[9][12]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The position (2θ) and relative intensity of the diffraction peaks are compared against reference patterns of known polymorphs to determine the crystalline form of the sample.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-state transitions.[13]
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[13]
-
Sample Preparation: Approximately 1-3 mg of the this compound sample is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
-
Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. For certain studies, rapid heating rates (e.g., 100 °C/min) may be used to minimize transitions during analysis.
-
Data Analysis: The resulting thermogram is analyzed for endothermic (heat absorbing, e.g., melting) and exothermic (heat releasing, e.g., crystallization) peaks. The onset temperature and peak maximum provide characteristic information for each polymorph.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within the molecule. Differences in the crystal lattice of polymorphs can lead to subtle but measurable shifts in the vibrational frequencies of these groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of this compound is mixed with dry KBr powder and compressed into a thin, transparent disc.
-
Data Collection: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands in the sample spectrum are compared with those of known polymorphs. Specific regions, such as those corresponding to N-H, C=C, and S=O stretching, can be particularly informative.[14]
Preparation of Polymorphic Forms
The specific polymorphic form obtained is highly dependent on the crystallization conditions.
-
Preparation of Amorphous Form: Often prepared by rapid solvent evaporation under vacuum, such as in an agitated thin film dryer (ATFD), or by freeze-drying.[15][16]
-
Preparation of Form II: Can be prepared by crystallizing amorphous this compound from a lower fatty acid ester solvent, such as ethyl acetate or isopropyl acetate.[1][2]
-
Preparation of Form X: Prepared by dissolving rabeprazole in a C1-C4 alkanol solution of sodium hydroxide, followed by solvent distillation and recrystallization from a mixture of a chlorinated C1-C3 hydrocarbon and a C5-C10 alkane.[1][2]
-
Preparation of Form Y: Involves dissolving the rabeprazole base in a methanolic solution of sodium hydroxide, followed by a series of solvent distillations and additions, and finally crystallization from a mixture of a C3-C5 alcohol and an ether solvent.[2]
-
Preparation of Form γ (monohydrate): Amorphous this compound is dissolved in ethyl acetate at room temperature. A saturated solution of sodium bicarbonate is added, and the mixture is seeded with Form γ crystals and stirred for an extended period (e.g., 25 hours) to induce crystallization.[9][12][17]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the polymorphic analysis of this compound.
Conclusion
The polymorphic landscape of this compound is complex, encompassing multiple anhydrous crystalline forms, several hydrated states, and an amorphous solid. A thorough understanding and rigorous characterization of these forms are paramount for the development of safe, effective, and stable pharmaceutical products. This guide has consolidated the critical quantitative data from XRPD, DSC, and FTIR analyses and outlined the standard experimental protocols for their characterization. The provided visualizations offer a clear framework for understanding both the analytical workflow and the relationships between the different solid-state forms. For drug development professionals, diligent polymorphic screening and control are indispensable steps in ensuring the quality and therapeutic consistency of this compound formulations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. WO2003082858A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. This compound | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patexia.com [patexia.com]
- 6. US20050234103A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. data.epo.org [data.epo.org]
- 9. EP1935891A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 10. EP2303866A2 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 11. iajpr.com [iajpr.com]
- 12. Crystalline forms of this compound - Patent 1935891 [data.epo.org]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2008035192A2 - Method of preparation of amorphous this compound - Google Patents [patents.google.com]
- 17. Crystalline form of this compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Solubility and pKa of Rabeprazole Sodium for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of rabeprazole sodium, specifically its solubility and pKa, which are paramount for the successful formulation of this widely used proton pump inhibitor (PPI). Understanding these characteristics is essential for overcoming the inherent stability challenges of the molecule and developing a bioavailable and effective drug product.
Physicochemical Properties of this compound
This compound (chemical formula: C₁₈H₂₀N₃NaO₃S) is a substituted benzimidazole derivative that acts by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells.[1] Its efficacy is intrinsically linked to its chemical structure and behavior in different environments, particularly its pKa and solubility profile.
pKa of this compound
Rabeprazole is an amphoteric molecule, possessing both weakly acidic and weakly basic functional groups.[2] The ionization state of the molecule is dictated by the pH of its environment, which in turn governs its solubility, stability, and mechanism of action. Several pKa values have been reported in the literature, corresponding to the different ionizable groups within the molecule.
The primary pKa value of interest for formulation is associated with the pyridine nitrogen, which imparts a weakly basic character. This pKa is approximately 5.0 .[2][3] At a pH below this value, the pyridine nitrogen becomes protonated, a crucial step for the drug's activation into its active sulfenamide form within the acidic canaliculus of the parietal cell.[4] Other reported pKa values include 4.53 for the pyridine nitrogen and a highly acidic pKa of 0.62 for the benzimidazole N-H group.[5] Another source provides a pKa of 4.24 for the strongest basic site and 9.35 for the strongest acidic site.[4] This range of values underscores the complex acid-base chemistry of rabeprazole.
Table 1: Reported pKa Values for Rabeprazole
| Ionizable Group | Reported pKa Value(s) | Significance in Formulation |
| Pyridine Nitrogen (Basic) | ~5.0[2][3], 4.53[5], 4.24[4] | Governs activation in acidic media. Critical for understanding degradation kinetics. |
| Benzimidazole N-H (Acidic) | 0.62[5], 9.35[4] | Facilitates sodium salt formation and influences solubility in alkaline media. |
Solubility Profile of this compound
The solubility of this compound is highly dependent on the nature of the solvent and, most critically, on the pH of aqueous media. As a sodium salt, it exhibits good solubility in water and polar organic solvents. However, its stability in aqueous solutions is inversely proportional to pH, presenting a significant formulation challenge.
Qualitative Solubility:
Quantitative Solubility: The pH-solubility profile is a key determinant of rabeprazole's formulation strategy. The drug is extremely unstable in acidic conditions, where it rapidly degrades.[7] This degradation makes conventional solubility assessment in low pH buffers challenging. In neutral to alkaline conditions, its stability and solubility increase.
Table 2: Solubility of this compound in Various Solvents and pH Conditions
| Solvent / Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference(s) |
| Ethanol | - | - | ~30 | [8] |
| Dimethyl Sulfoxide (DMSO) | - | - | ~25 | [8] |
| Dimethylformamide (DMF) | - | - | ~30 | [8] |
| Phosphate Buffered Saline (PBS) | 7.2 | - | ~10 | [8] |
| Aqueous Buffer | 2.5 | 25 | 0.085 | |
| Distilled Water | ~7.0 | 25 | 100.4 | |
| Aqueous Buffer | 7.5 | 25 | 0.395 | |
| Aqueous Buffer | 8.0 | 25 | 0.567 | |
| Aqueous Buffer | 9.0 | 25 | 0.878 | |
| Various Solvents (pH adjusted to ≥ 9.0) | ≥ 9.0 | - | >110 | [7] |
The data clearly indicates that this compound's solubility is significantly higher in neutral to alkaline aqueous media and polar organic solvents. Its poor solubility and concurrent degradation in acidic pH necessitate protective formulation strategies.[7][9]
Experimental Protocols
Accurate determination of pKa and solubility is fundamental to pre-formulation studies. The following sections outline standard methodologies.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the dissociation constants (pKa) of ionizable drugs.
Objective: To determine the pKa of rabeprazole's pyridine moiety.
Materials and Equipment:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Deionized water (degassed)
-
Potentiometer with a calibrated pH electrode
-
Stir plate and magnetic stir bar
-
Burette (10 mL)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a specific amount of this compound in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Titration Setup: Place the beaker containing the rabeprazole solution on the magnetic stir plate, immerse the calibrated pH electrode, and begin gentle stirring.
-
Acidic Titration: Titrate the solution with 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is observed as a sharp change in pH.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume to pinpoint the equivalence point more accurately.
References
- 1. This compound | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. Efficacy of Rabeprazole in Gastric acid-Induced Disorders – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 117976-90-6 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. wjpls.org [wjpls.org]
Rabeprazole Sodium's Impact on Cellular pH Homeostasis In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of rabeprazole sodium on cellular pH homeostasis. Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+-ATPase. However, its interactions with other proton pumps and its broader effects on cellular pH regulation, particularly in non-gastric cells, are of increasing interest in various research fields, including oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Core Mechanism of Action and Impact on Proton Pumps
This compound is a prodrug that requires activation in an acidic environment. Its primary molecular target is the H+/K+-ATPase, also known as the gastric proton pump.[1] In vitro studies have demonstrated that rabeprazole has a 2- to 10-fold greater antisecretory activity than omeprazole.[2] Beyond its well-established effects on the gastric proton pump, rabeprazole also exhibits inhibitory activity against vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles such as lysosomes and endosomes.[3] This inhibition of V-ATPase disrupts the pH of these organelles and can have significant downstream cellular consequences.[3]
Inhibition of H+/K+-ATPase and V-ATPase
Rabeprazole's inhibitory action on H+/K+-ATPase is covalent and irreversible.[4] This leads to a sustained suppression of proton translocation into the gastric lumen. In the context of in vitro studies on non-gastric cells, the expression and activity of H+/K+-ATPase can be cell-type dependent.
More broadly relevant to various cell types is rabeprazole's effect on V-ATPase. One study demonstrated that rabeprazole at a concentration of 20 μM can inhibit V-ATPase activity by approximately 75% in vitro. This potent inhibition of V-ATPase disrupts the acidic environment of lysosomes, leading to what is described as "lysosomal stress."
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data from in vitro studies on the effects of this compound.
| Parameter | Cell Line | Rabeprazole Concentration | Result | Reference |
| V-ATPase Inhibition | Human Gastric Epithelial Cells (GES-1) | 20 µM | ~75% inhibition | |
| Apoptosis Induction | Human Gastric Cancer Cells (AGS) | 0.2 mM | 72.21 ± 3.24% apoptosis after 72h | [4] |
| Cell Viability | Human Gastric Cancer Cells (MKN-28) | Not specified | Marked decrease | [4] |
| Extracellular pH | Cell Line | Observation | Reference |
| Cell Viability in Acidic Media | Human Gastric Cancer Cells (KATO III, MKN-28, MKN-45) | Highly tolerant to acidic culture media | [4] |
| Cell Viability in Acidic Media | Non-cancer Human Gastric Cell Line (GES-1) | Viability significantly decreased at pH 5.5 | [4] |
Experimental Protocols
Measurement of Intracellular pH using BCECF-AM
This protocol describes the use of the fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) for the ratiometric measurement of intracellular pH (pHi).
Materials:
-
BCECF-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Nigericin (for calibration)
-
Valinomycin (for calibration)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM BCECF-AM in HBSS or serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS or experimental buffer to the cells.
-
-
Fluorescence Measurement:
-
Excite the cells at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).
-
Measure the emission fluorescence at ~535 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.
-
-
Calibration:
-
At the end of the experiment, calibrate the fluorescence ratio to pH values.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0) containing 10 µM nigericin and 10 µM valinomycin. These ionophores equilibrate the intracellular and extracellular pH.
-
Sequentially perfuse the cells with the calibration buffers and record the fluorescence ratio at each pH.
-
Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH value.
-
-
Data Analysis:
-
Use the calibration curve to convert the experimental fluorescence ratios into intracellular pH values.
-
V-ATPase Activity Assay
This protocol outlines a method to measure the activity of V-ATPase in isolated lysosomes or membrane fractions. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
PiColorLock™ Gold Phosphate Detection System or similar malachite green-based assay
-
Lysosome isolation kit or protocol for membrane fractionation
-
ATP solution
-
This compound
-
Assay buffer (e.g., MES-Tris buffer, pH 7.0, containing MgCl2 and KCl)
-
Bafilomycin A1 (a specific V-ATPase inhibitor, for control)
Procedure:
-
Isolation of Lysosomes/Membrane Fractions: Isolate lysosomes or membrane fractions containing V-ATPase from cultured cells according to established protocols.
-
Reaction Setup:
-
In a microplate, add the isolated lysosomes or membrane fractions to the assay buffer.
-
Add different concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control with a known V-ATPase inhibitor like bafilomycin A1.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding a defined concentration of ATP to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Measurement of Phosphate Release:
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay like the PiColorLock™ Gold Phosphate Detection System, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the V-ATPase activity as the rate of Pi release (e.g., nmol Pi/min/mg protein).
-
Calculate the percentage inhibition of V-ATPase activity by rabeprazole at each concentration compared to the vehicle control.
-
Visualizations of Pathways and Workflows
Signaling Pathway of Rabeprazole's Effect on Cellular pH Homeostasis
Caption: Rabeprazole's impact on cellular pH signaling.
Experimental Workflow for Measuring Intracellular pH
Caption: Workflow for intracellular pH measurement.
Logical Relationship of Rabeprazole's Anticancer Effects
Caption: Rabeprazole's anticancer mechanism logic.
Conclusion and Future Directions
This compound demonstrates a clear impact on cellular pH homeostasis in vitro, extending beyond its primary function as a gastric acid suppressant. Its ability to inhibit V-ATPase and consequently alter the pH of intracellular compartments highlights a mechanism with broad physiological and pathological implications, particularly in the context of cancer biology. The disruption of the acidic tumor microenvironment and the induction of apoptosis in cancer cells underscore the potential of rabeprazole as an adjuvant in anticancer therapies.
Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of rabeprazole on the intracellular pH of various cancer and non-cancer cell lines. Determining the specific IC50 value of rabeprazole for V-ATPase in different cellular contexts will be crucial for a more detailed understanding of its off-target effects. Such studies will be invaluable for the continued exploration of rabeprazole's therapeutic potential beyond acid-related disorders.
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measurement of yeast intracellular pH by image processing and the change it undergoes during growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Rabeprazole Sodium in Cell-Based Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), is widely prescribed to treat acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase.[1][2][3][4] Beyond its well-established on-target effects, a growing body of evidence reveals that rabeprazole exerts significant off-target activities in various cell types. These effects, independent of gastric acid suppression, include modulation of cell proliferation, lysosomal function, autophagy, and key signaling pathways. Understanding these mechanisms is critical for drug repurposing efforts, particularly in oncology, and for a comprehensive assessment of its pharmacological profile.[5][6][7][8]
This technical guide provides an in-depth overview of the key off-target effects of rabeprazole sodium identified through cell-based assays. It offers detailed experimental protocols, quantitative data summaries, and visual diagrams of the molecular pathways involved to facilitate further investigation by researchers and drug development professionals.
Inhibition of Cancer Cell Proliferation and Viability
Rabeprazole has demonstrated significant antiproliferative effects in various cancer cell lines, including gastric, breast, and lung cancer.[5][6][9] This activity is attributed to its ability to interfere with critical signaling pathways that regulate cell growth and metabolism.
Molecular Mechanisms
-
Inhibition of STAT3-Mediated Glycolysis: Rabeprazole has been shown to suppress cell proliferation by reducing the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[10] This inhibition attenuates the nuclear translocation of STAT3 and its binding to the promoter of Hexokinase 2 (HK2), a key enzyme in glycolysis. The resulting downregulation of HK2 leads to decreased glucose uptake and lactate production, thereby inhibiting the metabolic processes that fuel rapid cell proliferation.[10]
-
Inhibition of ERK1/2 Signaling: Another key mechanism is the inhibition of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Rabeprazole has been observed to completely inhibit the phosphorylation of ERK1/2 in certain gastric cancer cell lines, an effect correlated with increased apoptosis and reduced cell viability.[2][5][11]
Data Summary: Antiproliferative Effects of Rabeprazole
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| BGC823 | Gastric Epithelial | Proliferation Assay | Dose-dependent decrease in glucose uptake and lactate production. | [10] |
| MKN-28 | Gastric Cancer | Dye Exclusion | Marked decrease in viability; complete inhibition of ERK1/2 phosphorylation. | [2][5] |
| AGS | Gastric Cancer | Annexin V/PI Staining | Significant induction of apoptosis (72.21% vs. 3.20% in control). | [5][11] |
| BT-20 | Breast Cancer | MTT Assay | Reduced cell viability after 96h treatment. | [6] |
| MCF-7 | Breast Cancer | MTT Assay | Reduced cell viability after 96h treatment. | [6] |
| Lung Cancer Cells | Lung Cancer | CCK-8 Assay | Concentration-dependent suppression of cell proliferation. | [9] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
Cells of interest (e.g., MKN-28, AGS)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of rabeprazole in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of rabeprazole or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well.[14][15]
-
Incubation for Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[12][13] Alternatively, incubate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14][15]
Visualizations
Disruption of Lysosomal Function via V-ATPase Inhibition
Rabeprazole's off-target effects extend to fundamental cellular organelles, most notably the lysosome. As a weak base, it can accumulate in acidic compartments and interfere with their function.
Molecular Mechanism
Proton pump inhibitors, including rabeprazole, can directly inhibit the vacuolar-type H+-ATPase (V-ATPase).[1][16] V-ATPase is responsible for maintaining the acidic pH of lysosomes (pH 4.5-5.0).[16] Inhibition of this pump leads to lysosomal de-acidification, which impairs the function of acid hydrolases, disrupts autophagic flux, and causes "lysosomal stress." This stress can trigger downstream cellular responses, including the nuclear translocation of Transcription Factor EB (TFEB) and the induction of endoplasmic reticulum (ER) stress.[16][17]
Data Summary: Effects on V-ATPase and Lysosomal Stress
| Parameter | Treatment | Result | Cell Type | Reference |
| V-ATPase Activity | 20 µM Rabeprazole | ~75% reduction | Gastric Epithelial Cells | [16] |
| TFEB Nuclear Translocation | Rabeprazole (7 days) | 3.94-fold increase | Gastric Epithelial Cells | [16] |
Experimental Protocol: Measurement of Lysosomal pH
This protocol uses the fluorescent probe FITC-dextran, which is taken up by cells via endocytosis and accumulates in lysosomes. The fluorescence of FITC is pH-sensitive and can be used to measure lysosomal pH ratiometrically via flow cytometry or microscopy.[18]
Materials:
-
Cultured cells
-
FITC-dextran
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
pH calibration buffers (a series of buffers ranging from pH 4.0 to 6.0)
-
Nigericin (an ionophore to equilibrate intracellular and extracellular pH)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Loading: Incubate cells with medium containing FITC-dextran (e.g., 1 mg/mL) for 16-24 hours.
-
Chase Period: Wash cells with PBS and incubate in fresh, probe-free medium for at least 2-4 hours to ensure the probe localizes to lysosomes.
-
Treatment: Treat the FITC-dextran loaded cells with desired concentrations of rabeprazole for the specified duration.
-
Standard Curve Generation: For calibration, treat a separate set of loaded cells with different pH calibration buffers, each containing nigericin (e.g., 10 µM), for 5-10 minutes. This will equilibrate the lysosomal pH to the pH of the external buffer.
-
Data Acquisition (Flow Cytometry): Harvest the cells and resuspend them in PBS. Analyze fluorescence using a flow cytometer. FITC fluorescence can be measured at two emission wavelengths (e.g., 520 nm and 620 nm) with excitation at 488 nm. The ratio of the two emissions is pH-dependent.[18]
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity ratio against the known pH of the calibration buffers. Use this curve to determine the lysosomal pH of the rabeprazole-treated samples.[19]
Visualizations
Modulation of Autophagic Flux
Autophagy is a cellular degradation and recycling process crucial for homeostasis. The process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded.
Molecular Mechanism
By inhibiting V-ATPase and raising lysosomal pH, rabeprazole impairs the degradative capacity of lysosomes.[9][16] This leads to a reduction in autophagic flux, which is the measure of the overall progression of the autophagy pathway.[9] While autophagosomes may still form, their fusion with and degradation by dysfunctional lysosomes is inhibited, leading to their accumulation.
Experimental Protocol: Autophagic Flux Assay (LC3 Turnover)
This assay measures autophagic flux by monitoring the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). Autophagic flux is determined by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1), which blocks the final degradation step.[20][21]
Materials:
-
Cultured cells
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3 (recognizes both LC3-I and LC3-II)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with four conditions:
-
Vehicle control
-
Rabeprazole alone
-
Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture)
-
Rabeprazole + Lysosomal inhibitor (co-treatment for the final 2-4 hours)
-
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer. Collect the lysates and determine protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference in rabeprazole-treated cells compared to control cells indicates reduced autophagic flux.
Visualization
Disruption of Gastric Epithelial Barrier Function
Beyond its effects on proliferation and intracellular organelles, rabeprazole has been found to impact the integrity of epithelial barriers.
Molecular Mechanism
Rabeprazole can destroy gastric epithelial barrier function by downregulating the expression of Zonula occludens-1 (ZO-1), a key tight junction protein.[22] This effect is mediated through the inhibition of the FOXF1/STAT3 pathway. Rabeprazole treatment leads to reduced phosphorylation of both Forkhead Box F1 (FOXF1) and STAT3, inhibiting their nuclear translocation and subsequent binding to the ZO-1 promoter.[22][23] Furthermore, rabeprazole abolishes the interaction between FOXF1 and STAT3, further disrupting the transcriptional activation of ZO-1.[22]
Experimental Protocol: Analysis of STAT3 Phosphorylation by Western Blot
This protocol is used to determine the ratio of phosphorylated STAT3 (the active form) to total STAT3.
Materials:
-
Cultured cells (e.g., GES-1)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against phospho-STAT3 (p-STAT3, e.g., Tyr705)
-
Primary antibody against total STAT3 (t-STAT3)
-
Primary antibody for a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment and Lysis: Treat cells with rabeprazole for the desired time. Wash with ice-cold PBS and lyse with buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane.
-
Incubate with the primary antibody for p-STAT3 overnight at 4°C.
-
Wash, incubate with a secondary antibody, and detect the signal.
-
-
Stripping and Re-probing:
-
Strip the antibody from the membrane using a stripping buffer (e.g., a low pH glycine buffer).[24]
-
Re-block the membrane and probe with the primary antibody for total STAT3.
-
Repeat the detection process.
-
Optionally, strip and re-probe again for a loading control like GAPDH.
-
-
Data Analysis: Quantify the band intensities for p-STAT3 and t-STAT3. A decrease in the p-STAT3/t-STAT3 ratio upon rabeprazole treatment indicates inhibition of STAT3 activation.[24]
Visualization
Conclusion
The off-target effects of this compound are multifaceted and extend well beyond its primary function as a proton pump inhibitor. Cell-based assays have been instrumental in elucidating its role in inhibiting cancer cell proliferation through the STAT3 and ERK pathways, disrupting lysosomal function via V-ATPase inhibition, modulating autophagic flux, and compromising epithelial barrier integrity. These findings carry significant implications, highlighting potential avenues for repurposing rabeprazole as an adjunct in cancer therapy and underscoring the need for a comprehensive evaluation of its long-term effects on cellular homeostasis. The protocols and data presented in this guide offer a framework for researchers to further explore these non-canonical activities and unlock the full therapeutic and toxicological profile of this widely used drug.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rabeprazole: MedlinePlus Drug Information [medlineplus.gov]
- 5. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 17. Suppression of vacuolar-type ATPase and induction of endoplasmic reticulum stress by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rabeprazole destroyed gastric epithelial barrier function through FOXF1/STAT3-mediated ZO-1 expression [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Rabeprazole Sodium
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of rabeprazole sodium in bulk drug and pharmaceutical formulations. The method is developed based on a comprehensive review of existing literature and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier, providing a rapid and efficient analysis. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies.
Introduction
This compound is a proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[4][5] It is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4] Given its therapeutic importance, a reliable and validated analytical method for its quantification is essential for ensuring the quality and efficacy of the final drug product. This compound is known to be unstable in acidic conditions, degrading rapidly, while exhibiting greater stability in alkaline media.[6][7][8] This characteristic necessitates the development of a stability-indicating method that can separate the intact drug from its potential degradation products.[1][2] This document provides a detailed protocol for such a method.
Physicochemical Properties of this compound
A fundamental understanding of this compound's properties is crucial for method development.
-
Chemical Structure: 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)benzimidazole sodium salt.[1]
-
Solubility: It is very soluble in water and methanol, and freely soluble in ethanol.[6][7]
-
pH Stability: this compound is highly unstable in acidic environments and more stable under neutral to alkaline conditions.[6][8] This is a critical factor in selecting the mobile phase pH.
-
UV Absorbance: The maximum UV absorbance (λmax) for this compound in solution is observed at approximately 284-290 nm.[4][8]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, YMC ODS-AM)[1][6] |
| Mobile Phase | Phosphate Buffer (pH 6.5) : Acetonitrile (65:35, v/v)[7] |
| Flow Rate | 1.0 mL/min[5][6][8] |
| Detection Wavelength | 285 nm[7] |
| Injection Volume | 20 µL[4][8] |
| Column Temperature | 30°C[6] |
| Run Time | Approximately 10 minutes[7] |
Reagent and Solution Preparation
-
Phosphate Buffer (pH 6.5, 0.1M): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 0.1M solution. Adjust the pH to 6.5 using a sodium hydroxide solution.[7]
-
Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 6.5) and HPLC grade Acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.[4]
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10-60 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 enteric-coated tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[6]
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a theoretical concentration of 100 µg/mL. Further dilute as needed to fall within the calibration curve range.
Method Validation Summary
The developed method should be validated according to ICH guidelines Q2(R2) to ensure it is fit for its intended purpose.[9][10][11]
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The analyte peak should be free of interference from excipients and degradation products. | Peak purity index > 0.999; baseline resolved. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999[4] | r² = 0.9998 over 10-60 µg/mL[4] |
| Accuracy (% Recovery) | 98.0% to 102.0%[4] | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%[9] | Intra-day RSD < 1.0%; Inter-day RSD < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~2.9 µg/mL[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~10.0 µg/mL[4] |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (flow rate, pH, mobile phase composition). | Method remains unaffected by minor variations. |
System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests to ensure adequate performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[4] |
| Theoretical Plates | ≥ 2000[4] |
| % RSD of Peak Area | ≤ 2.0% (for ≥ 5 injections) |
Forced Degradation Studies
To confirm the stability-indicating nature of the method, forced degradation studies are performed on this compound.[1][2] The drug is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[1][2] The method should effectively separate the main rabeprazole peak from any degradation products formed. Rabeprazole is found to degrade significantly under acidic, basic, and oxidative conditions.[1][2]
Visualizations
The following diagrams illustrate the logical workflow for the HPLC method development and validation process.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. japsonline.com [japsonline.com]
- 8. scispace.com [scispace.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for the Validation of a Stability-Indicating HPLC Assay for Rabeprazole Sodium
Introduction
Rabeprazole sodium is a proton pump inhibitor that suppresses gastric acid secretion. It is essential to have a validated stability-indicating assay method to ensure the quality, efficacy, and safety of this compound in pharmaceutical formulations. This document provides a detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines. The method is designed to separate and quantify this compound from its degradation products and any process-related impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is crucial for the accurate quantification of this compound and the separation of its degradation products. The following chromatographic conditions have been optimized for this purpose.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Waters Alliance or equivalent with a PDA detector |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient mixture of Solvent A and Solvent B |
| Solvent A: 0.025 M KH2PO4 buffer with 0.1% triethylamine in water (pH 6.4) and acetonitrile (90:10 v/v)[1][2][3] | |
| Solvent B: Acetonitrile and water (90:10 v/v)[1][2][3] | |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 280 nm[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 18 minutes to ensure elution of all impurities[4] |
Preparation of Solutions:
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve completely, and then make up the volume to the mark with the same solvent.[5]
-
Sample Solution: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and then make up the volume with the diluent. Filter the solution through a 0.45 µm filter before injection.[5]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the drug product to various stress conditions to generate potential degradation products.
General Procedure:
Prepare a stock solution of this compound at a concentration of 500 µg/mL in a suitable diluent.[1] Subject this solution to the following stress conditions. After the specified time, neutralize the solutions if necessary, dilute to a suitable concentration, and analyze by HPLC. A photodiode array (PDA) detector is used to check for peak purity and ensure that the rabeprazole peak is homogeneous.[1]
-
Acid Degradation: To a portion of the stock solution, add 0.1 M HCl and keep it at 60°C for 45 minutes. After cooling, neutralize the solution with 0.1 M NaOH.[1]
-
Base Degradation: To another portion of the stock solution, add 0.5 M NaOH and maintain the solution at 60°C for 2 hours. After cooling, neutralize with 0.5 M HCl.[1]
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60°C) for a defined period. This compound has been found to degrade significantly under thermal stress.[1][2][3]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light to assess its photosensitivity.
The mass balance should be calculated to account for the amount of degraded drug, which should be in the range of 97.3–101.3% to confirm the stability-indicating power of the method.[1][2][3]
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] The following validation parameters should be addressed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is demonstrated by the separation of rabeprazole from its degradation products and any known impurities. Peak purity analysis using a PDA detector is essential.
-
Linearity: The linearity of the method should be established across a range of concentrations. A typical range is from the Limit of Quantification (LOQ) to 150% of the target analyte concentration.[6] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5]
-
Accuracy: The accuracy of the method is determined by recovery studies. This is performed by adding known amounts of this compound standard to a placebo preparation at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within 98.0 to 102.0%.[5]
-
Precision:
-
Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day Precision): This is determined by analyzing the same sample on different days, by different analysts, or using different equipment. The relative standard deviation (%RSD) for precision studies should be less than 2%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where S/N is 3 for LOD and 10 for LOQ.[6]
-
Robustness: The robustness of the method is evaluated by making deliberate small variations in the method parameters and observing the effect on the results. Parameters to be varied include the pH of the mobile phase buffer (± 0.2), column temperature (± 5°C), and flow rate (± 0.2 mL/min).[1] The system suitability parameters should remain within acceptable limits under these varied conditions.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acidic | 0.1 M HCl | 45 min at 60°C | Significant | Degradation products well-resolved from the main peak. |
| Basic | 0.5 M NaOH | 2 hours at 60°C | Significant | Degradation products well-resolved from the main peak. |
| Oxidative | 30% H₂O₂ | Room Temperature | Significant | Degradation products well-resolved from the main peak. |
| Thermal | Dry Heat | 60°C | Significant | Degradation products well-resolved from the main peak. |
| Photolytic | UV/Fluorescent Light | - | Variable | Degradation products well-resolved from the main peak. |
Table 3: Validation Parameters Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | LOQ - 150% of target | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| LOD | Determined | S/N ratio ≥ 3 |
| LOQ | Determined | S/N ratio ≥ 10 |
| Robustness | No significant impact on results | System suitability criteria met |
Visualizations
Caption: Overall workflow for the validation of a stability-indicating HPLC method.
Caption: Workflow for the forced degradation study of this compound.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. japsonline.com [japsonline.com]
- 7. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of this compound in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Rabeprazole Sodium in a Rat Reflux Model of Esophageal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of rabeprazole sodium, a proton pump inhibitor (PPI), in a surgically induced rat reflux model of esophageal cancer. The protocols and data presented are compiled from preclinical studies investigating the chemopreventive potential of rabeprazole in esophageal adenocarcinoma.
Introduction
Gastroesophageal reflux disease (GERD) is a significant risk factor for the development of Barrett's esophagus, a metaplastic condition that predisposes to esophageal adenocarcinoma. This document outlines the methodology for a clinically relevant rat model of chronic gastro-duodenal reflux that leads to a similar progression of disease, providing a valuable platform for evaluating therapeutic interventions. This compound has been shown to impede the development of reflux-induced esophageal cancer in this model.[1][2] The following sections detail the experimental procedures, present key quantitative findings, and illustrate the potential molecular pathways involved.
Experimental Protocols
Rat Reflux Model of Esophageal Cancer
A surgical procedure is performed on Sprague-Dawley rats to create a jejuno-esophagostomy, which promotes the reflux of gastro-duodenal contents into the esophagus, thereby inducing conditions that lead to esophageal cancer.[1][2][3]
Materials:
-
Sprague-Dawley rats
-
Surgical instruments
-
Anesthesia
-
Suture materials
Protocol:
-
Anesthetize the Sprague-Dawley rats according to standard laboratory procedures.
-
Perform a laparotomy to expose the stomach, jejunum, and esophagus.
-
Create an anastomosis between the jejunum and the esophagus (jejuno-esophagostomy). This procedure allows for the direct reflux of duodenal contents, including bile and pancreatic juice, into the esophagus.[1][2][3]
-
Close the abdominal incision using appropriate suture materials.
-
Provide post-operative care, including analgesics and monitoring for recovery.
This compound Administration
Following a post-surgical recovery period, this compound is administered to the treatment group of rats.
Materials:
-
This compound
-
0.9% physiological saline
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a 1.5% (W/V) solution of this compound by dissolving it in 0.9% physiological saline.[1][2][3]
-
Beginning four weeks post-surgery, administer rabeprazole solution to the treatment group via subcutaneous injection into the back.[1][2][3]
-
The dosage is 0.2 ml per 100 g of body weight, administered three days per week.[1][2][3]
-
The control group receives equivalent injections of saline.[1][2][3]
-
Continue the treatment regimen for a total of 40 weeks from the time of surgery.[1][2][3]
Assessment of Esophageal Pathology
Protocol:
-
Carefully dissect and remove the entire esophagus.
-
Examine the esophagus for macroscopic evidence of tumors or other abnormalities.
-
Fix the esophageal tissue in formalin and embed in paraffin for histological analysis.
-
Stain tissue sections with hematoxylin and eosin (H&E) to evaluate for the presence of proliferative hyperplasia, Barrett's metaplasia, and esophageal cancer.[1][3]
-
Perform immunohistochemical staining for specific molecular markers, such as Cyclooxygenase-2 (COX-2), to investigate the underlying mechanisms.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this rat reflux model to evaluate the efficacy of rabeprazole.
Table 1: Incidence of Esophageal Cancer and Barrett's Metaplasia
| Group | Number of Animals | Incidence of Esophageal Cancer | Incidence of Barrett's Metaplasia |
| Control (Saline) | 23 | 74% (17/23)[1][2][3] | 100% (23/23)[1][3] |
| Rabeprazole | 17 | 29% (5/17)[1][2][3] | 65% (11/17)[1][3] |
Table 2: Effect of Rabeprazole on Bile Reflux Esophagitis
| Group | Macroscopic Ulcer Score | Microscopic Ulcer Length | COX-2 Expression |
| Control | Significantly higher | Significantly higher | Significantly increased |
| Rabeprazole | Significantly lower | Significantly lower | Significantly inhibited[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the rat reflux model of esophageal cancer.
Signaling Pathways in Reflux-Induced Esophageal Carcinogenesis
This diagram depicts potential signaling pathways involved in esophageal cancer development and the inhibitory effects of rabeprazole. Chronic reflux of gastro-duodenal contents can lead to inflammation and the activation of pro-carcinogenic signaling pathways.
Caption: Potential signaling pathways in reflux-induced esophageal cancer.
Studies suggest that rabeprazole may exert its protective effects by inhibiting the expression of COX-2, a key enzyme in inflammation and carcinogenesis.[3] Furthermore, evidence from gastric cancer cell lines indicates that rabeprazole can inhibit the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival. The PI3K/Akt/mTOR pathway is also known to be a significant contributor to the development of esophageal cancer. While a direct link between rabeprazole and the PI3K/Akt/mTOR pathway in this specific rat model has not been definitively established in the referenced literature, its importance in esophageal carcinogenesis warrants its inclusion as a key pathway of interest.
Conclusion
The rat reflux model of esophageal cancer is a robust system for investigating the pathogenesis of this disease and for evaluating the efficacy of potential chemopreventive agents. The protocols and data presented here demonstrate that this compound significantly reduces the incidence of esophageal cancer and Barrett's metaplasia in this model. The potential mechanisms of action include the reduction of bile acid-induced esophageal injury and the inhibition of pro-inflammatory and pro-proliferative signaling pathways. These findings support further investigation into the clinical use of rabeprazole as a chemopreventive agent for esophageal cancer in high-risk populations.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Rabeprazole impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabeprazole is effective for bile reflux oesophagitis after total gastrectomy in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rabeprazole Sodium in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Beyond its well-established role in managing acid-related disorders, emerging research indicates that rabeprazole possesses multifaceted biological activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects.[1][2] Recent studies have highlighted its potential to modulate key signaling pathways implicated in gastrointestinal diseases, such as the STAT3 and PKA/CREB pathways. The advent of three-dimensional (3D) organoid technology, which allows for the in vitro cultivation of structures that closely mimic the cytoarchitecture and functionality of native organs, presents a powerful platform to investigate the complex cellular and molecular effects of rabeprazole in a more physiologically relevant context than traditional 2D cell culture.[3][4][5][6][7] This document provides detailed application notes and protocols for the use of rabeprazole sodium in 3D gastric organoid culture systems.
Application Notes
This compound can be utilized in 3D gastric organoid cultures to investigate a range of biological processes, including:
-
Inhibition of Proliferation and Glycolysis: Rabeprazole has been shown to suppress cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis.[8][9][10] Organoid models can be used to further elucidate this mechanism and assess the impact on organoid growth and metabolism.
-
Induction of Ferroptosis: Recent findings suggest that rabeprazole can induce ferroptosis, a form of iron-dependent programmed cell death, in gastric epithelial cells through the PKA/CREB/GPX4 signaling cascade.[11][12][13] 3D organoids provide a valuable tool to study the induction and consequences of ferroptosis in a tissue-like context.
-
Modulation of Epithelial Barrier Function: Rabeprazole has been reported to affect gastric epithelial barrier function by regulating the expression of tight junction proteins like ZO-1 through the FOXF1/STAT3 pathway.[14] The impact of rabeprazole on the barrier integrity of gastric organoids can be assessed using various functional assays.
-
Anti-cancer Effects: Studies on gastric cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of rabeprazole, mediated in part through the inactivation of the ERK1/2 signaling pathway.[1][2] Patient-derived gastric cancer organoids offer a promising preclinical model to evaluate the therapeutic potential of rabeprazole.
Quantitative Data Summary
The following tables summarize quantitative data from studies on rabeprazole's effects on gastric cells. These values, primarily derived from 2D cell culture experiments, can serve as a starting point for designing experiments in 3D organoid systems.
| Parameter | Cell Line | Rabeprazole Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability | MKN-28 | 0.2 mM | 16 hours | Significant decrease in cell viability | [1] |
| Apoptosis | AGS | 0.2 mM | 72 hours | 72.21 ± 3.24% apoptotic cells | [1] |
| Gene Expression | BGC823 | 100 µM | 48 hours | Inhibition of CDX2 and MUC2 expression | [15] |
| Protein Expression | BGC823 | 100 µM | 48 hours | Decreased GPX4 and SLC7A11 protein expression | [15] |
| Cell Proliferation | BGC823 | Dose-dependent | Not specified | Suppression of cell proliferation and inhibition of HK2-mediated glycolysis | [8] |
| Signaling Pathway | BGC823 | Not specified | Not specified | Reduced phosphorylation of STAT3 | [8] |
Experimental Protocols
Human Gastric Organoid Culture
This protocol is adapted from established methods for culturing normal human gastric organoids.[16][17]
Materials:
-
Human gastric tissue
-
Cultrex® Organoid Harvesting Solution
-
Cultrex® Reduced Growth Factor Basement Membrane Extract (BME), Type 2
-
Advanced DMEM/F-12
-
Gastric Organoid Culture Medium (see recipe below)
-
TrypLE™ Express
-
Fetal Bovine Serum (FBS)
-
DMSO
-
Y-27632 dihydrochloride
-
24-well tissue culture plates
Gastric Organoid Culture Medium Recipe:
| Component | Final Concentration |
| Advanced DMEM/F-12 | Base Medium |
| B-27™ Supplement | 1X |
| N-2 Supplement | 1X |
| GlutaMAX™ Supplement | 1X |
| HEPES | 10 mM |
| Penicillin-Streptomycin | 1X |
| Human EGF | 50 ng/mL |
| Human Noggin | 100 ng/mL |
| Human R-Spondin1 | 1 µg/mL |
| Human FGF-10 | 100 ng/mL |
| Gastrin I (human) | 10 nM |
| Wnt-3a | 100 ng/mL |
| A83-01 | 500 nM |
| SB202190 | 10 µM |
Procedure:
-
Establishment of Gastric Organoids:
-
Isolate gastric glands from human gastric tissue following established protocols.
-
Embed the isolated glands in Cultrex® RGF BME in a 24-well plate.
-
After polymerization of the BME, add 500 µL of Gastric Organoid Culture Medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
-
Maintenance and Passaging:
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 1-2 weeks. To passage, remove the medium and add Cultrex® Organoid Harvesting Solution to depolymerize the BME.
-
Mechanically disrupt the organoids and re-embed them in fresh BME at a 1:3 to 1:5 split ratio.
-
This compound Treatment of Gastric Organoids
This protocol provides a framework for treating established gastric organoids with this compound. Optimization of concentration and duration of treatment is recommended.
Materials:
-
Established gastric organoid cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Gastric Organoid Culture Medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Rabeprazole Working Solutions:
-
Prepare a series of working solutions of this compound in Gastric Organoid Culture Medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest rabeprazole concentration).
-
-
Treatment of Organoids:
-
Aspirate the existing medium from the organoid cultures.
-
Add 500 µL of the prepared rabeprazole working solutions or vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting Organoids for Downstream Analysis:
-
After treatment, aspirate the medium and wash the organoids with cold PBS.
-
Harvest the organoids by depolymerizing the BME using Cultrex® Organoid Harvesting Solution.
-
Pellet the organoids by centrifugation.
-
The organoid pellets can now be used for various downstream analyses such as RNA extraction (for qPCR), protein extraction (for Western blotting), or viability assays.
-
Analysis of Rabeprazole's Effects
a. Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from harvested organoids using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes (e.g., HK2, CDX2, MUC2, GPX4, ZO-1) and a housekeeping gene for normalization.
b. Western Blotting:
-
Lyse harvested organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, HK2, GPX4, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
c. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Culture organoids in a 96-well plate.
-
Treat with rabeprazole as described above.
-
Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
Signaling Pathways and Experimental Workflows
Rabeprazole-Mediated Inhibition of STAT3 Signaling
Caption: Rabeprazole inhibits STAT3 phosphorylation and glycolysis.
Rabeprazole-Induced Ferroptosis via the PKA/CREB/GPX4 Pathway
Caption: Rabeprazole induces ferroptosis by disrupting PKA/CREB signaling.
Experimental Workflow for Rabeprazole Treatment in Gastric Organoids
Caption: Workflow for rabeprazole treatment and analysis in organoids.
References
- 1. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing 3D Cell Cultures for Drug Discovery and Characterization | Lab Manager [labmanager.com]
- 4. biocompare.com [biocompare.com]
- 5. 3D Cell Culture: Will Organoids Add a New Dimension to Disease Modeling? | Technology Networks [technologynetworks.com]
- 6. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Rabeprazole suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: Assessing Rabeprazole Sodium Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rabeprazole sodium is a second-generation proton pump inhibitor (PPI) that irreversibly inactivates the H+/K+-ATPase, primarily to reduce gastric acid secretion.[1][2] Emerging research has highlighted its potential as an antineoplastic agent. The acidic tumor microenvironment, a hallmark of many cancers resulting from altered metabolism, plays a crucial role in tumor progression, invasion, and drug resistance.[1][3] Rabeprazole can modulate this acidic environment by inhibiting proton pumps like the vacuolar H+-ATPase (V-ATPase), which are overexpressed in many cancer cells.[4][5] This activity can lead to the induction of apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death), making rabeprazole a subject of interest in oncology research.[1][6] These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of this compound in preclinical xenograft models.
Mechanism of Action in Cancer
Rabeprazole's anti-cancer effects are primarily attributed to its ability to disrupt pH homeostasis in cancer cells.
-
Inhibition of Proton Pumps: Highly proliferative cancer cells often exhibit increased glycolysis, leading to the production of lactic acid and an abundance of protons (H+).[1] To survive, cancer cells actively extrude these protons into the extracellular space via pumps like V-ATPase, creating an acidic tumor microenvironment and maintaining an alkaline intracellular pH.[7] Rabeprazole, being a weak base, is activated in acidic environments and inhibits these proton pumps.[4] This inhibition leads to intracellular acidification and extracellular alkalinization, which can trigger apoptosis.[7]
-
Modulation of Signaling Pathways:
-
ERK1/2 Pathway: Rabeprazole has been shown to inhibit the phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2) in human gastric cancer cells.[1][8][9] The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation and survival; its inactivation can lead to reduced cancer cell viability.[10]
-
NLRP3 Inflammasome Pathway: Recent studies indicate that rabeprazole can induce pyroptosis in lung cancer cells.[6] It achieves this by promoting the accumulation of reactive oxygen species (ROS) and causing lysosomal damage, which in turn activates the NLRP3/caspase-1/GSDMD signaling cascade, a key pathway for pyroptosis.[6]
-
Signaling Pathway Diagram
References
- 1. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A pharmacovigilance study of the association between proton pump inhibitors and tumor adverse events based on the FDA adverse event reporting system database [frontiersin.org]
- 3. V-ATPase inhibitors and implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy of High-Dose Rabeprazole Plus Metronomic Capecitabine in Advanced Gastro-Intestinal Cancer: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Function of V-ATPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Note: Chiral LC-MS/MS Method for the Simultaneous Determination of Rabeprazole Enantiomers in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole, a proton pump inhibitor, is used to treat acid-related gastrointestinal conditions. It contains a chiral sulfoxide group and exists as two enantiomers: R-(+)-rabeprazole and S-(-)-rabeprazole. The enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles, making their simultaneous determination crucial for stereoselective pharmacokinetic studies and the development of enantiomerically pure drug products. This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of R-(+)- and S-(-)-rabeprazole in human plasma.
Experimental Protocols
This section provides a detailed methodology for the analysis of rabeprazole enantiomers in human plasma.
Materials and Reagents
-
R-(+)-Rabeprazole and S-(-)-Rabeprazole reference standards
-
Esomeprazole (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ammonia solution
-
Human plasma (with anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of R-(+)-rabeprazole, S-(-)-rabeprazole, and esomeprazole in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 70:30 v/v) to create working solutions for calibration curve standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (esomeprazole).
-
Add 300 µL of acetonitrile containing 0.1% ammonia to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system.
-
Mobile Phase: 10 mM Ammonium acetate with 0.2% acetic acid in water and Acetonitrile (35:65, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gas Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| S-(-)-Rabeprazole | ~5.5 | 360.1 | 242.2 |
| R-(+)-Rabeprazole | ~6.5 | 360.1 | 242.2 |
| Esomeprazole (IS) | ~4.8 | 346.1 | 198.1 |
Table 2: Method Validation Parameters
| Parameter | R-(+)-Rabeprazole | S-(-)-Rabeprazole |
| Linearity Range (ng/mL) | 0.500 - 400[1] | 0.500 - 400[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-run Precision (%RSD) | < 5.4%[1] | < 5.4%[1] |
| Inter-run Precision (%RSD) | < 9.9%[1] | < 9.9%[1] |
| Accuracy (% Bias) | -9.2% to 9.3%[1] | -9.2% to 9.3%[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500[1] | 0.500[1] |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the simultaneous determination of rabeprazole enantiomers.
Caption: Workflow for Rabeprazole Enantiomer Analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous determination of R-(+)- and S-(-)-rabeprazole in human plasma. The simple protein precipitation extraction and the effective chiral separation allow for high-throughput analysis, making this method well-suited for stereoselective pharmacokinetic studies in clinical and research settings. The method has been validated for linearity, precision, and accuracy, demonstrating its robustness for bioanalytical applications.
References
- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Rabeprazole Sodium Efficacy in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole sodium is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It belongs to a class of substituted benzimidazole compounds that specifically and irreversibly inhibit the gastric H+/K+ ATPase, also known as the proton pump, located at the secretory surface of gastric parietal cells.[1][3] This enzyme is the final step in the pathway of gastric acid secretion.[1] Rabeprazole, a prodrug, is activated in the acidic environment of the parietal cell canaliculus to a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation.[3][4] Beyond its primary role in acid suppression, rabeprazole has also been shown to exhibit other cellular effects, including the attenuation of cell viability in human gastric cancer cells through the inactivation of the ERK1/2 signaling pathway.[2][5][6]
These application notes provide detailed protocols for developing and implementing cell-based assays to screen for the efficacy of this compound. The primary assay focuses on the direct inhibition of the H+/K+ ATPase, while a secondary assay evaluates its effects on a downstream signaling pathway.
Principle of the Assays
Two primary cell-based assay strategies are presented to evaluate the efficacy of this compound:
-
Direct Enzyme Inhibition Assay: This assay directly measures the activity of the H+/K+ ATPase in isolated gastric vesicles or cell lysates. The efficacy of rabeprazole is determined by its ability to inhibit the enzyme's ATP hydrolysis activity, which is quantified by measuring the amount of inorganic phosphate (Pi) released.
-
Cellular Viability and Signaling Pathway Modulation Assay: This assay assesses the downstream effects of rabeprazole on cell proliferation and signaling pathways in a relevant cell line (e.g., gastric cancer cell lines). Efficacy is determined by measuring changes in cell viability and the phosphorylation status of key signaling proteins like ERK1/2.
Key Experiments and Protocols
Experiment 1: H+/K+ ATPase Activity Assay
This assay directly quantifies the enzymatic activity of the proton pump and its inhibition by rabeprazole.
Protocol:
-
Preparation of H+/K+ ATPase-Enriched Vesicles:
-
Isolate gastric mucosal tissue from a suitable animal model (e.g., rabbit, porcine) or use a cell line expressing the H+/K+ ATPase.
-
Homogenize the tissue or cells in a buffered sucrose solution.
-
Perform differential centrifugation to enrich for microsomal fractions containing the H+/K+ ATPase vesicles.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration.
-
-
ATPase Activity Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and the prepared H+/K+ ATPase vesicles.
-
Add varying concentrations of this compound (and a vehicle control) to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an ice-cold solution of trichloroacetic acid.[7]
-
Centrifuge to pellet the precipitated protein.
-
-
Quantification of Inorganic Phosphate (Pi):
-
The amount of inorganic phosphate released from ATP hydrolysis is determined spectrophotometrically.[7]
-
A common method involves the reaction of phosphate with ammonium molybdate in an acidic solution to form a phosphomolybdate complex.[8]
-
This complex is then reduced to form molybdenum blue, which has a strong absorbance at a specific wavelength (e.g., 660 nm).[8][9]
-
The concentration of Pi is calculated from a standard curve generated using known concentrations of phosphate.
-
Data Presentation:
| This compound Concentration (µM) | H+/K+ ATPase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.8 |
| 1 | 55 | ± 3.9 |
| 10 | 20 | ± 2.5 |
| 100 | 5 | ± 1.1 |
Note: The data presented in this table is illustrative and will vary depending on the experimental conditions.
Experiment 2: Cell Viability and ERK1/2 Phosphorylation Assay
This assay evaluates the effect of rabeprazole on the viability and signaling pathways of gastric cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture a suitable human gastric cancer cell line (e.g., AGS, MKN-28) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Viability Assay (Trypan Blue Exclusion):
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.2 mM) for a specified duration (e.g., 16 hours).[10]
-
Harvest the cells by trypsinization.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue dye.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell viability.
-
-
Western Blot for ERK1/2 Phosphorylation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin.
-
Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Data Presentation:
Table 2.1: Effect of Rabeprazole on Cell Viability
| Cell Line | Treatment | Cell Viability (%) | Standard Deviation |
| MKN-28 | Vehicle Control | 98 | ± 2.1 |
| MKN-28 | Rabeprazole (0.2 mM) | 65 | ± 4.5 |
| AGS | Vehicle Control | 97 | ± 2.5 |
| AGS | Rabeprazole (0.2 mM) | 70 | ± 3.8 |
Note: The data presented in this table is illustrative. Administration of rabeprazole has been shown to lead to a marked decrease in the viability of MKN-28 cells.[2][5]
Table 2.2: Effect of Rabeprazole on ERK1/2 Phosphorylation
| Cell Line | Treatment | Relative p-ERK1/2 Expression (Normalized to Total ERK) | Standard Deviation |
| MKN-28 | Vehicle Control | 1.00 | ± 0.08 |
| MKN-28 | Rabeprazole (0.2 mM) | 0.25 | ± 0.04 |
| KATO III | Vehicle Control | 1.00 | ± 0.09 |
| KATO III | Rabeprazole (0.2 mM) | 0.95 | ± 0.11 |
Note: The data presented in this table is illustrative. Rabeprazole has been shown to completely inhibit the phosphorylation of ERK 1/2 in MKN-28 cells, while the same effect was not observed in KATO III or MKN-45 cells.[2][5]
Visualization of Pathways and Workflows
Caption: Mechanism of Rabeprazole Action on the H+/K+ ATPase.
Caption: Rabeprazole's inhibitory effect on the ERK1/2 signaling pathway.
Caption: Workflow for the H+/K+ ATPase activity assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 10. selleckchem.com [selleckchem.com]
Formulation of Rabeprazole Sodium for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole sodium is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells.[1][2] It is widely used in preclinical and clinical settings to study acid-related gastrointestinal conditions. However, its formulation for in vivo animal studies presents significant challenges due to its inherent instability in acidic environments.[3][4] this compound is a prodrug that is activated in the acidic canaliculus of the parietal cell; exposure to the low pH of the stomach before absorption leads to rapid degradation, reducing its bioavailability.[1][3]
These application notes provide detailed protocols for preparing this compound formulations suitable for oral and parenteral administration in animal models, ensuring stability, and facilitating accurate dosing for reliable pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties and Solubility
Understanding the properties of this compound is critical for successful formulation. It is very soluble in water and methanol but degrades quickly in acidic media.[3][5] The stability is pH-dependent, with greater stability observed in alkaline conditions.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [6] |
| Molecular Weight | 381.42 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility (Water) | Very soluble | [5] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [6] |
| Solubility (Ethanol) | ~30 mg/mL | [6] |
| Solubility (DMSO) | ~25 mg/mL | [6] |
| Bioavailability (Oral) | ~52% | [7][8] |
| Plasma Protein Binding | 96.3% | [7] |
| Elimination Half-life | ~1 hour | [7][8] |
Protocol 1: Oral Suspension for Rodent Gavage
This protocol describes the preparation of a buffered oral suspension to protect rabeprazole from gastric acid degradation, a common method for rodent studies.[9][10] Using an alkaline buffer like sodium bicarbonate helps to transiently increase the stomach pH, allowing the drug to pass into the intestine for absorption.
Materials:
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC) solution in purified water
-
Purified Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% HPMC or CMC solution by slowly adding the polymer to purified water while stirring continuously until fully dissolved. This will act as a suspending agent.
-
Prepare Alkaline Buffer: Prepare a 1-2% (w/v) sodium bicarbonate solution in the 0.5% HPMC/CMC vehicle. For example, to make 100 mL, dissolve 1-2 g of NaHCO₃ in 100 mL of the vehicle.
-
Calculate and Weigh Rabeprazole: Determine the required concentration of rabeprazole based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats). Weigh the appropriate amount of this compound powder.
-
Suspend the Drug: Add the weighed this compound powder to the prepared alkaline HPMC/CMC vehicle.
-
Mix Thoroughly: Vortex and then stir the suspension on a magnetic stir plate for 15-20 minutes in a light-protected container (e.g., an amber vial) until a uniform suspension is achieved.
-
Final QC: Check the pH to ensure it is in the alkaline range (typically > pH 8.0). This formulation should be prepared fresh daily and stored protected from light. Do not store aqueous solutions for more than one day.[6]
Example Formulation for a 20 mg/kg Dose in Rats (10 mL/kg dosing volume):
-
Concentration needed: 2 mg/mL
-
Vehicle: 1% Sodium Bicarbonate in 0.5% HPMC
-
To prepare 50 mL:
-
Weigh 100 mg of this compound.
-
Weigh 0.5 g of Sodium Bicarbonate.
-
Weigh 0.25 g of HPMC.
-
Add HPMC to ~40 mL of water and stir to dissolve. Then dissolve the NaHCO₃.
-
Add the this compound to the vehicle.
-
Bring the final volume to 50 mL with the remaining vehicle. Mix until uniform.
-
Protocol 2: Solubilized Formulation for Parenteral (IV) or Oral Administration
For studies requiring intravenous administration or a fully solubilized oral dose, a co-solvent system can be used. This ensures complete dissolution and is suitable for sterile filtration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol[6]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, or Isotonic Saline
-
Sterile filters (0.22 µm) for IV administration
-
Sterile vials
Procedure:
-
Initial Dissolution: Weigh the required amount of this compound. Dissolve it in a minimal amount of DMSO or ethanol. This compound is soluble in DMSO at ~25 mg/mL and in ethanol at ~30 mg/mL.[6]
-
Dilution: Slowly add the PBS (pH 7.2) or isotonic saline to the dissolved drug concentrate while vortexing to prevent precipitation. Note: The final concentration of the organic solvent should be kept to a minimum (ideally <5-10%) to avoid physiological effects.[6]
-
Volume Adjustment: Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization (for IV): For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Prepare this formulation immediately before use. Aqueous solutions are not recommended for storage beyond one day.[6]
Experimental Workflow and Logic
The overall process from formulation to analysis requires careful planning to ensure data integrity, especially given the lability of rabeprazole.
Caption: Experimental workflow for in vivo animal studies with this compound.
Pharmacokinetic Data
The choice of formulation can significantly impact the pharmacokinetic profile. The following table provides example pharmacokinetic parameters for rabeprazole in rats following oral administration. These values can serve as a baseline for experimental design.
| Parameter | Value (Mean ± SD) | Reference |
| Dose (Oral) | 20 mg/kg | [11] |
| Cmax (Max. Concentration) | 0.18 ± 0.03 µg/mL | [11] |
| Tmax (Time to Max. Conc.) | 3.30 ± 0.60 h | [11] |
| t½ (Elimination Half-life) | 2.29 ± 0.42 h | [11] |
| Vd (Volume of Distribution) | 0.98 ± 0.18 L/kg | [11] |
Note: Pharmacokinetic parameters can vary based on the animal strain, formulation, and analytical method used.
Mechanism of Action: Proton Pump Inhibition
Rabeprazole is a prodrug that requires activation in an acidic environment.[1] It crosses the parietal cell membrane and enters the acidic secretory canaliculus. Here, it is protonated and converted to its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, irreversibly inhibiting its function and blocking the final step of acid secretion.[1][7][12]
Caption: Mechanism of action of rabeprazole in a gastric parietal cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Rabeprazole - Wikipedia [en.wikipedia.org]
- 8. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for the Analytical Identification of Rabeprazole Sodium Impurities
Introduction
Rabeprazole sodium, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] The manufacturing process and storage of this compound can lead to the formation of various impurities, which may affect its efficacy and safety.[2] Therefore, robust analytical methods are essential for the identification and quantification of these impurities to ensure the quality and safety of the drug product.[2] This document provides detailed application notes and protocols for the analysis of this compound and its related substances using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Section 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This section outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the separation and quantification of known impurities and degradation products of this compound.[3]
Application Note
This HPLC method is designed to separate seven known impurities (Imp-1 to Imp-7) from the active pharmaceutical ingredient (API), this compound. The method has been validated for its specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control and stability studies.[3] Forced degradation studies have demonstrated the method's ability to separate degradation products from the main peak, confirming its stability-indicating nature.[3]
Experimental Workflow
Figure 1: HPLC analysis workflow for this compound impurities.
Protocol
1. Materials and Reagents:
-
This compound reference standard and samples
-
Known impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate[3]
-
Triethylamine
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[3] or Prontosil Kromabond 100-5-C18, 250 x 4.6 mm, 5µ |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer, pH 3.0[3] or 0.01 M KH2PO4, pH adjusted to 6.6-7.0 with Triethylamine |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[3] or Acetonitrile:Methanol (95:5, v/v) |
| Gradient Program | A gradient elution is typically employed.[4] A specific example could be: Time(min)/%B: 0/10, 15/30, 25/60, 35/10, 40/10.[5] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C or 35°C[5] |
| Detection Wavelength | 280 nm or 285 nm[3][5] |
| Injection Volume | 20 µL[5] |
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution: Prepare a standard solution of this compound at a concentration of approximately 500 µg/mL in the diluent.[3]
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities, each at a concentration of about 1.5 µg/mL.[3]
-
System Suitability Solution: A blend of the this compound standard solution and the impurity stock solution.[3]
-
Test Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 500 µg/mL.[3]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the resolution between critical peak pairs (e.g., rabeprazole and Imp-3 should be ≥1.5) and other system suitability parameters.[6]
-
Inject the standard solution in replicate.
-
Inject the test sample solutions.
-
After the sequence is complete, process the chromatograms to identify and quantify the impurities based on their retention times relative to the main rabeprazole peak.
5. Data Presentation:
Table 1: Known Impurities of this compound and their Chromatographic Data
| Impurity Name | Chemical Name | RRT |
| Impurity 1 | Rabeprazole Sulphone | ~1.15 |
| Impurity 2 | N-Oxide Rabeprazole | ~0.85 |
| Impurity 3 | Rabeprazole Sulphide | ~1.30 |
| Impurity 4 | 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride | ~0.20 |
| Impurity 5 | 2-mercaptobenzimidazole | ~0.75 |
| Impurity 6 | 2-[[chloro[4-(3-methoxypropoxy)-3-methylpyridin-2- yl]methyl]sulfinyl]-1H-benzimidazole | Not specified |
| Impurity 7 | 2-[[chloro[4-(3-methoxypropoxy)-3-methylpyridin-2- yl]methyl]sulfonyl]-1H-benzimidazole | ~2.08 |
RRT (Relative Retention Time) values are approximate and can vary based on the specific chromatographic conditions.
Section 2: LC-MS Method for Identification and Characterization of Impurities
This section describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation of unknown impurities and for providing mass confirmation of known impurities.
Application Note
LC-MS is a powerful technique for the identification of impurities, especially those that are not well-characterized or present at low levels. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain molecular weight and fragmentation information for each impurity, which is crucial for structural identification.[1] This method is particularly useful during forced degradation studies to identify novel degradation products.[7]
Experimental Workflow
Figure 2: LC-MS workflow for impurity identification.
Protocol
1. Materials and Reagents:
-
As per the HPLC method, with the exception of using volatile buffers compatible with mass spectrometry (e.g., ammonium acetate or ammonium formate).
2. LC-MS Conditions:
| Parameter | Specification |
| LC System | Agilent 1200 series or equivalent |
| Column | Prontosil Kromabond 100-5-C18, 250 x 4.6 mm, 5µ or Purospher STAR, C18 (250 × 4.6 mm, 5 μ)[7] |
| Mobile Phase A | 0.01 M Ammonium acetate or 10 mM Ammonium acetate (pH 7.0)[7] |
| Mobile Phase B | Acetonitrile and Methanol mixture or Acetonitrile[7] |
| Gradient Program | A suitable gradient to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer[1] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[7] |
| Scan Range | m/z 100-1000 |
| Data Acquisition | Full scan mode for initial screening and product ion scan (MS/MS) for structural elucidation.[7] |
3. Sample Preparation:
-
Prepare samples as described in the HPLC protocol, ensuring the final concentration is suitable for MS detection.
4. Analysis Procedure:
-
Optimize MS parameters by infusing a standard solution of this compound.
-
Perform an LC-MS run in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ions of rabeprazole and its impurities.
-
Perform subsequent LC-MS/MS runs to obtain fragmentation patterns for each impurity.
-
Analyze the mass spectra and fragmentation data to propose structures for the unknown impurities.
5. Data Presentation:
Table 2: Identified Impurities of this compound by LC-MS
| Impurity | Chemical Name | Molecular Formula | [M+H]⁺ (m/z) |
| Impurity I | 2-[[4-(3-methoxy propane)-3-methyl-N-oxido-2-pyridyl] methyl sulfonyl]-1H-benzimidazole | C18H21N3O5S | 392.1 |
| Impurity II | 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl]methyl sulfonyl]-benzimidazole | C18H21N3O4S | 376.1 |
| Impurity III | 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole | C18H21N3O2S | 344.1 |
| Impurity IV | 2-mercapto benzimidazole | C7H6N2S | 151.0 |
Data sourced from studies on the identification of this compound impurities.[1][8]
Section 3: Forced Degradation Studies
Application Note
Forced degradation studies are critical for developing stability-indicating analytical methods.[3] By subjecting this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation products can be generated and subsequently identified.[3][9] This information helps in understanding the degradation pathways of the drug and ensures that the analytical method can effectively separate these degradants from the API and other impurities.[3]
Protocol for Stress Testing
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2 hours).[3]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period (e.g., 30 minutes).[3]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 30 minutes).[3]
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for a specified period (e.g., 18 hours).[3]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed using the developed HPLC or LC-MS method to identify and quantify the resulting degradation products.
Table 3: Summary of Degradation Behavior of this compound
| Stress Condition | Major Degradation Products | Total Impurities (%) |
| Acid Hydrolysis | Imp-5 (1.23%), Unknown at RRT 0.75 | ~2.06% |
| Base Hydrolysis | Imp-6 (2.01%), Unknown at RRT 0.75 | ~4.07% |
| Oxidative Degradation | Imp-4 (3.27%), Unknown at RRT 0.20 | ~8.50% |
| Thermal Degradation | Imp-7 (0.52%), Unknown at RRT 2.08 | ~5.33% |
Data is indicative and based on a specific forced degradation study.[3]
The analytical methods detailed in these application notes provide a comprehensive framework for the identification, characterization, and quantification of impurities in this compound. The successful implementation of these HPLC and LC-MS protocols is crucial for ensuring the quality, safety, and efficacy of this compound drug products. Regular monitoring of the impurity profile using these validated methods is a key component of good manufacturing practices (GMP) and regulatory compliance.
References
- 1. Identification and genotoxicity evaluation of potential impurities in this compound using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112834628A - Method for determining this compound and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Rabeprazole Sodium Concentration in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole sodium is a proton pump inhibitor (PPI) that irreversibly inhibits the H+/K+-ATPase in gastric parietal cells.[1] Beyond its clinical use in acid-related disorders, rabeprazole has garnered interest in cancer research for its anti-proliferative and pro-apoptotic effects on various cancer cell lines.[2][3] This document provides detailed application notes and protocols for researchers to determine the optimal concentration of this compound for their specific cell culture experiments, ensuring reliable and reproducible results.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 76 mg/mL (199.25 mM) | [2] |
| Water | 76 mg/mL (199.25 mM) | [2] |
| Ethanol | 76 mg/mL (199.25 mM) | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Note: It is recommended to purge the solvent with an inert gas before dissolving this compound.[4]
Table 2: Reported Effective Concentrations of Rabeprazole in Cell Culture
| Cell Line(s) | Concentration Range | Observed Effect(s) | Reference(s) |
| Gastric Cancer Cells | 0.1 mM - 0.2 mM | Reduced cell viability, induction of apoptosis, inhibition of ERK1/2 phosphorylation. | [5] |
| Human Pylorus Muscle | 1 µM - 1 mM | Reduced contraction frequencies and muscle tone. | [4] |
| Lung Cancer Cells | Concentration-dependent | Suppressed cell proliferation, induction of pyroptosis. | [6] |
| Gastric Cancer AGS Cells | 0.2 mM | Significant induction of apoptosis after 72 hours. | [3][7] |
| Gastric Cancer MKN-28, KATO III, MKN-45 Cells | 0.2 mM | Attenuation of cell viability. | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Based on the desired stock concentration and the solubility data in Table 1 , calculate the required mass of this compound powder. For example, to prepare a 100 mM stock solution in DMSO (MW: 381.42 g/mol ), dissolve 38.14 mg of this compound in 1 mL of DMSO.
-
Aseptically weigh the this compound powder in a sterile environment.
-
Add the calculated volume of sterile DMSO or water to the powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage, protected from light.[1] For aqueous solutions, it is recommended not to store for more than one day.[4]
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the steps to determine the optimal concentration of this compound for your cell line of interest.
Workflow for optimizing rabeprazole concentration.
Protocol for Determining Cytotoxicity using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 1 mM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the rabeprazole concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol for Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treating the cells with the optimized concentration of this compound for the desired time, harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[6]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways
Rabeprazole-Mediated Inhibition of the ERK1/2 Signaling Pathway
Rabeprazole has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAPK/ERK pathway involved in cell proliferation and survival.[1][7]
Rabeprazole inhibits ERK1/2 phosphorylation.
Rabeprazole-Induced Pyroptosis via the NLRP3 Inflammasome
Recent studies have indicated that rabeprazole can induce pyroptosis, a form of pro-inflammatory programmed cell death, in certain cancer cells.[6] This is mediated through the activation of the NLRP3 inflammasome, leading to the activation of Caspase-1.
Rabeprazole induces NLRP3-mediated pyroptosis.
References
- 1. Rabeprazole = 98 HPLC 117976-90-6 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Rabeprazole Sodium on Gastric pH in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid production by targeting the final step in the acid secretion pathway.[1] It belongs to the class of substituted benzimidazoles and is widely used in the management of acid-related gastrointestinal disorders.[2] The primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump, located on the secretory surface of parietal cells.[3]
Preclinical evaluation of rabeprazole's efficacy in animal models is a critical step in drug development. These studies provide essential pharmacodynamic and pharmacokinetic data, helping to establish dose-response relationships and optimal dosing regimens. Common animal models for these assessments include rats and dogs, which are used to investigate the onset, magnitude, and duration of gastric acid suppression.[4] This document provides detailed protocols and application notes for measuring the effects of rabeprazole sodium on gastric pH in these models.
Mechanism of Action of Rabeprazole
Rabeprazole is a prodrug that requires activation in an acidic environment.[2] Due to its higher pKa (~5.0) compared to other PPIs, it can be activated more rapidly and at higher pH levels.[2] Upon reaching the acidic secretory canaliculus of the gastric parietal cell, rabeprazole is protonated and rapidly converts to its active form, a sulfenamide derivative. This active form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme, forming a stable disulfide bond.[2] This binding irreversibly inactivates the proton pump, thereby inhibiting the transport of H+ ions into the gastric lumen and effectively reducing gastric acid secretion.[5]
Caption: Rabeprazole's activation and inhibition of the proton pump.
Animal Models
The choice of animal model is crucial for obtaining relevant and translatable data. Rats and dogs are the most frequently used species for evaluating the pharmacodynamics of PPIs.
-
Rats (e.g., Wistar, Sprague Dawley): Rats are widely used due to their cost-effectiveness and the availability of well-established experimental procedures.[6][7] They are suitable for acute dosing studies to determine the magnitude of pH change and for chronic studies to assess long-term physiological effects.[8][9]
-
Dogs (e.g., Beagle): Dogs, particularly Beagles, are a preferred model for pharmacokinetic and pharmacodynamic studies because their gastrointestinal physiology is more comparable to humans.[10] They can be administered commercial-sized oral dosage forms, making them valuable for formulation development and bioavailability studies.[11][12]
Experimental Protocols
The following protocols provide a framework for assessing the effect of rabeprazole on gastric pH. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Gastric pH Measurement in Anesthetized Rats
This protocol is designed for a terminal experiment to measure a single time-point of gastric pH after drug administration.
Materials:
-
Wistar rats (male, 250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)[6]
-
Surgical instruments
-
Calibrated micro pH electrode or pH meter[13]
-
(Optional) Pentagastrin to stimulate acid secretion[6]
Procedure:
-
Animal Preparation: Fast rats for 12-18 hours prior to the experiment, with free access to water.[13]
-
Grouping: Randomly assign rats to experimental groups (n=5-6 per group), for example:
-
Drug Administration: Administer rabeprazole or vehicle at a predetermined time before pH measurement (e.g., 2 hours prior).[14]
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., ketamine 100 mg/kg and xylazine 5 mg/kg, intramuscularly).[6]
-
Surgical Procedure:
-
pH Measurement:
-
Euthanasia: Following the measurement, euthanize the animal using an approved method without recovery from anesthesia.
Protocol 2: Continuous Gastric pH Monitoring in Dogs
This protocol is for continuously monitoring intragastric pH over an extended period, providing more comprehensive data on the drug's effect.
Materials:
-
Beagle dogs (male or female)
-
This compound formulation (e.g., 20 mg oral tablets)[12]
-
Ambulatory pH monitoring system with a gastric pH electrode
-
Restraining jacket or harness for the dog
Procedure:
-
Animal Acclimation: Acclimate dogs to the laboratory environment and to wearing the restraining jacket.
-
Fasting: Fast dogs overnight before the start of the study, with free access to water.
-
pH Probe Placement:
-
Calibrate the pH probe according to the manufacturer's instructions.
-
Under light sedation or anesthesia, carefully pass the pH electrode through the esophagus into the stomach. Confirm correct placement via radiography or other appropriate methods.
-
Secure the probe and connect it to the external data logger, which is placed in a pouch on the jacket.
-
-
Baseline Monitoring: Record baseline gastric pH for a 24-hour period before drug administration.
-
Drug Administration: Administer the oral dose of rabeprazole (e.g., 20 mg).[12] For crossover studies, a washout period of at least one week is required between treatments.[12]
-
Post-Dose Monitoring: Continue to record intragastric pH for 24-72 hours post-administration.[15]
-
Data Analysis: Analyze the collected data to determine key parameters such as:
-
Mean 24-hour gastric pH.
-
Percentage of time the intragastric pH remains above a certain threshold (e.g., pH ≥ 3 and pH ≥ 4).[15]
-
Onset of action and duration of effect.
-
Data Presentation
Quantitative data from animal studies demonstrate the efficacy of rabeprazole in elevating gastric pH.
Table 1: Effect of Proton Pump Inhibitors on Gastric pH in Fasted Wistar Rats [14]
| Treatment Group (n=5) | Dose & Route | Time Before Measurement | Median Gastric pH (IQR) |
| Control (Fasted) | N/A | N/A | 3.5 (2.7–4.2) |
| Omeprazole | 20 mg/kg, IP | 2 hours | 6.7 (4.7–7.0) |
| Omeprazole | 20 mg/kg, IP | 12 hours | 5.6 (3.5–6.4) |
| Pentagastrin (Stimulated) | 0.25 mg/kg, SC | 20 minutes | 2.2 (1.6–3.1) |
Table 2: Comparative Onset of Action of PPIs in an Isolated Hog Vesicle Model [2]
| Proton Pump Inhibitor | Time to Near-Maximal Inhibition |
| Rabeprazole | ~5 minutes |
| Lansoprazole | ~30 minutes |
| Omeprazole | ~30 minutes |
| Pantoprazole | >50 minutes (for 50% inhibition) |
Experimental Workflow Visualization
The general workflow for an acute study in rats can be visualized as follows.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabe | 20 mg | Tablet | রেব ২০ মি.গ্রা. ট্যাবলেট | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Evaluation of Acid Tolerance of Drugs Using Rats and Dogs Controlled for Gastric Acid Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the pharmacology of rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karolinum.cz [karolinum.cz]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic evaluation of differential drug release formulations of rabeprazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative analysis of the effect of IV administered acid suppressants on gastric pH in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effect of Rabeprazole Sodium on Gut Microbiota in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton pump inhibitors (PPIs) are a class of drugs widely used to reduce gastric acid production. Rabeprazole sodium is a commonly prescribed PPI for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Emerging evidence suggests that long-term use of PPIs can significantly alter the composition and function of the gut microbiota, potentially leading to adverse health outcomes. These alterations are thought to be mediated by the increase in gastric pH, which allows for the survival and translocation of oral bacteria to the lower gastrointestinal tract. This protocol provides a detailed framework for studying the effects of this compound on the gut microbiota in a murine model, encompassing microbiota analysis, metabolite profiling, and assessment of intestinal barrier integrity.
Experimental Design and Workflow
A typical study to investigate the impact of this compound on the gut microbiota in mice involves several key stages, from animal acclimatization to data analysis. The following diagram illustrates the overall experimental workflow.
Application Notes: Rabeprazole Sodium in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole sodium is a potent and irreversible inhibitor of the gastric H+/K+ ATPase (proton pump), belonging to the class of drugs known as proton pump inhibitors (PPIs).[1] Its primary clinical application is in the reduction of gastric acid secretion for the treatment of acid-related gastrointestinal conditions.[1] In the context of drug discovery and high-throughput screening (HTS), this compound serves as an invaluable tool, primarily as a reference or control compound in assays designed to identify novel inhibitors of the H+/K+ ATPase. These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including detailed protocols and data presentation.
Mechanism of Action
Rabeprazole, a substituted benzimidazole, is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active sulfenamide form.[1][2] This active metabolite forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inactivation.[1] This action blocks the final step in gastric acid secretion, the exchange of intracellular H+ for extracellular K+. The specificity and potency of rabeprazole make it an ideal positive control for HTS assays targeting this enzyme.
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, including hormonal (gastrin), neural (acetylcholine), and paracrine (histamine) stimulation. These pathways converge on the activation of the H+/K+ ATPase, the final effector of proton secretion into the gastric lumen.
High-Throughput Screening Applications
This compound is primarily utilized as a positive control in HTS campaigns aimed at discovering novel inhibitors of the H+/K+ ATPase. Its role is to define the maximum inhibition level in the assay, enabling the calculation of the Z'-factor, a statistical measure of assay quality.
Data Presentation
The inhibitory activity of rabeprazole and other proton pump inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for rabeprazole and a related PPI, omeprazole, against H+/K+ ATPase.
| Compound | Target | Assay Type | IC50 | Reference |
| Rabeprazole | H+/K+ ATPase | Biochemical (Gastric Vesicles) | 72 nM | [3] |
| Omeprazole | H+/K+ ATPase | Biochemical (Gastric Microsomes) | 1.7 µM | [3] |
Note: IC50 values can vary depending on the specific assay conditions, such as pH, enzyme preparation, and substrate concentration.
Experimental Protocols
A common HTS approach for identifying H+/K+ ATPase inhibitors involves a biochemical assay that measures the enzyme's ATPase activity. A luminescence-based assay that quantifies ATP consumption is highly amenable to HTS.
Protocol: Luminescence-Based HTS Assay for H+/K+ ATPase Inhibitors
1. Principle:
This assay measures the activity of H+/K+ ATPase by quantifying the amount of ATP remaining in the reaction mixture after the enzymatic reaction. A luciferase/luciferin system is used, where the light output is directly proportional to the ATP concentration. Potent inhibitors of H+/K+ ATPase will result in less ATP consumption and, therefore, a higher luminescence signal.
2. Materials and Reagents:
-
Enzyme: Purified H+/K+ ATPase-containing microsomes from hog gastric mucosa.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl.
-
ATP: Adenosine triphosphate, as a substrate.
-
This compound: As a positive control.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Detection Reagent: A commercial ATP detection kit based on luciferase/luciferin (e.g., ATPlite™).
-
Assay Plates: 384-well, white, opaque plates.
-
DMSO: For compound dilution.
3. Experimental Workflow:
4. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (final concentration, e.g., 10 µM), and DMSO into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of H+/K+ ATPase microsomes (pre-diluted in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound interaction with the enzyme.
-
Reaction Initiation: Add 10 µL of ATP solution (pre-warmed to 37°C, final concentration, e.g., 10 µM) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Signal Detection: Add 20 µL of the ATP detection reagent to all wells.
-
Signal Incubation: Incubate the plate at room temperature in the dark for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
5. Data Analysis:
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)
-
Where Signal_compound is the signal in the presence of a test compound, Signal_neg_control is the signal with DMSO (maximum enzyme activity), and Signal_pos_control is the signal with rabeprazole (minimum enzyme activity).
-
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average signal for the positive and negative controls. A Z'-factor ≥ 0.5 indicates a robust and reliable assay.
-
Logical Relationship of Controls in HTS
The use of appropriate controls is fundamental to the validity of any HTS assay. This compound, as a known inhibitor, plays a critical role in establishing the assay window and assessing its performance.
References
Application Notes and Protocols for Encapsulating Rabeprazole Sodium for Targeted Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rabeprazole sodium is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. However, its efficacy is challenged by its instability in the acidic environment of the stomach and its short biological half-life.[1] Encapsulation techniques are therefore crucial for protecting the drug and enabling targeted or controlled release. These application notes provide an overview of common encapsulation techniques, quantitative data from various studies, and detailed experimental protocols.
Encapsulation Techniques and Strategies
The primary goals for encapsulating this compound are to protect it from gastric acid and to deliver it to a specific site in the gastrointestinal (GI) tract, such as the stomach for local action or the colon for systemic absorption or local treatment.[2][3]
Common techniques include:
-
Microencapsulation: This involves enclosing this compound within microspheres or microcapsules. Common methods include:
-
Solvent Evaporation: A widely used technique where the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The solvent is subsequently evaporated, leaving solid microspheres.[1][4][5][6]
-
Ionotropic Gelation: This method is used for forming hydrogel beads, often with natural polymers like sodium alginate. A drug-polymer solution is extruded into a cross-linking solution (e.g., calcium chloride), causing the instantaneous formation of gelled beads.[7][8]
-
-
Nanoparticulate Systems: Formulating this compound into nanoparticles or nanomicelles can improve its dissolution rate and bioavailability.[9][10][11]
-
Enteric Coating: This is a critical strategy for protecting the acid-labile this compound.[12][13] It involves applying a pH-sensitive polymer coating to tablets, pellets, or microparticles. These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine.[12][14] Commonly used enteric polymers include Eudragit® series (e.g., L100, S100, L30D55) and cellulose derivatives like hypromellose phthalate (HPMCP).[12][13][15]
-
Gastro-retentive Drug Delivery Systems (GRDDS): These systems, such as floating microspheres, are designed to remain in the stomach for an extended period, which can be beneficial for drugs that act locally or are absorbed in the upper GI tract.[1][5][16]
-
Colon-Targeted Drug Delivery Systems (CDDS): These systems aim to deliver the drug specifically to the colon, which can be advantageous for treating local diseases like ulcerative colitis or for systemic delivery of drugs that are degraded in the upper GI tract.[2][3][7][17] This is often achieved using polymers that dissolve at the pH of the colon (pH > 7), such as Eudragit® S100 or Eudragit® FS 30 D.[7][13][17]
Data Presentation: Summary of Formulation Parameters
The following tables summarize quantitative data from various studies on the encapsulation of this compound.
Table 1: Microencapsulation of this compound
| Formulation Type | Encapsulation Method | Polymer(s) | Particle Size (µm) | Entrapment Efficiency (%) | Key Findings |
| Mucoadhesive Microspheres | Emulsification Solvent Evaporation | HPMC, Carbopol | Not Specified | Not Specified | Increased polymer concentration led to increased swelling index (69% to 97%).[1] |
| Floating Microspheres | Solvent Evaporation | HPMC, Methyl Cellulose | Not Specified | Not Specified | Achieved extended retention in the upper GI tract.[5] |
| Floating Microspheres | Emulsion Solvent Evaporation | HPMC K15M, Ethyl Cellulose | Not Specified | Not Specified | Developed for delivery of the acid-labile drug.[4] |
| Microspheres | Solvent Evaporation | Ethyl Cellulose, Cellulose Acetate Phthalate, Cellulose Acetate | 72.32 - 120.28 | 42.88 - 68.85 | Ethyl cellulose provided drug release for up to 12 hours.[6] |
| Mucoadhesive Microcapsules | Solvent Evaporation | Ethyl Cellulose, HPMC K100M, Eudragit L100 | Not Specified | Optimized for high entrapment efficiency and mucoadhesion.[18] |
Table 2: Hydrogel Beads and Pellets for Targeted Delivery
| Formulation Type | Encapsulation Method | Polymer(s) | Particle Size | Entrapment Efficiency (%) | Targeting Strategy |
| Hydrogel Beads | Ionotropic Gelation | Sodium Alginate, Eudragit S100 | Increased with alginate conc. | 67.45 - 82.89 | Colon-Targeted: Eudragit S100 coating prevented release at low pH.[7] |
| Floating Beads | Ionotropic Gelation | Sodium Alginate, Gellan Gum | Not Specified | 57 - 89 | Gastro-retentive: Beads floated for up to 12 hours.[8] |
| Delayed-Release Pellets | Drug Layering and Coating | HPMC, Methacrylic Acid Copolymer (L30D55) | Not Specified | Not Specified | Enteric-Coated: Targeted release in the intestine. |
| Delayed-Release Pellets | Coating | Eudragit L30D55, Hypromellose Phthalate HP55 | Not Specified | Not Specified | Enteric-Coated: Dual coating provided better protection and release.[12] |
Table 3: Nanoparticulate Systems
| Formulation Type | Encapsulation Method | Polymer(s)/Carrier | Particle Size | Entrapment Efficiency (%) | Key Findings |
| Nanomicelles | Not Specified | Not Specified | Not Specified | 99.70 | Showed a controlled-release profile over 12 hours.[11] |
| Liposomes | Central Composite Design | Phospholipids | Not Specified | Not Specified | Designed to improve bioavailability of the hydrophilic drug.[19] |
| Halloysite Nanotubes | Vacuum Incorporation | Halloysite Nanotubes | Not Specified | Not Specified | Provided protection from acidic degradation and prolonged release.[20] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Microspheres by Emulsification Solvent Evaporation
This protocol is a generalized procedure based on methodologies described in the literature.[1][5]
Objective: To prepare polymer-based microspheres encapsulating this compound for controlled release.
Materials:
-
This compound
-
Polymer (e.g., Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose)
-
Organic Solvent (e.g., Dichloromethane, Ethanol)
-
Aqueous Phase (e.g., Distilled water)
-
Emulsifying/Surfactant Agent (e.g., Span 80, Tween 80)
-
Dispersing Medium (e.g., Light Liquid Paraffin)
Equipment:
-
Magnetic stirrer with hot plate
-
Homogenizer or mechanical stirrer
-
Beakers
-
Filtration apparatus
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Organic Phase (Dispersed Phase): a. Dissolve a specific amount of the chosen polymer(s) (e.g., HPMC, Ethyl Cellulose) and this compound in a suitable organic solvent system.
-
Preparation of Aqueous Phase (Continuous Phase): a. Prepare the dispersing medium (e.g., 200 ml of light liquid paraffin). b. Add a specified concentration of an emulsifying agent (e.g., 0.5% Span 80) to the dispersing medium and stir.[1]
-
Emulsification: a. Add the organic phase dropwise into the continuously stirred dispersing medium. b. Continue stirring at a constant speed (e.g., 1000 rpm) for a set period (e.g., 2 hours) to allow for the complete evaporation of the organic solvent.[5] This process solidifies the polymer droplets into microspheres.
-
Collection and Drying: a. Collect the formed microspheres by filtration. b. Wash the microspheres repeatedly with a suitable solvent (e.g., distilled water, n-hexane) to remove any residual oil and surfactant. c. Dry the collected microspheres in a desiccator or vacuum oven at room temperature until a constant weight is achieved.
Characterization:
-
Particle Size Analysis: Determined using optical microscopy or a particle size analyzer.
-
Encapsulation Efficiency: Calculated by dissolving a known weight of microspheres, quantifying the rabeprazole content using UV-Vis spectrophotometry or HPLC, and comparing it to the initial amount of drug used.
-
In Vitro Release Study: Performed using a USP dissolution apparatus. To simulate GI conditions for an enteric-coated product, the study is typically conducted first in 0.1 N HCl (pH 1.2) for 2 hours, followed by a switch to a phosphate buffer (pH 6.8 or 7.4) for the remaining duration.[1][16]
Protocol 2: Preparation of this compound Loaded Alginate Beads by Ionotropic Gelation
This protocol is based on the methodology for creating hydrogel beads for colon-targeted delivery.[7]
Objective: To prepare Eudragit-coated sodium alginate beads containing this compound.
Materials:
-
This compound
-
Sodium Alginate
-
Calcium Chloride (CaCl₂)
-
Eudragit S100
-
Distilled Water
Equipment:
-
Magnetic stirrer
-
Syringe with a flat-tipped needle
-
Beakers
-
Filtration apparatus
Procedure:
-
Preparation of Alginate-Drug Solution: a. Dissolve sodium alginate in distilled water with constant stirring to form a homogenous polymer solution. b. Disperse this compound uniformly into the alginate solution.
-
Formation of Beads: a. Prepare a calcium chloride solution (the cross-linking agent) of a specific concentration. b. Extrude the alginate-drug solution dropwise through a syringe into the CaCl₂ solution while gently stirring. c. Allow the formed beads to cure in the solution for a specified time to ensure complete gelation.
-
Collection and Washing: a. Separate the beads from the solution by filtration. b. Wash the beads with distilled water to remove excess calcium chloride.
-
Enteric Coating (for Colon Targeting): a. Prepare a coating solution of Eudragit S100 in an appropriate solvent. b. Coat the dried alginate beads using a suitable coating technique (e.g., dip coating, fluid bed coating).
-
Drying: a. Dry the final coated beads at room temperature or in an oven at a mild temperature.
Characterization:
-
Particle Size and Swelling Index: Measured to determine the physical characteristics of the beads.[7]
-
Drug Entrapment Efficiency: Determined similarly to Protocol 1.[7]
-
In Vitro Release Study: Conducted in sequential pH environments (e.g., pH 1.2, then pH 7.4) to evaluate the effectiveness of the enteric coat for colon-specific release.[7]
Visualizations
Diagram 1: Experimental Workflow for Solvent Evaporation
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. japsonline.com [japsonline.com]
- 3. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. ijpsr.com [ijpsr.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Formulation of Nanoparticles of this compound for the Treatment of Peptic Ulcer | Semantic Scholar [semanticscholar.org]
- 10. Formulation of Nanoparticles of this compound for the Treatment of Peptic Ulcer [ijsr.net]
- 11. ijsr.net [ijsr.net]
- 12. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements [mdpi.com]
- 15. colorcon.com [colorcon.com]
- 16. researchgate.net [researchgate.net]
- 17. A Commercially-Proven Colon Targeted Drug Delivery System - Evonik Industries [healthcare.evonik.com]
- 18. Design and characterization of enteric-coated controlled release mucoadhesive microcapsules of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming rabeprazole sodium stability issues in acidic culture media
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the stability challenges of rabeprazole sodium in acidic culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading so quickly in our standard cell culture medium?
A1: this compound is a proton pump inhibitor (PPI) that is inherently unstable in acidic environments.[1][2] It is a prodrug that requires an acidic environment to be converted to its active sulfenamide form[3][4]. However, prolonged exposure to acidic conditions (pH < 7.0) leads to rapid degradation into inactive products.[1][5] The decomposition half-life can be less than 10 minutes in aqueous solutions with a pH below 3.0.[1] This acid-catalyzed degradation follows first-order kinetics.[6][7]
Q2: At what pH is this compound considered stable?
A2: this compound's stability is highly pH-dependent. It is more stable under alkaline conditions.[8] For experimental purposes, maintaining a pH above 8.0 ensures the highest stability and prevents significant degradation.[1]
Q3: How can I stabilize this compound for my in-vitro experiments in acidic media?
A3: Several strategies can be employed to protect rabeprazole from acid-catalyzed degradation in a laboratory setting:
-
Buffering Agents: The most direct method is to incorporate an alkaline buffer, such as sodium bicarbonate, into your stock solutions or directly into the culture medium to raise the pH.[9][10]
-
Cyclodextrin Inclusion Complexes: Encapsulating rabeprazole within cyclodextrin molecules can physically shield it from the acidic environment, thereby enhancing its stability and solubility.[11][12]
-
Nanoparticle Formulation: Loading rabeprazole into polymeric nanoparticles or nanosuspensions can protect the drug and provide controlled release.[13][14]
Q4: What are cyclodextrin inclusion complexes and how do they protect rabeprazole?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate a "guest" molecule, like rabeprazole, if it fits within the cavity. This forms a stable inclusion complex.[12] For rabeprazole, the benzimidazole part of the molecule tends to be included within the cyclodextrin cavity.[11] This encapsulation acts as a physical barrier, protecting the acid-labile drug from hydrogen ions in the culture medium.[12]
Q5: How can I verify the concentration and stability of rabeprazole during my experiment?
A5: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.[17][18][19] This technique can separate intact rabeprazole from its degradation products, allowing for accurate quantification of the active compound over time.[20] UV detection is typically performed at a wavelength of approximately 280-285 nm.[19][21]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent experimental results; loss of rabeprazole activity. | Rapid degradation of rabeprazole due to acidic pH of the culture medium. | 1. Use a Buffered Stock Solution: Prepare rabeprazole stock in a buffer with pH ≥ 8.0. See Protocol 1. 2. Modify Culture Medium: Add a suitable, biocompatible buffering agent (e.g., sodium bicarbonate) to the medium to maintain a higher pH.[1][22] 3. Use a Protective Formulation: Prepare and use a rabeprazole-cyclodextrin inclusion complex (see Protocol 2) or a validated nanoparticle formulation.[11][13] |
| Precipitation of rabeprazole in the medium. | Poor aqueous solubility, which can be exacerbated by pH changes. | 1. Increase Solubility with Cyclodextrins: The formation of an inclusion complex with cyclodextrins (e.g., β-cyclodextrin) significantly improves the aqueous solubility of many drugs.[12][23] 2. Adjust pH: Rabeprazole solubility is greater in alkaline conditions.[1] Ensure the final pH of the medium is appropriate. |
| Difficulty quantifying rabeprazole concentration accurately. | Interference from degradation products or media components in the analytical assay. | 1. Develop a Stability-Indicating HPLC Method: Use an HPLC method validated to separate the parent rabeprazole peak from all known impurities and degradation products. See Protocol 3 for a typical method.[17][19] |
Quantitative Data Summary
The stability of rabeprazole is critically dependent on pH. The rate of degradation increases as the pH decreases.
| Condition | Parameter | Value | Reference |
| Aqueous Solution (pH < 3.0) | Half-life (t½) | < 10 minutes | [1] |
| Aqueous Solution (pH 1.2, in vitro) | Half-life (t½) | 78 seconds | [3] |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Degradation | Significant | [17][19] |
| Aqueous Solution | Degradation Kinetics | First-Order | [6][7] |
| Buffered Tablet (in vitro) | pH maintained above 6.0 | With sufficient buffer | [22] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes how to prepare a more stable stock solution of rabeprazole for in-vitro use.
-
Prepare Buffer: Prepare a 50 mM sodium bicarbonate buffer. Adjust the pH to 8.0 using 0.5 M NaOH.
-
Weigh Rabeprazole: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution: Under sterile conditions, add the pH 8.0 sodium bicarbonate buffer to the this compound powder to achieve the desired final concentration (e.g., 10 mM).
-
Mix Thoroughly: Gently vortex or swirl the solution until the this compound is completely dissolved.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use an aliquot only once.
Protocol 2: Preparation of Rabeprazole-Cyclodextrin Inclusion Complex
This protocol provides a general method for creating a protective inclusion complex using β-cyclodextrin (β-CD).
-
Molar Ratio: Determine the desired molar ratio of rabeprazole to β-cyclodextrin (a 1:1 stoichiometry is common).[23]
-
Dissolve Cyclodextrin: Dissolve the calculated amount of β-cyclodextrin in deionized water with constant stirring. Heating gently (to 40-50°C) can aid dissolution.
-
Dissolve Rabeprazole: Separately, dissolve the this compound in a small volume of a suitable solvent (e.g., a minimal amount of ethanol or the buffered solution from Protocol 1).
-
Combine Solutions: Slowly add the rabeprazole solution dropwise to the stirring β-cyclodextrin solution.
-
Complexation: Allow the mixture to stir for several hours (e.g., 12-24 hours) at room temperature, protected from light.
-
Lyophilization: Freeze-dry the resulting solution to obtain the rabeprazole-β-CD inclusion complex as a stable powder.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Protocol 3: Stability-Indicating RP-HPLC Method
This protocol outlines a typical Reverse-Phase HPLC method for quantifying rabeprazole and its degradation products.[17][19]
-
Column: C18 column (e.g., Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm).[17][19]
-
Mobile Phase A: 0.025 M KH₂PO₄ buffer with 0.1% triethylamine, pH adjusted to 6.4, mixed with acetonitrile (90:10 v/v).[17][19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 280 nm.[19]
-
Injection Volume: 20 µL.
-
Method: Use a gradient elution to ensure separation of the parent drug from any degradation products.
-
Sample Preparation: Dilute samples from the experiment with the mobile phase to an appropriate concentration within the linear range of the standard curve. Centrifuge if necessary to remove particulates.
Visual Guides
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for selecting a rabeprazole stabilization strategy.
Caption: Mechanism of action for rabeprazole at the gastric proton pump.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural elucidation of this compound photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsr.net [ijsr.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. onlinepharmacytech.info [onlinepharmacytech.info]
- 16. oatext.com [oatext.com]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. rjpbcs.com [rjpbcs.com]
- 23. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
identifying and mitigating interference in rabeprazole sodium HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference during the HPLC analysis of Rabeprazole Sodium.
Troubleshooting Guides
Issue 1: An unknown peak is co-eluting or closely eluting with the main this compound peak.
Q1: My chromatogram shows a peak that is not this compound and it's interfering with the main analyte peak. How can I identify the source of this interference?
A1: Interference can originate from several sources, including degradation products, impurities from synthesis, excipients in the formulation, or contamination from the HPLC system itself. The first step is to perform a systematic investigation:
-
Forced Degradation Studies: To determine if the peak is a degradant, subject your this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] Rabeprazole is known to be labile and degrades under these conditions, forming specific byproducts.[1][2][3]
-
Placebo Analysis: If you are analyzing a formulated product, prepare and inject a placebo sample (containing all excipients except this compound). If the peak is present, it is likely an excipient or an impurity within an excipient.[1]
-
Blank Injections: Inject your diluent and mobile phase as blanks. This will help identify any "ghost peaks" originating from system contamination.[4][5]
Q2: I've performed a forced degradation study and suspect the interfering peak is a degradation product. What are the common degradants of this compound?
A2: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways and resulting impurities are summarized in the table below. Comparing the relative retention time (RRT) of your unknown peak to these known degradants can aid in its identification.
Table 1: Common Degradation Products of this compound and their Relative Retention Times (RRTs)
| Stress Condition | Major Impurity/Degradant | Typical Relative Retention Time (RRT) |
|---|---|---|
| Acid Hydrolysis | Impurity-6[1] | ~0.75[1] |
| Base Hydrolysis | Significant degradation observed[1][2] | Varies with method |
| Oxidation (e.g., H₂O₂) | Impurity-4 (N-oxide)[1] | ~0.20[1] |
| Thermal Degradation | Significant degradation observed[1][2] | Varies with method |
| Hydrolytic Degradation | Impurity-6[1] | ~0.75[1] |
| Photolytic Degradation | Varies with conditions | Varies with method |
| Long-term Stability (40°C/75% RH) | Impurity-I, II, III[6] | 0.17, 0.22, 0.28[6] |
Note: RRTs are method-dependent and should be used as a guide. Confirmation requires co-injection with a reference standard or characterization by mass spectrometry.
Q3: How can I modify my HPLC method to resolve the this compound peak from a closely eluting impurity?
A3: Method optimization is key to achieving adequate resolution. Consider the following adjustments:
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Rabeprazole is more stable under alkaline conditions.[7] Adjusting the pH of the buffer can alter the ionization state of both Rabeprazole and the impurity, thus changing their retention and improving separation.[1] A lower pH can also be effective in some cases.[8][9]
-
Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or a switch to isocratic elution might be necessary.[10]
-
Column Chemistry: If mobile phase adjustments are insufficient, consider a different column. Switching from a C18 to a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or manufacturer can provide different selectivity.[11]
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape. An increase in temperature generally decreases retention times and can sometimes improve resolution.[1]
Below is a logical workflow for addressing an interference peak.
Issue 2: The this compound peak is tailing.
Q4: My Rabeprazole peak has significant tailing (asymmetry factor > 1.5). What causes this and how can I fix it?
A4: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors. For basic compounds like Rabeprazole, a primary cause is the interaction with residual silanol groups on the silica-based column packing.[8][12]
Mitigation Strategies:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3.0) protonates the silanol groups, reducing their ability to interact with the basic analyte.[8][9]
-
Use a Highly Deactivated Column: Employ a modern, end-capped column specifically designed to minimize residual silanol activity.[8]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help mask the residual silanol interactions.[9]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Inspect for Column Damage: A void at the column inlet or a blocked frit can cause peak tailing. If suspected, try reversing and flushing the column (if the manufacturer's instructions permit).[8]
Issue 3: I am observing "ghost peaks" in my chromatogram.
Q5: What are ghost peaks and how do I get rid of them?
A5: Ghost peaks are extraneous peaks that appear in a chromatogram, often when running a blank gradient, and are not part of the injected sample.[4] They typically arise from contamination within the HPLC system.
Common Sources and Solutions:
-
Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4][13] Contaminants can accumulate on the column during equilibration and elute during the gradient.[13]
-
System Contamination: Carryover from previous injections is a frequent cause.[5] Ensure your autosampler's wash solvent is effective and that the injection port and needle are clean.
-
Degraded System Components: Worn pump seals or contaminated frits can leach impurities into the mobile phase stream.[4][5] Regular preventative maintenance is crucial.
The following diagram illustrates a decision process for troubleshooting ghost peaks.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for stress testing to induce degradation of this compound, helping to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and transfer 25 mg of this compound into a 50 mL volumetric flask.
-
Add 10 mL of diluent (e.g., a mixture of water and methanol) and sonicate to dissolve.
2. Stress Conditions:
-
Acid Hydrolysis: To the stock solution flask, add 10 mL of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with an appropriate volume of 0.1 M NaOH and dilute to the final volume with diluent.
-
Base Hydrolysis: To the stock solution flask, add 10 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1 hour). Neutralize with an appropriate volume of 0.1 M HCl and dilute to the final volume with diluent.
-
Oxidative Degradation: To the stock solution flask, add 3 mL of 3% hydrogen peroxide.[1] Keep at room temperature for 30 minutes. Dilute to the final volume with diluent.[1]
-
Thermal Degradation: Prepare the stock solution and keep the flask in a hot air oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours). Allow to cool and dilute to the final volume.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
3. Analysis:
-
Analyze all stressed samples by the developed HPLC method, alongside an unstressed control sample.
-
Use a Photo Diode Array (PDA) detector to check for peak purity and to compare spectra of the degradant peaks with the main Rabeprazole peak.[1]
Protocol 2: Representative HPLC Method for this compound
This is an example of a stability-indicating RP-HPLC method. The exact parameters may need to be optimized for your specific application and instrumentation.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate Buffer (pH adjusted)[1] |
| Mobile Phase B | Acetonitrile/Water (e.g., 90:10 v/v)[1] |
| Gradient | A time-based gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 280 nm or 285 nm[1][11] |
| Injection Volume | 10-20 µL |
| Diluent | Mobile phase or a mixture of water and an organic solvent (e.g., methanol) |
Frequently Asked Questions (FAQs)
Q6: What is a suitable diluent for this compound samples? A6: Since Rabeprazole is more stable in basic conditions, a diluent consisting of a 1:1 mixture of 0.01M methanolic sodium hydroxide and water can be used.[11] Alternatively, the mobile phase itself is often a suitable diluent.[14]
Q7: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound analysis by HPLC? A7: LOD and LOQ are method-dependent. However, reported values are in the range of approximately 0.03 µg/mL for LOD and 0.1 µg/mL for LOQ.[11] Another study reported LOD and LOQ values of 2.96 µg/mL and 10.1 µg/mL, respectively.[14]
Q8: How can I ensure my HPLC method is "stability-indicating"? A8: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products.[1] This is demonstrated through forced degradation studies, where the method must show that all degradation product peaks are well-resolved from the main API peak.[1][2] Peak purity analysis using a PDA detector is also essential to confirm that the main peak is spectrally pure under all stress conditions.[1]
Q9: My method is showing poor reproducibility in retention times. What should I check? A9: Fluctuating retention times can be due to several factors:
-
Inadequate System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH, can cause shifts. Prepare fresh mobile phase daily.
-
Pump Issues: Leaks in the pump, faulty check valves, or improper solvent degassing can lead to an inconsistent mobile phase composition and flow rate.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. Identification of degradation products in stressed tablets of this compound by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. japsonline.com [japsonline.com]
- 12. youtube.com [youtube.com]
- 13. hplc.eu [hplc.eu]
- 14. sphinxsai.com [sphinxsai.com]
optimizing mobile phase composition for rabeprazole sodium enantiomer separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase composition for the separation of rabeprazole sodium enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of rabeprazole enantiomers.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for rabeprazole, such as polysaccharide-based columns (e.g., Chiralpak IC) or protein-based columns (e.g., CHIRALPAK-AGP).[1] |
| Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., ethanol, acetonitrile) to the non-polar solvent (e.g., hexane).[1] For reversed-phase methods, optimize the buffer pH and concentration.[2] | |
| Incorrect mobile phase additive. | For normal-phase chromatography, introduce a basic additive like ethylenediamine (EDA) or diethylamine (DEA) to improve peak shape and resolution.[1][3] For reversed-phase, ensure appropriate buffer selection.[2] | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | Add a competing amine (e.g., ethylenediamine, butylamine) to the mobile phase to block active sites on the silica surface.[1][3] |
| Inappropriate mobile phase pH. | For reversed-phase methods, adjust the pH of the aqueous component to ensure the analyte is in a single ionic form. Rabeprazole is more stable under alkaline conditions.[4][5] | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Long Analysis Times | High retention of enantiomers. | Increase the proportion of the stronger solvent in the mobile phase (e.g., increase ethanol in a hexane/ethanol mobile phase).[1] |
| Low flow rate. | Increase the flow rate, but monitor the effect on resolution and backpressure. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the precise measurement of all components. For buffered mobile phases, verify the final pH.[6] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and optimized temperature (e.g., 35 °C).[1] | |
| Column degradation. | Use a guard column and ensure proper sample filtration to extend column lifetime. | |
| Ghost Peaks | Contaminants from previous injections. | Implement a robust column washing procedure between runs.[7] |
| Impurities in the mobile phase solvents. | Use high-purity, HPLC-grade solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for rabeprazole enantiomer separation on a Chiralpak IC column?
A1: A common starting point for a Chiralpak IC column is a mobile phase consisting of a mixture of hexane and ethanol with a small amount of a basic additive. For example, a composition of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v) has been shown to provide excellent baseline separation.[1][8]
Q2: How do basic additives like ethylenediamine (EDA) or diethylamine (DEA) improve separation?
A2: Basic additives are crucial for improving the peak shape and resolution of basic compounds like rabeprazole on polysaccharide-based chiral stationary phases. They work by minimizing undesirable ionic interactions between the basic analyte and residual acidic silanol groups on the silica surface of the column, leading to sharper, more symmetrical peaks.[3]
Q3: What is the effect of changing the hexane/ethanol ratio in the mobile phase?
A3: In normal-phase chromatography, ethanol is a more polar solvent than hexane. Increasing the percentage of ethanol will decrease the retention times of the enantiomers, while decreasing it will increase retention and may improve resolution, up to a certain point. The optimal ratio needs to be determined empirically for your specific column and conditions.[1]
Q4: Can I use reversed-phase chromatography for rabeprazole enantiomer separation?
A4: Yes, reversed-phase methods have been successfully developed. These typically use a chiral stationary phase like Chiralpak IC or a cyclodextrin-based column (Chiral CD-Ph) with a mobile phase of acetonitrile and an aqueous buffer, such as ammonium acetate or phosphate buffer.[2][9][10]
Q5: Why is controlling the pH of the mobile phase important in reversed-phase methods?
A5: Rabeprazole is an ionizable compound. The pH of the mobile phase dictates its ionization state, which significantly affects its retention and interaction with the stationary phase. Consistent pH control is essential for reproducible results. For rabeprazole, which is more stable in alkaline conditions, a pH around 7 or higher is often used.[4][11]
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation
This protocol is based on a validated method for the enantioselective separation of R-(+) and S-(-) rabeprazole.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase: Chiralpak IC (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
Protocol 2: Reversed-Phase HPLC-MS/MS Separation
This protocol is adapted for the simultaneous determination of rabeprazole enantiomers in plasma.[10]
-
Chromatographic System: LC-MS/MS system.
-
Chiral Stationary Phase: Chiralpak IC (150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: 10 mM ammonium acetate with 0.2% acetic acid in water and acetonitrile (35:65 v/v).[10]
-
Flow Rate: 0.8 mL/min (adjust as needed).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
Data Summary
Table 1: Example Method Performance Data
| Parameter | S-(-) Enantiomer | R-(+) Enantiomer | Reference |
| Linearity Range (µg/mL) | 0.03 - 100 | 0.03 - 100 | [1] |
| LOD (µg/mL) | 0.01 | 0.01 | [1] |
| LOQ (µg/mL) | 0.03 | 0.03 | [1] |
| Intra-day Precision (%RSD) | 0.44 - 1.79 | 0.65 - 1.97 | [1] |
| Inter-day Precision (%RSD) | < 1.81 | < 1.81 | [1] |
| Recovery (%) | 99.81 - 101.95 | 99.81 - 101.95 | [1] |
| Resolution (Rs) | > 6.0 | > 6.0 | [1] |
Visualizations
Caption: Workflow for optimizing mobile phase in normal-phase chromatography.
Caption: Logical relationships for troubleshooting common separation issues.
References
- 1. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of this compound in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of this compound enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
Technical Support Center: Enhancing Rabeprazole Sodium Detection in Biological Samples
Welcome to the technical support center for the analysis of rabeprazole sodium in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of this compound detection. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound in biological samples.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal from this compound in my sample. | 1. Degradation of Rabeprazole: Rabeprazole is unstable in acidic conditions and can degrade.[1][2] 2. Improper Sample Storage: Analyte may have degraded due to incorrect storage temperature or exposure to light. 3. Inefficient Extraction: The extraction method may not be effectively recovering rabeprazole from the sample matrix. | 1. Ensure the sample environment is maintained at a basic pH. Rabeprazole is more stable under basic conditions.[3] Consider using a diluent like 0.05M methanolic sodium hydroxide.[3] 2. Store plasma samples at -20°C.[4] Stock solutions should also be stored under appropriate conditions to ensure stability.[4] 3. Optimize your extraction method. For plasma, liquid-liquid extraction (LLE) or protein precipitation are common.[5][6] For LLE, a mixture of n-hexane–dichloromethane–isopropanol has been used effectively.[7] For protein precipitation, methanol or acetonitrile can be used.[6][8] |
| High background noise or interfering peaks in the chromatogram. | 1. Matrix Effects: Endogenous components in the biological sample (e.g., plasma proteins, salts) can interfere with the analysis.[6] 2. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can introduce noise. 3. Inadequate Chromatographic Separation: The HPLC/UPLC method may not be optimized to separate rabeprazole from other components. | 1. Improve sample clean-up. This can be achieved by optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Using a more selective detection method like tandem mass spectrometry (MS/MS) can also minimize matrix effects.[5][6] 2. Use HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all solutions through a 0.45 µm membrane filter before use.[1][3] 3. Adjust the mobile phase composition, pH, or gradient to improve resolution. Trying a different stationary phase (column) can also be beneficial. For example, a C18 column is commonly used for rabeprazole analysis.[4][5] |
| Poor peak shape (e.g., tailing, fronting, or broad peaks). | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too different from the mobile phase. 3. Column Degradation: The analytical column may be deteriorating. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[3] 3. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. |
| Inconsistent retention times. | 1. Fluctuations in Mobile Phase Composition: Inconsistent mixing of solvents in the mobile phase. 2. Temperature Variations: Changes in column temperature can affect retention time. 3. Pump Issues: Problems with the HPLC/UPLC pump can lead to an unstable flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[1] 3. Check the pump for leaks and ensure it is properly primed. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is generally the most sensitive method for the quantification of rabeprazole in biological samples like human plasma.[5][6] This method offers very low limits of detection and quantification, often in the sub-ng/mL range, and high selectivity.[5][6] Voltammetric methods have also been shown to be highly sensitive.[9]
Q2: How can I improve the extraction recovery of rabeprazole from plasma?
A2: To improve extraction recovery, you can optimize the pH of the sample and the choice of extraction solvent. Rabeprazole is more stable in basic conditions, so adjusting the sample pH accordingly can prevent degradation during extraction.[3] For liquid-liquid extraction, experimenting with different organic solvents or solvent mixtures can enhance recovery. For solid-phase extraction (SPE), selecting the appropriate sorbent and elution solvent is crucial.
Q3: What are the key validation parameters I should consider for my analytical method?
A3: According to ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.[2][10]
Q4: What is a suitable internal standard for the analysis of rabeprazole?
A4: Omeprazole, another proton pump inhibitor with a similar chemical structure, is commonly used as an internal standard for the quantification of rabeprazole in human plasma by LC-MS/MS.[6][7] A labeled internal standard, such as 13C-D3-Rabeprazole, is also an excellent choice for mass spectrometry-based methods to account for matrix effects and variations in instrument response.[5]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods, providing a comparison of their sensitivities.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Human Plasma | - | 0.1 ng/mL | [5] |
| LC-MS/MS | Human Plasma | - | 0.2 ng/mL | [6] |
| HPLC-UV | Pharmaceutical Tablets | 0.03 µg/mL | 0.1 µg/mL | [3] |
| Voltammetry (SWAdSV) | Human Urine | 0.015 x 10⁻⁹ M | - | [9] |
| Spectrophotometry (Method B) | Pharmaceutical Dosage Forms | 0.75 µg/mL | - | [11] |
Experimental Protocols
UPLC-MS/MS Method for Rabeprazole in Human Plasma
This protocol is based on a highly sensitive method for the quantification of rabeprazole in human plasma.[5]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., 13C-D3-Rabeprazole).
-
Add 900 µL of an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions
-
Column: A reverse-phase column, such as an Ascentis® Express C18 (50 mm × 4.6 mm, 2.7 μm), is suitable.[5]
-
Mobile Phase: An isocratic elution with a mixture of 10 mM ammonium acetate solution and acetonitrile (e.g., 40:60 v/v) can be used.[5]
-
Flow Rate: A typical flow rate is 0.700 mL/min.[5]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in the positive ion mode.[5]
-
Detection: Monitor the transitions in multiple reaction monitoring (MRM) mode for rabeprazole and the internal standard.[5]
HPLC-UV Method for Rabeprazole in Pharmaceutical Formulations
This protocol describes a validated RP-HPLC method for the determination of rabeprazole in tablets.[3]
a. Standard Solution Preparation
-
Accurately weigh about 20 mg of this compound working standard into a 50 mL volumetric flask.
-
Dissolve in a diluent consisting of 0.05M methanolic sodium hydroxide solution.[3]
-
Make up the volume with the diluent and mix well.
b. Sample Solution Preparation
-
Place one tablet into a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent and sonicate until the tablet is dispersed.
-
Allow the solution to cool to room temperature and then make up the volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm membrane filter before injection.[3]
c. HPLC Conditions
-
Column: A Lichrosphere 100 RP-C8 column (100 x 4.6mm, 5µ) can be used.[3]
-
Mobile Phase: A mixture of 0.1M sodium phosphate buffer (pH 6.5) and acetonitrile (65:35 v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV detection at 285 nm.[3]
-
Injection Volume: 10 µL.[3]
Visualizations
Caption: Workflow for Rabeprazole Detection by UPLC-MS/MS.
Caption: Troubleshooting Low Rabeprazole Signal.
References
- 1. banglajol.info [banglajol.info]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. japsonline.com [japsonline.com]
- 6. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive and selective complexation based voltammetric methods for the analysis of this compound in real samples - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25565E [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
- 11. Quantitative analysis of this compound in commercial dosage forms by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor reproducibility in rabeprazole sodium in vitro assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in in vitro assays involving rabeprazole sodium.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to work with in in vitro assays?
A1: this compound is highly unstable in acidic and even neutral aqueous solutions.[1][2] It rapidly degrades, leading to inconsistent and non-reproducible results in various assays, particularly dissolution and cell-based studies.[1][3][4] Its stability is pH-dependent, being more stable in alkaline conditions (pH > 8.0).[1][2]
Q2: What are the primary degradation products of this compound in acidic conditions?
A2: In acidic media, this compound degrades into two main products: a sulfenamide and the benzimidazole sulphide.[2] These degradation products can interfere with analytical measurements.[3][4]
Q3: How can I improve the reproducibility of my this compound dissolution testing?
A3: Due to its acid lability, dissolution testing requires specific approaches. For delayed-release formulations, a two-stage dissolution test is common: an initial acid stage (e.g., 0.1N HCl) followed by a buffer stage (e.g., pH 6.8 or higher).[5][6] To prevent degradation during analysis of samples from acidic media, immediate dilution with a stabilizing solvent like 0.5N sodium hydroxide or methanol is recommended.[2][5]
Q4: My HPLC results for this compound are inconsistent. What are the likely causes?
A4: Inconsistent HPLC results are often due to the on-column degradation of rabeprazole if the mobile phase is not optimized for its stability. The mobile phase pH should be maintained above 7.0, ideally around 7.6, to prevent degradation.[2] Other common HPLC issues like leaks, improper column equilibration, or mobile phase composition errors can also contribute to variability.[7][8]
Q5: I'm observing high variability in my cell-based assays with this compound. What could be the problem?
A5: High variability in cell-based assays can stem from the degradation of this compound in the culture medium, which is typically buffered around pH 7.4. At this pH, rabeprazole can still degrade over the course of the experiment, altering its effective concentration. Additionally, the choice of solvent vehicle (e.g., DMSO, ethanol) and its final concentration can impact cell viability and assay results.
Troubleshooting Guides
Dissolution Testing
| Issue | Possible Cause | Recommended Solution |
| Low or variable drug release in the acidic stage | This is expected for delayed-release (enteric-coated) formulations designed to protect the drug from stomach acid. | Ensure the release is within the specification for delayed-release dosage forms (e.g., less than 10% in 0.1N HCl).[3] |
| Degradation of rabeprazole in collected samples | Rabeprazole degrades quickly in the acidic dissolution medium. | Immediately after collection, dilute the sample with a stabilizing solution such as 0.5N NaOH or an organic solvent like methanol to raise the pH and halt degradation before analysis.[2][5] |
| Interference from excipients | Excipients from the formulation, such as HPMCP, can interfere with UV-spectrophotometric analysis. | Centrifuge the sample after acid treatment to precipitate and remove interfering excipients like HPMCP.[3][4][9] |
| Inconsistent results between replicates | Inadequate mixing, temperature fluctuations, or issues with the dissolution apparatus. | Ensure the dissolution apparatus is properly calibrated and maintained. Verify that the temperature and paddle/basket speed are consistent. |
HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| Shifting retention times | Change in mobile phase composition, column temperature fluctuations, or a leak in the system. | Prepare fresh mobile phase and ensure proper mixing. Use a column oven for stable temperature control. Check for leaks in the pump, injector, and fittings.[7][10] |
| Peak tailing or fronting | Incompatible sample solvent, column overload, or secondary interactions with the stationary phase. | Whenever possible, dissolve the sample in the mobile phase. Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate to suppress silanol interactions (for silica-based columns). |
| Broad peaks | Low mobile phase flow rate, a leak between the column and detector, or a void in the column. | Verify the flow rate. Check for loose fittings. Replace the column if a void is suspected.[7] |
| Loss of rabeprazole peak area (degradation) | The mobile phase pH is too low (acidic or neutral). | Optimize the mobile phase to have a pH of 7.6 or higher to ensure the stability of rabeprazole during the chromatographic run.[2] |
Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| Poor reproducibility of dose-response curves | Degradation of this compound in the cell culture medium (typically pH 7.2-7.4) over the incubation period. | Prepare fresh rabeprazole solutions immediately before use. Minimize the incubation time where possible. Consider using a more stable, buffered formulation for the assay if feasible. |
| High background cytotoxicity | The solvent vehicle (e.g., DMSO, ethanol) used to dissolve rabeprazole is at a toxic concentration. | Determine the maximum non-toxic concentration of the solvent vehicle for your specific cell line and assay duration. Keep the final solvent concentration consistent across all wells, including controls. |
| Variable cell viability or response | Fluctuations in the pH of the cell culture medium due to cellular metabolism or CO2 levels. | Ensure the CO2 incubator is properly calibrated to maintain a stable pH in bicarbonate-buffered media. Use a medium with a robust buffering system, such as one supplemented with HEPES. |
| Inconsistent results between experiments | Variations in cell handling, such as cell passage number, seeding density, and confluency. | Use cells within a consistent and low passage number range. Standardize the cell seeding density and ensure a consistent level of confluency at the start of each experiment. |
Experimental Protocols
Protocol 1: Two-Stage Dissolution Test for Delayed-Release this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle).
-
Acid Stage:
-
Medium: 700 mL of 0.1N HCl.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: Place one tablet in each vessel and run for 2 hours.
-
Sampling: At 2 hours, withdraw a sample and immediately dilute it with 0.5N sodium hydroxide to prevent degradation.[5]
-
-
Buffer Stage:
-
Medium: Add 200 mL of a pre-warmed buffer solution to each vessel to achieve a final pH of 6.8.
-
Procedure: Continue the dissolution for a specified period (e.g., 60 minutes).
-
Sampling: Withdraw samples at predetermined time points.
-
-
Analysis: Analyze the samples for rabeprazole content using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
-
Column: C18, 100 x 4.6 mm, 10 µm particle size.[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 280 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation:
Visualizations
References
- 1. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. purmabiologics.com [purmabiologics.com]
- 6. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent rabeprazole sodium precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to prevent the precipitation of rabeprazole sodium in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound precipitation is often due to its inherent instability under certain conditions. The most common causes are:
-
Incorrect pH: this compound is highly unstable and degrades rapidly in acidic and even neutral aqueous solutions (pH ≤ 7.0).[1] Degradation can lead to the formation of less soluble products, causing precipitation.
-
Improper Solvent Choice: While this compound is soluble in several organic solvents and water, its stability in these solvents varies.[2][3][4]
-
Prolonged Storage: Aqueous solutions of this compound are not recommended for long-term storage, as degradation can occur even at recommended pH values.[2] We do not recommend storing aqueous solutions for more than one day.[2]
-
Temperature and Light Exposure: this compound is sensitive to heat and light, which can accelerate its degradation and lead to precipitation.[1][5]
Q2: What is the optimal pH for dissolving and storing this compound?
A2: To ensure stability and prevent precipitation, this compound should be dissolved and maintained in an alkaline environment, ideally at a pH greater than 8.0.[1] It is very unstable at acidic to neutral pH levels.[1]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For concentrated stock solutions, organic solvents are recommended due to higher solubility and better stability.[2]
For direct preparation of aqueous solutions, it is crucial to use an alkaline buffer (pH > 8.0).[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL, but storage for more than a day is not advised.[2]
Q4: Can I prepare a stock solution in water?
A4: While this compound is described as being highly soluble in water[3][4][6], its stability in unbuffered water is a major concern. The pH of deionized water can be slightly acidic due to dissolved CO2, which can rapidly degrade the compound. If you must use an aqueous solvent, use a buffer with a pH of 8.0 or higher.[1]
Q5: How should I store my this compound stock solution?
A5:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[2]
-
Organic Stock Solutions: If prepared in solvents like DMSO, ethanol, or DMF, store at -20°C. Before use, allow the solution to come to room temperature and ensure it is fully dissolved.
-
Aqueous Solutions: Aqueous solutions should be prepared fresh before each experiment and are not recommended for storage for more than 24 hours.[2]
Troubleshooting Guide
This guide addresses the specific issue of this compound precipitation during and after stock solution preparation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolving in aqueous buffer | The pH of the buffer is too low (≤ 7.0). | Use a buffer with a pH of 8.0 or higher. Verify the final pH of the solution after dissolving the this compound.[1] |
| Precipitation after a short period of storage | Degradation of this compound in the aqueous solution. | Prepare aqueous solutions fresh for each experiment. Avoid storing aqueous solutions for more than 24 hours.[2] |
| Cloudiness or precipitation when diluting an organic stock into aqueous media | The final concentration in the aqueous media is above its solubility limit at that specific pH, or the pH of the aqueous media is too low. | Ensure the final pH of the solution is > 8.0. Perform serial dilutions to avoid shocking the compound out of solution. Ensure the residual amount of organic solvent is insignificant.[2] |
| Solid material does not fully dissolve in organic solvent | The concentration exceeds the solubility limit. | Refer to the solubility data table below. Gently warm the solution and vortex to aid dissolution. |
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Very Soluble | [3][4][6] |
| Methanol | Very Soluble | [3][4] |
| Ethanol | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Table 2: pH-Dependent Stability of this compound
| pH Range | Stability | Observation | Reference |
| < 3.0 | Very Unstable | Decomposition half-life is less than 10 minutes. | [1] |
| 1.2 - 6.0 | Unstable | Significant degradation (40-70%) and color change. | [1] |
| ≤ 7.0 | Unstable | Readily decomposes. | [1] |
| ≥ 7.0 | Stable | No significant changes in color properties noted over 24 hours. | [1] |
| 8.0 | Stable | Stable for approximately 26 hours in solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of Concentrated Stock Solution in Organic Solvent
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO, DMF, or Ethanol
-
Sterile, conical tubes
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound in a fume hood.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 25 mg/mL).
-
Purge the tube with an inert gas (e.g., argon or nitrogen) to displace oxygen, which can contribute to degradation.[2]
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
Objective: To prepare a this compound solution for immediate use in biological experiments.
Materials:
-
Concentrated this compound stock solution (from Protocol 1) or crystalline solid.
-
Aqueous buffer, pH 8.0 or higher (e.g., Tris-HCl or Borate buffer).
-
Sterile tubes.
Methodology:
-
Prepare the alkaline aqueous buffer (pH ≥ 8.0).
-
Method A (Dilution from Organic Stock):
-
Thaw an aliquot of the concentrated organic stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution into the alkaline aqueous buffer to reach the final desired concentration. This should be done immediately before the experiment.
-
Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in the experiment.[2]
-
-
Method B (Direct Dissolution):
-
Directly dissolve the crystalline this compound solid in the alkaline aqueous buffer.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Use the freshly prepared aqueous working solution immediately. Do not store.
Visualizations
Workflow for Preparing this compound Solutions
References
- 1. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | 117976-90-6 [chemicalbook.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Rabeprazole Sodium in Long-Term Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing rabeprazole sodium dosage in long-term animal studies. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial dose of this compound for my long-term animal study?
A1: Determining the initial dose requires careful consideration of interspecies differences in metabolism and physiology. A common starting point is the Human Equivalent Dose (HED) calculated from the No-Observed-Adverse-Effect Level (NOAEL) identified in preclinical toxicology studies. The HED is derived by dividing the animal NOAEL by a conversion factor based on body surface area.
For example, to convert a rat dose to a human equivalent dose, the rat dose (in mg/kg) is divided by 6.2. Conversely, a human dose can be multiplied by the appropriate factor to estimate a starting dose for an animal species.[1] It is crucial to select the most appropriate animal species for dose conversion based on toxicological data.
Q2: What are the typical dosage ranges for rabeprazole in common laboratory animals?
A2: Dosages vary significantly between species. In juvenile animal studies, rats have been dosed at 5, 25, or 150 mg/kg/day for up to 5 weeks, while dogs received 3, 10, or 30 mg/kg/day for up to 13 weeks.[2] In a 13-week study in dogs, dose groups for a this compound and sodium bicarbonate combination were (5 + 200), (10 + 400), and (20 + 800) mg/kg.[3] Another study in a rat model for reflux-induced esophageal cancer used subcutaneous injections of rabeprazole at a concentration of 1.5% (W/V) three days per week.[4]
Q3: What are the known side effects of long-term rabeprazole administration in animals?
A3: Chronic exposure to rabeprazole in animals can lead to several toxicological effects.[5][6] These include pharmacologically mediated changes such as increased serum gastrin levels (hypergastrinemia) and associated stomach changes like hyperplasia and atrophy of gastric glands.[2][5][6] Other reported effects are hypochlorhydria and alterations in biochemical and hematological parameters.[5][6] In long-term studies with other proton pump inhibitors (PPIs) like omeprazole, changes in gut microbiota and morphological changes in the bile duct have been observed in rats.[7][8][9]
Q4: How can I monitor the efficacy of rabeprazole during a long-term study?
A4: The primary method to assess efficacy is by measuring gastric acid secretion. This can be done in anesthetized animals by perfusing the stomach and titrating the collected effluent for acid content.[10][11] Gastric pH can also be measured from stomach content aspirates.[12][13] Additionally, monitoring serum gastrin levels is important, as sustained acid suppression leads to hypergastrinemia, which can be an indirect marker of efficacy and a potential safety concern.[2][14]
Q5: What factors can influence the animal's response to rabeprazole?
A5: Several factors can alter an animal's response to rabeprazole. These include age, sex, and underlying health conditions.[15] Young animals may have underdeveloped organ systems for drug metabolism, while older animals might have reduced organ function.[15] Sex-based differences in systemic exposure have been noted, with male dogs showing greater exposure than females in one study.[3] Prolonged use can also lead to tolerance, potentially requiring dose adjustments.[15]
Troubleshooting Guide
Issue 1: Animal shows signs of distress or injury during oral gavage.
-
Possible Cause: Improper restraint technique or incorrect gavage needle size/length.
-
Solution:
-
Verify Technique: Ensure the animal is properly restrained with its head and neck extended to create a straight path to the esophagus.[16][17] Avoid excessive force.[18] The animal swallowing is a normal reflex as the tube passes.[19]
-
Check Needle Size: The gavage needle should be of an appropriate length, measured from the animal's nose to the last rib, to ensure it reaches the stomach without causing perforation.[18][19] The gauge should be suitable for the viscosity of the rabeprazole solution.[19]
-
Observe for Resistance: If you feel any resistance, withdraw the tube immediately as it may have entered the trachea.[18][19] Do not force the needle.[17]
-
Consider Alternatives: For long-term studies, repeated gavage can cause esophageal trauma and stress.[20] If feasible, consider voluntary consumption of the drug mixed with palatable food, although this may affect dose reliability.[21]
-
Issue 2: Inconsistent or lower-than-expected drug efficacy.
-
Possible Cause: Drug formulation issues, incorrect dosing time, or development of tolerance.
-
Solution:
-
Check Formulation: Rabeprazole is unstable in acidic conditions. Ensure the formulation is appropriately buffered or uses an enteric coating to prevent degradation in the stomach before absorption.
-
Timing of Administration: The timing of administration can influence drug absorption and efficacy.[15] Administer the dose consistently at the same time each day.
-
Evaluate for Tolerance: With prolonged use, the animal may develop tolerance, requiring higher doses to achieve the same therapeutic effect.[15] Re-evaluate the dose-response relationship periodically.
-
Assess Animal Health: Underlying health issues can affect drug metabolism and response.[15] Monitor the animals for any signs of illness.
-
Issue 3: Unexpected adverse events or mortality.
-
Possible Cause: Dose is too high, leading to toxicity, or off-target effects of long-term acid suppression.
-
Solution:
-
Review Dosage and NOAEL: Re-confirm that the administered dose is appropriate and does not excessively exceed the established No-Observed-Adverse-Effect Level (NOAEL). In a 90-day study in neonatal dogs, the NOAEL was 3 mg/kg.[22]
-
Monitor for Toxicity: Chronic PPI use has been associated with various side effects, including nausea, headache, and abdominal pain in humans, and more severe effects like kidney injury have been suggested.[23][24] Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Consider Dose Tapering: If toxicity is suspected, consider reducing the dose or temporarily discontinuing treatment.[25] Tapering methods can include reducing the dose amount or decreasing the frequency of administration.[25]
-
Pathological Examination: In cases of mortality, a thorough necropsy and histopathological examination are crucial to determine the cause of death and whether it was drug-related.[2]
-
Data Presentation
Table 1: this compound Dosages Used in Preclinical Studies
| Animal Species | Dosage | Duration | Route of Administration | Study Focus | Reference |
| Juvenile Rats | 5, 25, 150 mg/kg/day | Up to 5 weeks | Oral Gavage | Toxicity | [2] |
| Juvenile Dogs | 3, 10, 30 mg/kg/day | Up to 13 weeks | Oral Gavage | Toxicity | [2] |
| Beagle Dogs | 5, 10, 20 mg/kg/day (with NaHCO₃) | 13 weeks | Oral | Toxicity & Toxicokinetics | [3] |
| Sprague-Dawley Rats | 1.5% (W/V) solution | 40 weeks | Subcutaneous | Chemoprevention | [4] |
| Wistar Rats | 30 mg/kg/day | 2 weeks | Intraperitoneal | Bile Reflux Esophagitis | [26] |
Table 2: Pharmacokinetic Parameters of Rabeprazole
| Parameter | Human | Dog | Notes | Reference |
| Bioavailability | ~52% (Oral) | 70% (relative to reference) | Not affected by food in humans. | [27][28] |
| Time to Max Plasma Conc. (Tmax) | ~3-4 hours | Delayed by 1 hour (prototype) | - | [27][28] |
| Elimination Half-life | ~1 hour | Longer with prototype formulation | - | [27][28] |
| Metabolism | Mainly non-enzymatic; CYP3A4 & CYP2C19 | - | - | [27] |
Table 3: Human Equivalent Dose (HED) Conversion Factors
| Animal Species | Body Weight (kg) | Conversion Factor (Divide animal mg/kg dose by) |
| Mouse | 0.02 | 12.3 |
| Rat | 0.15 | 6.2 |
| Rabbit | 1.8 | 3.1 |
| Dog | 10 | 1.8 |
| Data adapted from FDA guidelines. To convert a human dose to an animal dose, multiply the human mg/kg dose by the animal's Km factor and divide by the human Km factor.[1] |
Experimental Protocols
Protocol 1: Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol is adapted from methods described for evaluating the effects of substances on gastric acid secretion.[10]
-
Animal Preparation: Fast rats overnight with free access to water. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus to prevent gastric emptying. An intragastric tube can be inserted for perfusion.
-
Stomach Perfusion: Perfuse the stomach with a known volume of saline (e.g., 0.3 ml/min) containing a non-absorbable volume marker like [¹⁴C]PEG.[11]
-
Sample Collection: Collect the gastric effluent at timed intervals (e.g., every 15 minutes) into graduated centrifuge tubes.
-
Acid Titration: Centrifuge the collected samples. Measure the pH of the supernatant and determine the titratable acid content by titration with a standardized sodium hydroxide (NaOH) solution (e.g., 10⁻³ M) to a neutral pH.[11][12]
-
Data Calculation: The difference in titratable acid between the infusate and the effluent represents the total acid secreted during the collection interval.
Protocol 2: Performing Oral Gavage in Rodents
This protocol provides a standardized procedure for administering oral doses via gavage.[17][18][19]
-
Preparation:
-
Select the correct gavage needle size. The length should be from the corner of the animal's mouth to the last rib.[18] The ball tip should be large enough to prevent tracheal entry but small enough to pass easily.
-
Prepare the rabeprazole solution, ensuring it is at room temperature.[19] The volume should not exceed 1% of the animal's body weight (e.g., 0.2 mL for a 20g mouse).[18]
-
Fill the syringe and remove any air bubbles.
-
-
Restraint:
-
Firmly restrain the mouse or rat, immobilizing the head and extending the neck so the head is in line with the body.[19] This straightens the esophagus.
-
-
Tube Insertion:
-
Gently insert the gavage needle into the mouth, slightly to one side.
-
Guide the needle along the roof of the mouth toward the back of the throat.
-
Allow the animal to swallow the ball tip as you advance the needle smoothly into the esophagus. Do not force the needle. If there is resistance, withdraw and start again.[17][18]
-
-
Substance Administration:
-
Post-Procedure:
-
Withdraw the needle straight out.
-
Return the animal to its cage and monitor for any adverse signs like difficulty breathing or abdominal distension for the next 24 hours.[18]
-
Visualizations
Caption: Mechanism of action for rabeprazole in a gastric parietal cell.
Caption: Workflow for optimizing rabeprazole dosage in long-term studies.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. 13-Week Repeated Oral Toxicity and Toxicokinetic Studies of this compound and Sodium Bicarbonate Combination in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabeprazole impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]
- 7. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric acid secretion in aquaporin-4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of gastric acid secretion [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Drugs Used to Treat Gastrointestinal Ulcers in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Factors Affecting Drug Response in Animals [bivatec.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetic evaluation of differential drug release formulations of rabeprazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing rabeprazole sodium photodegradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the photodegradation of rabeprazole sodium in experimental setups.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, focusing on unexpected degradation.
| Issue/Observation | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution, even with minimal light exposure. | High sensitivity of this compound to short-wavelength light (300-500 nm).[1][2] | 1. Immediately switch to amber-colored volumetric flasks and vials for all solutions containing this compound.[3][4] 2. Wrap all glassware and containers with aluminum foil as an extra precaution.[3][4] 3. Prepare solutions fresh and use them immediately. |
| Inconsistent results between replicate experiments. | Variable light conditions in the laboratory. | 1. Designate a specific low-light area in the lab for handling this compound. 2. If possible, work under yellow or red light, which has a longer wavelength and is less likely to cause degradation.[2][4] 3. Ensure consistent light exposure for all samples, including controls. |
| Appearance of unknown peaks in HPLC chromatogram. | Photodegradation of this compound. | 1. Compare the retention times of the unknown peaks with known photodegradation products of this compound, such as benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol.[5] 2. Conduct a forced degradation study (see Experimental Protocols) to confirm the identity of the degradants. |
| Precipitate formation in this compound solution. | Degradation product insolubility or pH shift. This compound is unstable at acidic to neutral pH.[6][7] | 1. Check the pH of your solution. This compound is more stable in alkaline conditions (pH > 8.0).[6][7] 2. If the experimental conditions permit, consider using a buffer with a higher pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: this compound is highly susceptible to degradation under several conditions, including acidic environments, oxidation, heat, and particularly, exposure to light (photodegradation).[8] In solution, it is known to be unstable and can degrade rapidly when exposed to UV and visible light, especially at shorter wavelengths (300-500 nm).[1][2][5]
Q2: What are the main products of this compound photodegradation?
A2: When this compound in a methanol solution is exposed to UVC light, the primary degradation products identified are benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol.[5]
Q3: How can I minimize photodegradation during my experiments?
A3: To minimize photodegradation, you should:
-
Work in a dimly lit area or under lighting with longer wavelengths (e.g., yellow or red light).[2][4]
-
Use amber-colored glassware or wrap your containers in aluminum foil.[3][4]
-
Prepare solutions containing this compound immediately before use.
-
Store stock solutions and samples in the dark and at a controlled, cool temperature.
Q4: What is the kinetic profile of this compound photodegradation?
A4: In a methanol solution, the photodegradation of this compound has been shown to follow zero-order kinetics.[5]
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: While the primary focus for preventing photodegradation is controlling light exposure, some excipients like Brij 58 have been shown to improve the stability of this compound in aqueous solutions, though this was not specific to photodegradation.[9] For parenteral preparations, antioxidants have been used to prevent oxidative degradation during lyophilization.[10] The suitability of any additive will depend on your specific experimental design and goals.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Conditions | Major Degradation Products/Impurities | Extent of Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | Unspecified degradation products | Significant degradation |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 h | Unspecified degradation products | Significant degradation |
| Oxidation | 1% H₂O₂ at room temperature for 30 min | Impurity-4 (3.27%), unknown degradant (1.07%) | Total impurities ~8.50% |
| Thermal Degradation | 105°C for 18 h | Impurity-7 (0.52%), unknown degradant (1.63%) | Total impurities ~5.33% |
| Hydrolytic Degradation | Water at 60°C for 3 h | Impurity-6 (2.01%), unknown degradant (0.27%) | Total impurities ~4.07% |
| Photodegradation (Methanol Solution) | UVC radiation | Benzimidazolone, Benzimidazole, [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol | 88% decomposition in 30 minutes |
Experimental Protocols
Protocol for a Forced Photodegradation Study of this compound
Objective: To assess the photostability of this compound in solution and identify its photodegradation products.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Amber-colored volumetric flasks and vials
-
Clear glass volumetric flasks and vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (UVA and visible light)
-
Validated HPLC method for this compound and its impurities
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in HPLC-grade methanol in an amber-colored volumetric flask to obtain a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
-
Preparation of Experimental and Control Samples:
-
Experimental Sample: Dilute the stock solution with methanol in a clear glass volumetric flask to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Dark Control Sample: Prepare a sample identical to the experimental sample but in an amber-colored volumetric flask wrapped completely in aluminum foil.
-
-
Exposure Conditions:
-
Place the experimental sample in the photostability chamber.
-
Expose the sample to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Place the dark control sample in the same photostability chamber, shielded from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the experimental and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately analyze the samples by HPLC.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for both the experimental and dark control samples.
-
Monitor the formation of any degradation products in the chromatograms of the experimental sample.
-
Compare the chromatograms of the experimental sample with the dark control to differentiate between photodegradation and other forms of degradation.
-
If necessary, use techniques like LC-MS to identify the structure of the major degradation products.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for a photostability study.
Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. Structural elucidation of this compound photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pharmaceutical excipients on aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1660083A2 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Rabeprazole Sodium in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during in vivo oral gavage studies with rabeprazole sodium.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low and variable?
A1: The low oral bioavailability of this compound, typically around 52%, is primarily due to its chemical instability in acidic environments.[1][2][3] this compound is a proton pump inhibitor (PPI) that rapidly degrades in the low pH of the stomach.[1][4][5] This degradation occurs before the drug can reach the small intestine for absorption, leading to reduced and inconsistent plasma concentrations.[1]
Q2: What are the primary strategies to enhance the bioavailability of this compound in oral gavage studies?
A2: The main goal is to protect the acid-labile drug from the gastric environment. Key strategies include:
-
Enteric Coating: Formulating this compound into enteric-coated multiparticulates (pellets or granules) that can be suspended and administered via gavage.[5][6] This is a common approach in commercial formulations.
-
Buffering Agents: Co-administering this compound with alkaline compounds such as sodium bicarbonate, magnesium oxide, or calcium carbonate.[7][8][9] These agents transiently increase the gastric pH, protecting the drug from acid-catalyzed degradation.[8]
-
Immediate-Release Formulations: Developing immediate-release tablets with a buffering outer layer to create a more alkaline microenvironment for the drug.[1]
-
Alternative Delivery Routes: Exploring buccal or sublingual formulations to bypass first-pass metabolism and gastric degradation, although this is less common for oral gavage studies.[7][10]
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is highly pH-dependent. It is rapidly degraded in acidic media (pH < 3), with a decomposition half-life of less than 10 minutes in aqueous solutions with a pH below 3.0.[1][11] Conversely, it is more stable under neutral to alkaline conditions.[4][11] Therefore, exposure to the acidic contents of the stomach is the primary cause of its degradation and subsequent loss of bioavailability.[4]
Troubleshooting Guide
Q4: I am observing significant degradation of my this compound formulation before administration. How can I improve its stability?
A4: Pre-administration degradation is a common issue. To mitigate this:
-
Prepare Formulations Fresh: Always prepare the this compound formulation immediately before oral gavage.
-
Use an Alkaline Vehicle: Dissolve or suspend your this compound in an alkaline buffer solution. A common choice is a sodium bicarbonate solution. This will help maintain a pH where the drug is more stable.
-
Control Temperature: Prepare and handle the formulation at a controlled, cool temperature to slow down any potential degradation.
-
Protect from Light: this compound can be sensitive to light, so preparing and storing the formulation in light-protected containers is advisable.[1]
Q5: My in vivo results show highly variable plasma concentrations between animal subjects. What are the potential causes and solutions?
A5: High variability can stem from several factors:
-
Inconsistent Gavage Technique: Improper gavage technique can lead to reflux or accidental tracheal administration, significantly impacting the dose delivered to the stomach.[12][13] Ensure all personnel are thoroughly trained and consistent in their technique. Using flexible gavage tubing may reduce esophageal trauma.[14]
-
Animal Stress: The stress of handling and gavage can alter gastrointestinal physiology, including gastric pH and emptying time, which can affect drug absorption.[12][15] Acclimatize animals to the procedure to minimize stress.
-
Formulation Inhomogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose to prevent variability in the amount of drug administered.
-
Food Effects: The presence of food in the stomach can delay absorption.[1] Standardize the fasting time for all animals before dosing.
Q6: I want to use a buffering agent with this compound for my oral gavage study. Which one should I choose and at what concentration?
A6: Sodium bicarbonate is a frequently used and effective buffering agent.[8][9] Other options include magnesium oxide, magnesium hydroxide, and calcium carbonate.[7][8] The goal is to administer a sufficient amount of the buffer to neutralize the stomach acid for a short period, allowing the this compound to pass into the small intestine. The exact concentration will depend on the animal model and dose volume, but a common starting point is to prepare a solution that can neutralize the anticipated gastric acid volume.
Q7: Can I use commercially available enteric-coated tablets for my oral gavage studies?
A7: While possible, it is generally not recommended to crush commercial enteric-coated tablets. Crushing destroys the protective enteric coating, exposing the drug to stomach acid. A better approach is to use a formulation of enteric-coated multiparticulates or granules that can be suspended in a suitable vehicle for gavage.[6] Some commercial products are available in granule form for suspension.[16]
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies investigating different this compound formulations.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Beagle Dogs
| Formulation Type | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Reference |
| Immediate-Release (IR) Dry-Coated Tablet | ~0.5 | Not Reported | 1614.0 ± 793.1 | [1] |
| Delayed-Release (DR) Tablet (Commercial) | ~3.5 - 4.5 | Not Reported | Comparable to IR | [1] |
Table 2: General Pharmacokinetic Profile of this compound (20 mg) in Humans
| Parameter | Value | Reference |
| Bioavailability | ~52% | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | 2.8 - 5.1 h | [2] |
| Elimination Half-life | ~1 hour | [3][17] |
| Protein Binding | 96.3% | [17] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Suspension for Oral Gavage
Objective: To prepare a fresh, stabilized suspension of this compound for immediate oral administration to rodents.
Materials:
-
This compound powder
-
Sodium bicarbonate
-
Purified water
-
Calibrated balance, magnetic stirrer, pH meter
-
Appropriate volume gavage needles and syringes
Procedure:
-
Calculate the required amount of this compound and sodium bicarbonate based on the desired dose and number of animals.
-
Prepare an 8.4% (w/v) sodium bicarbonate solution in purified water. This creates a 1 M solution which is effective at neutralizing gastric acid.
-
Just before administration, weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared sodium bicarbonate solution while stirring continuously with a magnetic stirrer.
-
Ensure the powder is fully suspended. The solution may not be perfectly clear.
-
Verify that the pH of the final suspension is alkaline (pH > 8.0).
-
Draw the required volume of the suspension into the gavage syringe immediately and administer to the animal.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Plasma
Objective: To determine the concentration of this compound in plasma samples obtained from in vivo studies.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 25mM, pH 7.0)
-
This compound reference standard
-
Internal standard (e.g., lorazepam)
-
Plasma samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v).[18] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1-30 µg/mL).[18]
-
Sample Preparation (Plasma Extraction):
-
To a known volume of plasma, add the internal standard.
-
Perform a protein precipitation or liquid-liquid extraction. For example, add a solvent like ethyl ether to extract rabeprazole and the internal standard.[19]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system. The retention time for this compound is typically short (e.g., ~2.44 minutes under specific conditions).[18]
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the unknown plasma samples.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anapath.ch [anapath.ch]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized, open-label, single-dose, crossover, relative bioavailability study in healthy adults, comparing the pharmacokinetics of rabeprazole granules administered using soft food or infant formula as dosing vehicle versus suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rabeprazole - Wikipedia [en.wikipedia.org]
- 18. ajrconline.org [ajrconline.org]
- 19. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
method refinement for rabeprazole sodium analysis in complex biological matrices
Welcome to the technical support center for the analysis of rabeprazole sodium in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method refinement, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing this compound in biological matrices?
A1: The principal challenge is the inherent instability of this compound, particularly in acidic conditions.[1][2] Rabeprazole is a proton pump inhibitor that degrades rapidly at low pH.[2] Therefore, sample collection, processing, and storage conditions must be carefully controlled to prevent analyte degradation and ensure accurate quantification. Maintaining a basic pH environment is crucial throughout the analytical process.[1]
Q2: Which analytical technique is most suitable for quantifying this compound in plasma or urine?
A2: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are widely used.[3][4] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of quantification, such as pharmacokinetic analyses.[3][5] HPLC-UV is a robust and more accessible alternative for routine analysis when very high sensitivity is not required.[4][6]
Q3: What are the key validation parameters to assess for a reliable bioanalytical method for this compound?
A3: As per ICH guidelines, the key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[7][8] Given the stability issues, it is also critical to thoroughly evaluate the stability of rabeprazole in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).[4]
Q4: What are the common metabolites of rabeprazole that might be relevant for bioanalysis?
A4: The primary metabolites of rabeprazole include rabeprazole sulfoxide and desmethyl rabeprazole.[3] Some analytical methods have been developed to simultaneously quantify rabeprazole and its metabolites, which can be important for comprehensive pharmacokinetic studies.[3] Another significant related substance is rabeprazole thioether.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological matrices.
Problem 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Explanation |
| Analyte Degradation | Ensure sample pH is maintained above 7.0 throughout extraction. Use a basic diluent (e.g., 0.01M NaOH in methanol).[1] | Rabeprazole is highly unstable in acidic conditions.[1][2] |
| Inefficient Extraction | Optimize the extraction solvent system. For liquid-liquid extraction, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. | The choice of extraction solvent significantly impacts recovery efficiency. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Dilute the sample, modify the mobile phase, or use a more efficient sample cleanup method like solid-phase extraction (SPE).[9] | Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte.[5][9] |
| Improper Storage | Store samples at -20°C or lower and perform stability studies to confirm analyte integrity over time.[4] | Rabeprazole can degrade even at room temperature over extended periods. |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be within the optimal range for the column and analyte (typically around 6.5-7.6 for rabeprazole).[1][6] | The ionization state of rabeprazole can affect its interaction with the stationary phase. |
| Column Contamination | Flush the column with a strong solvent or use a guard column to protect the analytical column. | Accumulation of matrix components can degrade column performance. |
| Secondary Interactions | Add a competing agent like triethylamine to the mobile phase to mask active sites on the silica backbone of the column.[8] | This can reduce peak tailing caused by interactions with residual silanols. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much analyte can lead to peak distortion. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Explanation |
| Variable Sample pH | Standardize the pH adjustment of all samples and standards before analysis. | Fluctuations in pH can lead to variable degradation rates.[10] |
| Inconsistent Extraction Procedure | Ensure consistent vortexing times, solvent volumes, and evaporation steps for all samples. | Manual extraction steps are a common source of variability. |
| Instrument Instability | Check for leaks in the HPLC/LC-MS system, ensure the pump is delivering a stable flow rate, and verify detector stability. | Fluctuations in instrument performance can lead to inconsistent results. |
| Analyte Instability in Autosampler | Keep the autosampler temperature controlled (e.g., 4°C) and analyze samples within a validated time frame. | Rabeprazole may degrade in the autosampler over time. |
Data Presentation: Method Comparison
The following tables summarize quantitative data from various validated methods for this compound analysis.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Coated Tablets |
| Column | C18 | Lichrosphere RP-100 C8 | Betabasic C8 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7) | Acetonitrile:Phosphate Buffer (pH 6.5) | Acetonitrile:Water |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Detection (λmax) | Not Specified | 285 nm[1] | 282 nm[11] |
| Linearity Range | 0.1-30 µg/mL[12] | 0.1 µg/mL - 0.6 mg/mL[1] | 10-70 µg/mL[11] |
| Accuracy (% Recovery) | 99.15-101.85%[12] | Not Specified | 101.61% (mean)[11] |
| Precision (%RSD) | Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[12] | 0.21%[1] | 1.03%[11] |
| LOD | 1.80 ng/mL[12] | 0.03 µg/mL[1] | 0.80 µg/mL[11] |
| LOQ | 5.60 ng/mL[12] | 0.1 µg/mL[1] | 2.43 µg/mL[11] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 |
| Biological Matrix | Rat Plasma |
| Column | Chiral-AGP (150 x 4 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate (gradient)[3] |
| Ionization Mode | ESI+[3] |
| MRM Transition | m/z 360.3 → 242.1 (for Rabeprazole)[3] |
| Linearity Range | Not Specified |
| Accuracy (% Recovery) | Not Specified |
| Precision (%RSD) | Not Specified |
| LOD/LOQ | Not Specified |
Experimental Protocols
1. Detailed Methodology for Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
pH Adjustment: Immediately after separation, adjust the plasma pH to a basic level (e.g., by adding a small volume of a basic buffer) to prevent degradation of rabeprazole.
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., omeprazole or a stable isotope-labeled rabeprazole) to an aliquot of the plasma sample.
-
Extraction:
-
Add an appropriate volume of an organic extraction solvent (e.g., ethyl acetate or a mixture of solvents) to the plasma sample.
-
Vortex the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system for analysis.
2. Detailed Methodology for HPLC-UV Analysis
This protocol is a representative example and may require optimization.
-
Chromatographic System: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.025 M KH2PO4, pH adjusted to 6.4) and acetonitrile in a suitable ratio (e.g., 90:10 v/v).[8] The mobile phase should be filtered and degassed before use.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[2]
-
Data Acquisition and Processing: Use appropriate software to control the instrument, acquire data, and process the chromatograms.
Visualizations
Caption: General workflow for rabeprazole analysis.
Caption: Troubleshooting decision tree for rabeprazole analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. banglajol.info [banglajol.info]
- 3. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of this compound in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. ajrconline.org [ajrconline.org]
Technical Support Center: Rabeprazole Sodium Impurities and Their Experimental Impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rabeprazole sodium. It addresses common issues related to impurities and their potential effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: this compound is susceptible to degradation under various conditions, leading to the formation of several impurities. The most commonly encountered impurities include process-related impurities and degradation products. Key impurities are rabeprazole sulfide, rabeprazole sulfone, and rabeprazole N-oxide.[1][2][3][4][5][][][8][9][10][11][12][13] A summary of these and other significant impurities is provided in the table below.
Table 1: Common Impurities of this compound
| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Rabeprazole Sulfide | Rabeprazole EP Impurity B; Rabeprazole USP Related Compound E; Rabeprazole Thioether | C18H21N3O2S | 343.44 | 117977-21-6 |
| Rabeprazole Sulfone | Rabeprazole EP Impurity A; Rabeprazole USP Related Compound D | C18H21N3O4S | 375.44 | 117976-47-3 |
| Rabeprazole N-Oxide | Rabeprazole EP Impurity D; Rabeprazole USP Related Compound B | C18H21N3O4S | 375.44 | 924663-38-7 |
| 1H-Benzimidazol-2-ol | Rabeprazole EP Impurity K; Lansoprazole EP Impurity D | C7H6N2O | 134.14 | 615-16-7 |
| 2-Mercaptobenzimidazole | Rabeprazole Related Compound C | C7H6N2S | 150.20 | 583-39-1 |
Q2: How can these impurities affect my experimental results?
A2: The presence of impurities in this compound can have significant implications for experimental outcomes:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, which could be different from or interfere with that of rabeprazole. For instance, rabeprazole sulfide has been shown to inhibit the motility of H. pylori.[5]
-
Toxicity and Genotoxicity: Certain impurities can exhibit cytotoxic or genotoxic effects, leading to misleading results in cell-based assays or toxicology studies. For example, some degradation products of rabeprazole have shown more than 50% cell inhibition at low concentrations on HepG2 and PANC-1 cell lines.[14] One specific impurity, 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole (impurity III in one study), has been shown to be genotoxic in the Ames test and chromosomal aberration assays.[1]
-
Inaccurate Quantification: If impurities are not adequately separated from the main compound during analytical procedures, it can lead to an overestimation of the concentration of this compound.
-
Physical Instability of Formulations: The presence of certain impurities can affect the stability of the final drug product.
Q3: What are the acceptable limits for this compound impurities?
A3: The acceptable limits for impurities in active pharmaceutical ingredients (APIs) like this compound are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP).[15][16][17][18] These limits are based on the maximum daily dose of the drug. The ICH Q3A and Q3B guidelines provide thresholds for reporting, identification, and qualification of impurities.
Table 2: ICH Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[19][20]
It is crucial to consult the latest versions of the relevant pharmacopeias for specific monographs on this compound, as these may list specific impurity limits.
Troubleshooting Guides
HPLC Analysis of this compound and its Impurities
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and its impurities.[4][13][21][22][23] Below are some common issues and their solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) of the Rabeprazole Peak
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of the sample.
-
Secondary Interactions: Silanol groups on the silica-based column interacting with the basic nitrogen atoms in rabeprazole.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of rabeprazole and its interaction with the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination of the column.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Optimize Mobile Phase:
-
Add a competing base like triethylamine (TEA) to the mobile phase to mask the active silanol sites.
-
Adjust the pH of the mobile phase. A pH around 7 is often used for good peak shape.
-
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
Flush or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Issue 2: Poor Resolution Between Rabeprazole and its Impurities
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating closely eluting peaks.
-
Inadequate Column Efficiency: An old or poorly packed column will have reduced resolving power.
-
Incorrect Flow Rate: The flow rate can affect the time analytes spend interacting with the stationary phase.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Perform a gradient elution to improve separation.
-
Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa, as this can alter the selectivity of the separation.
-
Lower the Flow Rate: This can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time.
-
Use a Higher Efficiency Column: Employ a column with a smaller particle size (e.g., UPLC) or a longer column.
-
Issue 3: Inconsistent Retention Times
-
Possible Causes:
-
Pump Malfunction: Inconsistent flow rate from the HPLC pump.
-
Leaks in the System: Leaks can cause pressure fluctuations and affect the flow rate.
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.
-
Changes in Mobile Phase Composition: Evaporation of the organic solvent can alter the mobile phase composition over time.
-
-
Troubleshooting Steps:
-
Check the Pump: Purge the pump to remove air bubbles and ensure a steady flow.
-
Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.
-
Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes).
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep it covered to minimize evaporation.
-
Experimental Protocols & Workflows
Protocol: HPLC Method for the Determination of this compound and its Impurities
This is a general protocol and may require optimization for specific applications.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
Workflow Diagram: Impurity Identification and Quantification
Caption: A typical workflow for the analysis of impurities in a this compound sample.
Logical Diagram: HPLC Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common HPLC issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. synzeal.com [synzeal.com]
- 3. synzeal.com [synzeal.com]
- 4. jocpr.com [jocpr.com]
- 5. caymanchem.com [caymanchem.com]
- 8. CAS 117976-47-3 Rabeprazole Sulfone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. Rabeprazole Sulfone | 117976-47-3 [chemicalbook.com]
- 10. CAS 117977-21-6 Rabeprazole Sulfide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 11. Rabeprazole Sulfone | CAS No- 117976-47-3 | Simson Pharma Limited [simsonpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ikev.org [ikev.org]
- 15. This compound | JP | Pharmacopoeia | Reference Standards| PharmaCompass.com [pharmacompass.com]
- 16. pmda.go.jp [pmda.go.jp]
- 17. This compound salt | USP | Pharmacopoeia | Reference Standards | PharmaCompass.com [pharmacompass.com]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 21. Identification of degradation products in stressed tablets of this compound by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajrconline.org [ajrconline.org]
- 23. researchgate.net [researchgate.net]
improving the efficiency of rabeprazole sodium synthesis and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of rabeprazole sodium.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield in Synthesis | Incomplete reaction during the condensation step. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions. - Verify the purity and reactivity of starting materials. - Optimize reaction time and temperature. A study suggests stirring the mixture at 50°C for 3 hours during the condensation of 2-chloromethyl-4-[3-methoxy propoxy]-3-methylpyridine and 2-mercapto benzimidazole.[1] |
| Over-oxidation during the sulfoxidation step. | - Carefully control the amount of oxidizing agent used. Sodium hypochlorite has been used as an alternative to m-CPBA to improve yield from a reported 40% to 75%.[2][3] - Maintain the recommended reaction temperature to minimize the formation of byproducts like sulfone and N-oxide impurities.[2] | |
| Degradation of rabeprazole in acidic conditions. | - Rabeprazole is unstable in acidic environments. Ensure all solvents and reagents are neutral or basic.[4][5] | |
| High Impurity Levels | Presence of unreacted starting materials or intermediates. | - Monitor reaction progress using techniques like HPLC to ensure completion. |
| Formation of process-related impurities (e.g., sulfone, N-oxide). | - Six common impurities have been identified, including sulfone and N-oxide derivatives.[6] - Optimize the oxidation step by controlling temperature and the amount of oxidizing agent.[2] - Employ purification methods specifically designed to remove these impurities, such as treatment with an amino alcohol in an organic solvent to remove sulfone impurities.[7] | |
| Degradation products from exposure to heat, light, or moisture. | - this compound is sensitive to heat, moisture, and light.[5] Handle and store the compound under appropriate conditions (e.g., cool, dark, and dry). | |
| Difficulty in Purification/Crystallization | Inappropriate solvent system for recrystallization. | - Several solvent systems have been reported for the purification of amorphous this compound, including methylethylketone/cyclohexane and tetrahydrofuran/xylene, with resulting purities of 99.3% and 99.4% respectively.[8] - The choice of solvent can impact the removal of specific impurities. |
| Co-precipitation of impurities. | - Adjusting the pH of the solution before crystallization can help in separating impurities. A process involving pH adjustment to 7.0-8.0 before adding an adsorbent has been described.[9] | |
| Formation of an undesirable polymorphic form. | - The final form (e.g., amorphous vs. crystalline) can be influenced by the solvent and crystallization conditions. Lyophilization of an aqueous solution of this compound acetone complex can yield the amorphous form.[10] | |
| Poor Physical Characteristics of the Final Product | High residual solvent content. | - Traditional methods involving azeotropic distillation may lead to higher residual solvent content.[1] - Drying the final product under vacuum at an appropriate temperature (e.g., 50°C - 60°C for 12 hours) can help reduce residual solvents.[8] |
| Color variation in the final product. | - The presence of impurities can lead to discoloration. Effective purification is key. The use of adsorbents like activated carbon during purification can help in decolorization.[9] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the most critical step in the synthesis of this compound? The oxidation of the sulfide intermediate to the sulfoxide is a critical step. Over-oxidation can lead to the formation of the sulfone impurity, which can be difficult to remove.[2] Careful control of the oxidizing agent and reaction temperature is crucial.
-
Q2: Are there more efficient synthesis routes than the traditional methods? Yes, a shorter synthesis route has been demonstrated where the N-oxide intermediate is directly converted to the chloro intermediate, bypassing three steps and significantly improving the overall yield and cost-effectiveness.[11]
Purification
-
Q3: What are some effective solvent systems for purifying this compound? Several solvent systems have been shown to be effective for preparing amorphous this compound with high purity. The table below summarizes some examples.[8]
| Solvent System | Purity (HPLC) | Yield |
| Methylethylketone and Cyclohexane | 99.3% | 88% |
| Tetrahydrofuran and Cyclohexane | 99.4% | 83% |
| Methylethylketone and Ether | 99.5% | 85% |
-
Q4: How can I remove the sulfone impurity? Besides optimizing the synthesis to minimize its formation, a purification process involving treatment of sulfone-rich rabeprazole with an amino alcohol like ethanolamine in an organic solvent, followed by water washing, has been reported to be effective.[7]
Impurities
-
Q5: What are the common impurities found in this compound? Several process-related impurities have been identified and characterized. These include the thioether intermediate, the sulfone byproduct, and N-oxide derivatives.[6][12]
-
Q6: Are any of the impurities genotoxic? One of the identified impurities, 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole, has shown potential for genotoxicity in in-silico and in-vitro tests and should be controlled to very low levels.[12]
Experimental Protocols
Protocol 1: Synthesis of Rabeprazole Sulfide
This protocol is a general representation of the condensation step.
-
Dissolve sodium hydroxide (4.7g, 118 mmol) in 120 ml of distilled water.
-
Add 2-Mercaptobenzimidazole (8.3g, 55 mmol) to the solution and heat to 45-50°C.
-
Slowly add a methanolic solution of "in situ" prepared 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine over 2-3 hours.
-
After the addition is complete, continue stirring for 4 hours.
-
Cool the reaction mixture to 30-35°C and recover the methanol under vacuum.
-
Dissolve the residue in 70 ml of ethyl acetate.
-
Wash the organic layer with a 5% NaOH solution (20 ml) and distilled water (20 ml).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate to obtain the rabeprazole sulfide.[11]
Protocol 2: Purification of Amorphous this compound
This protocol describes a method for obtaining high-purity amorphous this compound.
-
Dissolve 10.0 grams of crude this compound in a mixture of 50 ml of methylethylketone and 25 ml of cyclohexane.
-
Heat the solution to 45°C until it becomes clear.
-
Filter the hot solution to remove any insoluble impurities.
-
Gradually cool the clear solution to room temperature (approximately 25°C).
-
Stir the solution slowly and continuously for at least 3 hours to allow the solid to separate.
-
Filter the separated solid and wash it with a mixture of methylethylketone and cyclohexane.
-
Dry the product to obtain amorphous this compound.[8]
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for impure this compound.
References
- 1. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US8071781B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. CN106349220A - Purifying method for this compound - Google Patents [patents.google.com]
- 10. EP2294064A2 - Process for purification of this compound - Google Patents [patents.google.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Identification and genotoxicity evaluation of potential impurities in this compound using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Rabeprazole Sodium Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of rabeprazole sodium during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges in handling and storing this acid-labile compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at controlled room temperatures between 20°C and 25°C (68°F and 77°F).[1] It is crucial to protect it from light and moisture by keeping it in tightly closed containers in a dry, cool, and well-ventilated area.[1][2] For long-term storage, a temperature of -20°C is recommended.[2]
Q2: My this compound powder has changed color. What could be the cause?
A2: A color change, particularly to a brown hue, can indicate degradation.[3] This is often accelerated by exposure to incompatible excipients (especially acidic ones), high temperatures, and humidity.[3] It is essential to investigate the storage conditions and potential contaminants.
Q3: Can I dissolve this compound in an acidic buffer for my experiments?
A3: No, this compound is highly unstable in acidic conditions.[3][4] The decomposition half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes.[5] For dissolution, use a buffer with a pH of 8.0 or higher to ensure stability.[5]
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A4: Unexpected peaks are likely degradation products. This compound is known to degrade under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[6][7] Common degradants include rabeprazole thioether, benzimidazolone, and benzimidazole.[3][4][8]
Q5: Are there any excipients I should avoid when formulating with this compound?
A5: Yes, acidic excipients such as acrylic acid polymers (e.g., carbomer 934) can significantly accelerate the degradation of this compound.[3] It is advisable to conduct compatibility studies with your chosen excipients. Alkaline stabilizers like magnesium oxide or calcium hydroxide can be used to improve stability.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Assay Failure | Degradation due to improper storage (exposure to heat, light, moisture, or acid). | 1. Verify storage conditions (temperature, humidity, light protection). 2. Ensure containers are tightly sealed. 3. Review solution preparation procedures to ensure appropriate pH. |
| Physical Appearance Change (e.g., discoloration) | Chemical degradation. | 1. Discard the affected batch. 2. Investigate potential exposure to incompatible substances or adverse environmental conditions.[3] 3. Review the compatibility of excipients used in formulations.[3] |
| Inconsistent Results in Stability Studies | Non-uniform storage conditions or issues with the analytical method. | 1. Ensure all stability chambers are properly calibrated and maintained. 2. Validate the stability-indicating analytical method (e.g., HPLC) as per ICH guidelines.[6][7] 3. Check for proper sample handling and preparation techniques. |
| Precipitation in Solution | Use of an inappropriate solvent or pH. | 1. this compound is soluble in water (10 mg/mL for a clear solution).[2] 2. Ensure the pH of the aqueous solution is not acidic to prevent degradation and potential precipitation of degradants. 3. Consider the use of co-solvents if necessary, after checking for compatibility. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in stability-indicating assay development studies.
| Stress Condition | Conditions | Observation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 minutes | Significant degradation.[9] | Unstable under these conditions. |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 hours | Significant degradation.[9] | Very unstable under these conditions. |
| Oxidative Degradation | 1% H₂O₂ at room temperature for 30 minutes | Significant degradation.[9] | Impurity-4 (3.27%) and other unknown degradants.[9] |
| Thermal Degradation | 60°C in a water bath for 3 hours | Significant degradation.[9] | Impurity-6 (2.01%) and an unknown degradant (0.27%).[9] |
| Photolytic Degradation | 1.2 million lux hours (visible) and 200 watt/m²/h (UV) at 25°C | Highly stable.[9] | No major degradants observed.[9] |
| Humidity | 90% RH at 25°C for 7 days | Quite stable.[9] | No major degradation observed.[9] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a representative example for assessing the stability of this compound.
-
Objective: To quantify this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 280 nm.[6]
-
Procedure:
-
Prepare solutions of the this compound reference standard and the test sample in a suitable diluent.
-
Subject the test sample to stress conditions (acid, base, oxidation, heat, light, humidity) as described in the table above.
-
Inject the prepared solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak (this compound) and any degradation peaks.
-
Calculate the percentage of degradation.
-
Visualizations
This compound Degradation Workflow
The following diagram illustrates the typical workflow for investigating the degradation of this compound.
Workflow for this compound Degradation Studies.
Key Degradation Pathways of this compound
This diagram outlines the primary chemical transformations this compound undergoes under different stress conditions.
Key Degradation Products of this compound.
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of this compound photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rabeprazole Sodium Quantification using LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantitative analysis of rabeprazole sodium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a poor or inconsistent signal for rabeprazole. What are the possible causes and solutions?
A: Poor or inconsistent signal intensity for rabeprazole can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Stability: Rabeprazole is known to be unstable in acidic conditions and can degrade under thermal and oxidative stress.[1][2][3] Ensure that plasma samples are stored at or below -70°C and that all processing steps are carried out promptly and at controlled temperatures. Avoid repeated freeze-thaw cycles.
-
Sample Preparation: Inefficient extraction can lead to low recovery and consequently, a poor signal.
-
Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is optimized for rabeprazole's extraction into the organic solvent. The choice of extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate) is critical.[4] Inadequate vortexing or phase separation can also lead to poor recovery.
-
Protein Precipitation (PPT): While a simpler method, it may result in significant matrix effects. Ensure the precipitating agent (e.g., acetonitrile or methanol) is added in the correct ratio and that centrifugation is sufficient to pellet all proteins.[5]
-
Solid-Phase Extraction (SPE): Suboptimal conditioning, loading, washing, or elution steps can lead to analyte loss. Ensure the chosen SPE cartridge is appropriate for rabeprazole and that the pH of the loading and elution solvents is optimized.
-
-
Chromatography:
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can reduce signal intensity. This could be due to column degradation, an inappropriate mobile phase pH, or interactions with active sites on the column. Consider using a column with end-capping.
-
Mobile Phase: The pH of the mobile phase is crucial for consistent ionization and retention of rabeprazole. Ammonium acetate or ammonium formate buffers are commonly used.[4][6] Ensure the mobile phase is freshly prepared.
-
-
Mass Spectrometry:
-
Ion Source Conditions: Suboptimal ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) can significantly impact signal intensity. These parameters should be optimized specifically for rabeprazole.
-
Analyte Degradation in Source: Rabeprazole can be susceptible to in-source degradation. Optimization of source conditions can help minimize this.
-
Q2: I am experiencing significant matrix effects in my assay. How can I mitigate them?
A: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS bioanalysis.
-
Improve Sample Preparation:
-
Switch from protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction to remove more interfering matrix components.
-
-
Optimize Chromatography:
-
Ensure chromatographic separation of rabeprazole from the bulk of the matrix components. Adjusting the gradient profile or using a different stationary phase can improve resolution.
-
Divert the early and late eluting fractions of the chromatogram, which often contain highly polar and non-polar matrix components respectively, to waste.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS (e.g., ¹³C-D₃-Rabeprazole) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]
-
-
Dilution:
-
Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Q3: My calibration curve is non-linear. What could be the issue?
A: A non-linear calibration curve can be caused by several factors:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure the upper limit of the calibration range is within the linear dynamic range of the instrument.
-
Matrix Effects: If matrix effects are not consistent across the calibration range, it can lead to non-linearity.
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards.
-
Suboptimal Integration: Ensure that the peak integration parameters are appropriate and consistently applied across all standards.
Q4: I am observing carryover of rabeprazole in my blank injections. How can I resolve this?
A: Carryover can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Injector Cleaning: Implement a robust needle wash procedure. Use a strong organic solvent, potentially with the addition of a small amount of acid or base, to effectively clean the injector needle and loop.
-
Chromatographic Conditions: A longer gradient with a high percentage of organic solvent at the end of the run can help wash strongly retained compounds from the column.
-
Injection Volume: Reducing the injection volume can sometimes mitigate carryover.
Experimental Protocols & Data
Detailed Experimental Protocol: Rabeprazole Quantification in Human Plasma
This protocol is a representative example based on published methods.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample, add 5 µL of internal standard working solution (e.g., Lansoprazole or Omeprazole at a suitable concentration).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate 80:20, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Typical Value |
| LC Column | C18 column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 1.9 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Time (min) |
| 0.01 | |
| 0.20 | |
| 0.50 | |
| 0.70 | |
| 0.80 | |
| 1.00 | |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
3. Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rabeprazole | 360.1 | 242.1 | 20 | 12 |
| Omeprazole (IS) | 346.1 | 198.1 | 21 | 14 |
| Lansoprazole (IS) | 370.2 | 252.1 | 20 | 20 |
Note: These parameters should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical validation parameters reported in the literature.[4][5][6]
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 70% |
Visualized Workflows
General LC-MS/MS Workflow for Rabeprazole Quantification
Caption: A generalized workflow for the quantification of rabeprazole in plasma using LC-MS/MS.
Troubleshooting Logic for Poor Signal Intensity
Caption: A logical flow diagram for troubleshooting poor signal intensity in rabeprazole analysis.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of this compound enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Validation & Comparative
Rabeprazole vs. Omeprazole: A Comparative Analysis of H+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent proton pump inhibitors (PPIs), rabeprazole and omeprazole, focusing on their inhibitory activity against the H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. This document synthesizes experimental data to objectively compare their performance, offering insights into their mechanisms of action and experimental evaluation.
Executive Summary
Rabeprazole and omeprazole are both effective inhibitors of the gastric H+/K+-ATPase, functioning as prodrugs that require acid-catalyzed activation to bind covalently to the enzyme. Key differences lie in their rate of activation and potency. Rabeprazole, with a higher pKa, is converted to its active sulfonamide form more rapidly and at a less acidic pH than omeprazole. This leads to a faster onset of action. While direct comparative in vitro studies on IC50 and Ki values are not abundantly available in the public domain, existing evidence suggests rabeprazole has a more potent inhibitory effect on acid secretion.
Quantitative Comparison of Inhibitory Activity
| Parameter | Rabeprazole | Omeprazole | Key Observations |
| IC50 (H+/K+-ATPase) | Reported to be ~3 times more potent than omeprazole in inhibiting acid secretion in isolated rabbit gastric vesicles.[1] | 1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles) | Rabeprazole demonstrates a higher potency in functional assays of acid secretion. |
| Ki (H+/K+-ATPase) | Not explicitly found. | Not explicitly found for H+/K+-ATPase. A Ki of 2-6 µM is reported for CYP2C19 inhibition.[2] | Direct Ki values for H+/K+-ATPase are not well-documented in comparative studies. |
| pKa | ~5.0 | ~4.0 | Rabeprazole's higher pKa allows for activation at a less acidic pH, contributing to a faster onset of action.[3] |
| Activation Rate | Faster than omeprazole. | Slower than rabeprazole. | The rate of conversion to the active sulfonamide is a key differentiator.[4] |
| Binding Site (Cysteine Residues) | Binds to cysteine residues on the H+/K+-ATPase.[1] | Cys813 and Cys892.[5] | Both drugs target cysteine residues, leading to covalent inhibition. |
| Binding Reversibility | Some reports suggest a degree of reversibility. | Binding to Cys813 and Cys892 is largely reversible by reducing agents like glutathione.[3] | The nature of the covalent bond may differ, impacting the duration of action at a molecular level. |
Mechanism of Action: A Tale of Two Activation Rates
Both rabeprazole and omeprazole are substituted benzimidazoles that act as prodrugs. They are weak bases that accumulate in the acidic environment of the parietal cell secretory canaliculi. In this acidic milieu, they undergo a molecular rearrangement to form a reactive tetracyclic sulfonamide. This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, thereby irreversibly inhibiting its function.
The primary difference in their mechanism lies in the rate of this acid-catalyzed activation. Rabeprazole's higher pKa value (~5.0) compared to omeprazole (~4.0) means it can be protonated and converted to its active form more readily and at a less acidic pH.[3] This chemical property is believed to be the basis for its faster onset of acid suppression observed in clinical studies.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like rabeprazole and omeprazole on H+/K+-ATPase.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue (e.g., from porcine or rabbit stomach) is homogenized in a buffered solution.
-
Microsomal fractions containing H+/K+-ATPase vesicles are isolated by differential centrifugation.
-
The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).
2. ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase, which is coupled to proton transport.
-
The reaction mixture typically contains:
-
H+/K+-ATPase vesicles
-
Buffer (e.g., Tris-HCl) at a specific pH
-
MgCl₂ (as a cofactor for the enzyme)
-
KCl (to stimulate the enzyme)
-
Valinomycin (a K+ ionophore to facilitate K+ transport into the vesicles)
-
The test inhibitor (rabeprazole or omeprazole) at various concentrations.
-
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a quenching agent (e.g., trichloroacetic acid).
3. Measurement of Phosphate Release:
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically (e.g., using the Fiske-Subbarow method).
-
The absorbance is measured using a spectrophotometer.
4. Data Analysis:
-
The percentage of H+/K+-ATPase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available evidence strongly suggests that while both rabeprazole and omeprazole are effective inhibitors of the H+/K+-ATPase, rabeprazole exhibits a more rapid onset of action due to its faster chemical activation. This is primarily attributed to its higher pKa value. While quantitative data on direct enzyme inhibition (IC50, Ki) is not consistently reported in a comparative manner, functional assays indicate a higher potency for rabeprazole in suppressing acid secretion. The subtle differences in their chemical properties and interaction with the proton pump have significant implications for their clinical application and for the development of future acid-suppressive therapies. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of their inhibitory potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Rabeprazole and Lansoprazole's Impact on Cancer Cell Viability
For Immediate Release
In the ongoing search for novel cancer therapeutics, researchers are increasingly turning to repurposing existing drugs, with proton pump inhibitors (PPIs) emerging as promising candidates. This guide provides an in vitro comparison of two such PPIs, rabeprazole and lansoprazole, on cancer cell viability, offering valuable insights for researchers, scientists, and drug development professionals. The following data, compiled from multiple studies, summarizes their effects on various cancer cell lines and elucidates the underlying molecular mechanisms.
Quantitative Analysis of Cancer Cell Viability
The antiproliferative effects of rabeprazole and lansoprazole have been evaluated across a range of cancer cell lines. While direct comparative studies are limited, the available data, presented below, highlights their potential as anticancer agents. It is crucial to note that experimental conditions such as drug concentrations and exposure times vary between studies, which should be considered when interpreting the results.
| Drug | Cancer Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Rabeprazole | MKN-28 (Gastric) | 0.2 mM | 16 hours | Significant decrease in viability compared to KATO III and MKN-45 cells. | [1] |
| AGS (Gastric) | 0.2 mM | 72 hours | Induced apoptosis in 72.21±3.24% of cells.[1][2][3] | ||
| BT-20 (Breast) | Not specified | 96 hours | Reduced cell viability. | [4] | |
| MCF-7 (Breast) | Not specified | 96 hours | Reduced cell viability. | [4] | |
| Lansoprazole | A549 (NSCLC) | 110.4 µM (IC50) | 48 hours | 50% inhibition of cell proliferation. | |
| A549 (NSCLC) | 69.5 µM (IC50) | 72 hours | 50% inhibition of cell proliferation. | ||
| Me30966 (Melanoma) | 50 µM | 48 hours | Marked cytotoxicity. Showed higher anti-tumor effect compared to rabeprazole at the same concentration. | ||
| T47D (Breast) | 129.0 ± 9.8 µM (IC50) | 48 hours | 50% inhibition of cell proliferation. | ||
| MCF-7 (Breast) | 201.0 ± 9.1 µM (IC50) | 48 hours | 50% inhibition of cell proliferation. | ||
| MDA-MB-231 (Breast) | 256.5 ± 4.3 µM (IC50) | 48 hours | 50% inhibition of cell proliferation. |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the observed effects. Below are detailed protocols for key experiments.
Cell Viability Assays
1. Trypan Blue Exclusion Assay (for Rabeprazole on Gastric Cancer Cells)
-
Cell Culture: Human gastric cancer cell lines (KATO III, MKN-28, MKN-45) were cultured in appropriate media.
-
Treatment: Cells were treated with 0.2 mM rabeprazole for 16 hours.[1]
-
Analysis: Post-treatment, cells were harvested and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine cell viability.
2. MTT Assay (for Lansoprazole on various cancer cell lines)
-
Cell Culture: Cancer cell lines (e.g., A549, breast cancer lines) were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of lansoprazole for specified durations (e.g., 24, 48, 72 hours).
-
Analysis: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated as a percentage of the untreated control.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining (for Rabeprazole on AGS cells)
-
Cell Culture and Treatment: AGS gastric cancer cells were treated with 0.2 mM rabeprazole for 24, 48, or 72 hours.[1]
-
Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension and incubated in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic. The administration of rabeprazole led to a significant increase in the apoptosis rate over time, reaching 72.21±3.24% after 72 hours.[1][2][3]
Visualizing the Mechanisms of Action
To illustrate the cellular processes affected by rabeprazole and lansoprazole, the following diagrams depict a general experimental workflow and the distinct signaling pathways they modulate.
References
A Head-to-Head Showdown: Proton Pump Inhibitors' Impact on Gastric Acid Secretion in Preclinical Models
In the landscape of gastric acid suppression, proton pump inhibitors (PPIs) stand as a cornerstone of therapy for acid-related disorders. While clinically established, a detailed preclinical head-to-head comparison of their efficacy in animal models is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various PPIs, supported by experimental data from animal studies, to elucidate their relative potencies and mechanisms of action.
Quantitative Comparison of PPI Efficacy
The following tables summarize the quantitative data from head-to-head comparative studies of different PPIs on gastric acid secretion in various animal models. It is important to note that direct cross-study comparisons should be made with caution due to variations in animal models, PPI dosages, and experimental protocols.
Pylorus-Ligated Rat Model
This model is a widely used method to evaluate the anti-secretory and anti-ulcer activity of drugs. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid.
Table 1: Comparison of Omeprazole, Rabeprazole, and Lansoprazole in Pylorus-Ligated Rats [1]
| Parameter | Control | Omeprazole (20 mg/kg) | Rabeprazole (20 mg/kg) | Lansoprazole (20 mg/kg) |
| Gastric Volume (ml) | 10.2 ± 0.38 | 6.0 ± 0.21 | 5.26 ± 0.19 | 6.7 ± 0.25 |
| Free Acidity (mEq/L) | 83.6 ± 2.12 | 40.8 ± 1.24 | 30.5 ± 1.15 | 58.0 ± 1.89 |
| Total Acidity (mEq/L) | 110.8 ± 2.54 | 58.0 ± 1.56 | 49.6 ± 1.42 | 72.0 ± 2.03 |
| Gastric pH | 1.82 ± 0.05 | 4.53 ± 0.11 | 4.85 ± 0.13 | 4.27 ± 0.10 |
| Ulcer Index | 14.8 ± 0.52 | 2.36 ± 0.18 | 1.58 ± 0.14 | 2.98 ± 0.21 |
| % Protection | - | 84.04% | 89.36% | 79.78% |
Data presented as mean ± SEM.
Isolated Rabbit Gastric Glands Model
This in vitro model allows for the direct assessment of the inhibitory effect of PPIs on acid secretion by measuring the accumulation of a weak base, [¹⁴C]-aminopyrine (AP), in the acidic spaces of the gastric glands.
Table 2: In Vitro Potency of Various PPIs on Stimulated Acid Secretion
| Proton Pump Inhibitor | IC50 (µM) for Aminopyrine Accumulation |
| Lansoprazole | 0.007 |
| Omeprazole | 0.012 |
| Rabeprazole | 0.018 |
| Pantoprazole | 0.050 |
IC50 represents the concentration of the inhibitor required to reduce the aminopyrine accumulation by 50%. A lower IC50 indicates higher potency.
Canine Model with Intravenous Administration
This model evaluates the efficacy of intravenously administered PPIs on intragastric pH in healthy dogs, providing insights into their rapid acid-suppressing effects.
Table 3: Comparison of Intravenous Esomeprazole and Pantoprazole in Healthy Beagle Dogs [1][2]
| Parameter (Day 3 of Treatment) | Pantoprazole (1 mg/kg IV q12h) | Esomeprazole (1 mg/kg IV q12h) |
| Mean Intragastric pH | 4.6 ± 1.1 | 5.7 ± 0.8 |
| Mean % Time pH ≥ 3 | 73.8 ± 20.3% | 90.5 ± 8.1% |
| Mean % Time pH ≥ 4 | 63.2 ± 23.5% | 84.1 ± 13.2% |
Data presented as mean ± SD.
Experimental Protocols
Pylorus Ligation Model in Rats
Objective: To induce gastric acid accumulation and ulceration to evaluate the anti-secretory and anti-ulcer effects of PPIs.
Procedure:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted for 24 hours before the experiment, with free access to water.
-
Drug Administration: The test compounds (PPIs) or vehicle (control) are administered orally or intraperitoneally 30-60 minutes before the surgical procedure.
-
Surgical Procedure:
-
The rats are anesthetized using a suitable anesthetic (e.g., ether or ketamine).
-
A midline incision is made in the abdomen to expose the stomach.
-
The pyloric end of the stomach is carefully ligated with a silk suture, avoiding any damage to the blood vessels.
-
The abdominal wall is then sutured.
-
-
Post-Surgery: The animals are deprived of food and water for the duration of the experiment (typically 4-19 hours).
-
Sample Collection and Analysis:
-
After the designated time, the rats are euthanized.
-
The esophagus is clamped, and the stomach is removed.
-
The gastric contents are collected into a graduated centrifuge tube to measure the volume.
-
The contents are then centrifuged, and the supernatant is used to determine pH, free acidity, and total acidity by titration with 0.01 N NaOH.
-
The stomach is opened along the greater curvature, washed with saline, and examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.
-
Histamine-Induced Gastric Acid Secretion in Rats
Objective: To evaluate the ability of PPIs to inhibit gastric acid secretion stimulated by histamine.
Procedure:
-
Animal Preparation: Rats are fasted for 24 hours with access to water.
-
Anesthesia and Cannulation: The animals are anesthetized, and a tracheal cannula is inserted to ensure a clear airway. A catheter is placed in a jugular vein for drug and histamine administration. The stomach is exposed, and a cannula is inserted into the forestomach and secured. Another cannula is placed in the duodenum just below the pylorus to collect gastric perfusate.
-
Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate. The perfusate is collected at regular intervals (e.g., every 15 minutes).
-
Stimulation and Inhibition:
-
A basal period of perfusion is established to measure baseline acid secretion.
-
Histamine is infused intravenously at a dose that produces a submaximal stimulation of acid secretion.
-
Once a stable plateau of acid secretion is reached, the PPI is administered intravenously or intraduodenally.
-
-
Sample Analysis: The collected perfusate is analyzed for acid content by titration with a standard base to a pH of 7.0. The acid output is calculated and expressed as µEq/min.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in gastric acid secretion and a typical experimental workflow for comparing PPIs.
Caption: Gastric Acid Secretion Signaling Pathway.
Caption: Experimental Workflow for PPI Comparison.
References
comparing the effects of rabeprazole enantiomers on cellular targets
A Comprehensive Comparison of Rabeprazole Enantiomers and Their Effects on Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (R)- and (S)-enantiomers of rabeprazole, a proton pump inhibitor (PPI) widely used to treat acid-related disorders. While structurally mirror images, these enantiomers exhibit notable differences in their pharmacokinetic profiles, leading to distinct in vivo activities. This document summarizes their effects on key cellular targets, provides supporting experimental data, and outlines detailed methodologies for relevant assays.
Executive Summary
Rabeprazole is a racemic mixture of (R)-rabeprazole (dexrabeprazole) and (S)-rabeprazole. Its primary mechanism of action is the irreversible inhibition of the gastric H+/K+-ATPase (proton pump), the final step in gastric acid secretion.[1] While both enantiomers are active, their differing metabolic pathways lead to variations in their systemic exposure and, consequently, their therapeutic efficacy. Emerging research also points to potential off-target effects on signaling pathways, such as the ERK1/2 pathway in cancer cells, although the enantiomer-specific contributions to these effects are yet to be fully elucidated.
Primary Cellular Target: Gastric H+/K+-ATPase
The principal cellular target for both rabeprazole enantiomers is the H+/K+-ATPase, an enzyme located in the secretory membranes of gastric parietal cells.[1] Rabeprazole, a prodrug, is activated in the acidic environment of the parietal cell canaliculus to a reactive sulfenamide intermediate. This activated form then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[2]
While direct in vitro comparisons of the IC50 values for the H+/K+-ATPase inhibition by the individual enantiomers are not extensively reported, studies suggest that they have similar intrinsic inhibitory activity on the isolated enzyme.[3] However, in vivo studies have demonstrated that (R)-rabeprazole is more potent than both (S)-rabeprazole and the racemic mixture in preventing acid-related gastric lesions.[3][4] This enhanced in vivo efficacy is primarily attributed to the stereoselective pharmacokinetics of the enantiomers.
Signaling Pathway of H+/K+-ATPase Inhibition
Pharmacokinetic Properties of Rabeprazole Enantiomers
The differential in vivo effects of rabeprazole enantiomers are primarily a consequence of their stereoselective metabolism. The cytochrome P450 isoenzymes, particularly CYP2C19 and CYP3A4, are involved in the metabolism of rabeprazole.[5]
Studies have shown that (R)-rabeprazole generally has a higher area under the plasma concentration-time curve (AUC) and a lower clearance compared to (S)-rabeprazole.[6] This leads to a greater systemic exposure of the more active (R)-enantiomer when the racemic mixture is administered. This pharmacokinetic advantage is a key factor in the superior efficacy of dexrabeprazole (the pure R-enantiomer) at half the dose of racemic rabeprazole.[3][7][8]
| Parameter | (R)-Rabeprazole | (S)-Rabeprazole | Reference |
| Relative AUC | Higher | Lower | [6] |
| Clearance | Lower | Higher | [6] |
| In Vivo Potency | More potent | Less potent | [3][4] |
Secondary Cellular Target: ERK1/2 Signaling Pathway in Cancer Cells
Recent research has uncovered antiproliferative effects of rabeprazole on various cancer cell lines, including gastric and lung cancer.[9][10] This effect has been linked to the inhibition of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[3][11]
In human gastric cancer cells, rabeprazole has been shown to induce apoptosis by inhibiting the phosphorylation of ERK1/2.[12] However, current studies have utilized the racemic mixture of rabeprazole, and there is a lack of data comparing the differential effects of the (R)- and (S)-enantiomers on this signaling pathway. Further research is needed to determine if there is an enantioselective effect on ERK1/2 inhibition.
ERK1/2 Signaling Pathway and Rabeprazole's Putative Role
Experimental Protocols
H+/K+-ATPase Inhibition Assay
This protocol is adapted from methods used to assess the in vitro inhibition of gastric H+/K+-ATPase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of rabeprazole enantiomers on H+/K+-ATPase activity.
Materials:
-
H+/K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 4 mM MgCl2, 4 mM KCl
-
ATP solution (2 mM)
-
Rabeprazole enantiomers (dissolved in a suitable solvent, e.g., DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Spectrophotometer
Workflow:
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-rabeprazole enantiomers.
-
In a 96-well plate, add the H+/K+-ATPase enriched microsomes, assay buffer, and the respective rabeprazole enantiomer dilution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
After a color development period, measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Calculate the percentage of H+/K+-ATPase inhibition for each enantiomer concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the enantiomer concentration.
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the steps to assess the effect of rabeprazole enantiomers on the phosphorylation of ERK1/2 in cancer cell lines.
Objective: To qualitatively or semi-quantitatively determine the change in phosphorylated ERK1/2 levels in response to treatment with rabeprazole enantiomers.
Materials:
-
Cancer cell line (e.g., AGS, MKN-28)
-
Cell culture medium and supplements
-
Rabeprazole enantiomers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of (R)-rabeprazole, (S)-rabeprazole, or racemic rabeprazole for a specified time.
-
Lyse the cells using a suitable lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize the data.
-
Analyze the band intensities to determine the relative change in ERK1/2 phosphorylation.
Conclusion
The therapeutic effects of rabeprazole are mediated by its enantiomers, with (R)-rabeprazole demonstrating superior in vivo efficacy due to its favorable pharmacokinetic profile. While their direct inhibitory action on the primary target, H+/K+-ATPase, appears to be similar in vitro, the stereoselective metabolism of rabeprazole leads to a greater systemic exposure of the more potent (R)-enantiomer. The emerging role of rabeprazole in modulating cancer cell signaling pathways, such as ERK1/2, opens new avenues for research, where the differential effects of the individual enantiomers warrant further investigation. This guide provides a foundational understanding for researchers and professionals in drug development to further explore the nuanced activities of rabeprazole enantiomers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrabeprazole: View Uses, Side Effects and Medicines [truemeds.in]
- 8. AcipHex (rabeprazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to In Vitro Models for Predicting In Vivo Efficacy of Rabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro models used to predict the in vivo efficacy of rabeprazole sodium, a proton pump inhibitor (PPI). Due to its acid-labile nature, rabeprazole is formulated in enteric-coated dosage forms to ensure it bypasses the acidic environment of the stomach and dissolves in the more alkaline pH of the small intestine.[1][2][3][4] The validation of in vitro models, primarily dissolution testing, is critical for ensuring that the formulation delivers the drug effectively in vivo.
Section 1: Primary In Vitro Model: Two-Stage Dissolution Testing
The most crucial in vitro test for an enteric-coated product like rabeprazole is the two-stage dissolution study. This model simulates the physiological journey of the tablet from the stomach to the intestine.
-
Stage 1: Acid Resistance. This stage mimics the gastric environment to ensure the enteric coating protects the acid-sensitive rabeprazole from degradation. The tablet is exposed to an acidic medium (typically 0.1N HCl) for 2 hours.[5][6] Minimal drug release in this stage indicates a robust and effective enteric coat.
-
Stage 2: Buffer Stage. This stage simulates the conditions of the small intestine, where the drug should be released for absorption. After the acid stage, the medium is changed to a phosphate buffer with a pH of 6.8 or higher, and drug release is measured over time.[3][4][5] Rapid and complete dissolution in this stage is predictive of good bioavailability.
Experimental Protocol: USP Apparatus 2 (Paddle Method) Dissolution
A standard method for evaluating enteric-coated rabeprazole tablets involves the following protocol.[3][5][6]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Acid Stage:
-
Buffer Stage:
-
Medium: The pH of the medium is adjusted to 6.8 by adding a phosphate buffer concentrate, or the acid is replaced entirely with 900 mL of pH 6.8 phosphate buffer.[5]
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 75-100 rpm.
-
Duration: 60 minutes.
-
Sampling: Aliquots are withdrawn at specified intervals (e.g., 10, 20, 30, 45, and 60 minutes) to determine the drug release profile.[5]
-
-
Quantification: The concentration of rabeprazole in the collected samples is typically determined using UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6]
Data Presentation: In Vitro Dissolution Performance
The following table summarizes typical acceptance criteria and results for the two-stage dissolution testing of a 20 mg enteric-coated this compound tablet.
| Parameter | Stage 1: Acid (0.1N HCl) | Stage 2: Buffer (pH 6.8) |
| Duration | 2 hours | 45-60 minutes |
| Acceptance Criteria | Not more than 10% of drug released | Not less than 80% of drug released |
| Typical Results | <5% release | >95% release within 45-60 minutes |
Section 2: In Vivo Performance Metrics and Comparative Data
The in vivo efficacy of rabeprazole is assessed through its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These studies are essential to confirm that the drug is absorbed correctly and produces the desired therapeutic effect of acid suppression.
Experimental Protocol: In Vivo Bioavailability/Pharmacokinetic Study
A typical in vivo study to assess the performance of a rabeprazole formulation is a randomized, single-dose, crossover study in healthy human volunteers.[7][8][9][10]
-
Subjects: A cohort of healthy, non-smoking male and/or female volunteers.[7][9]
-
Design: A randomized, open-label, two-period crossover study design is common.[7][8] Subjects receive a single oral dose (e.g., 20 mg) of the test formulation or a reference product.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.[7][8]
-
Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 16 hours).[9][11]
-
Analysis: Plasma concentrations of rabeprazole are determined using a validated LC-MS/MS or HPLC-UV method.[10][11]
-
PK Parameters: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) are calculated from the plasma concentration-time data.[10][11]
-
PD Parameters: In separate studies, pharmacodynamic efficacy is measured by monitoring intragastric pH over a 24-hour period to determine the percentage of time pH is maintained above a therapeutic threshold (e.g., pH > 3 or pH > 4).[2][12]
Data Presentation: Comparative In Vivo Performance
The in vivo performance of rabeprazole is often compared with other proton pump inhibitors to gauge its relative efficacy.
Table 1: Comparison of In Vivo Pharmacokinetic Parameters
| Parameter | Rabeprazole (20 mg) | Omeprazole (20 mg) | Lansoprazole (30 mg) |
|---|---|---|---|
| Absolute Bioavailability | ~52%[1][2][13] | ~35-60% | ~80-85% |
| Tmax (Time to Peak) | 2.0 - 5.0 hours[1][2] | 0.5 - 3.5 hours | 1.5 - 2.0 hours |
| Plasma Half-life (t½) | ~1 - 2 hours[2][13] | ~0.5 - 1.0 hour | ~1.5 hours |
Table 2: Comparison of In Vivo Pharmacodynamic Efficacy (Acid Suppression)
| Parameter | Rabeprazole (10-20 mg) | Omeprazole (20 mg) | Lansoprazole (30 mg) |
|---|---|---|---|
| Mean % Time pH > 3 (Day 1) | 13.6% (10 mg dose)[1][12] | 6.1%[1][12] | 7.4%[1][12] |
| Mean % Time pH > 3 (Day 3) | 62.8% (10 mg dose)[1][12] | 16.4%[1][12] | 26.6%[1][12] |
| Mean Time pH > 4 (Day 5) | ~12.1 hours[14][15] | ~11.8 hours[14][15] | ~11.5 hours[14][15] |
Note: Data shows that rabeprazole demonstrates a faster onset of acid suppression compared to omeprazole and lansoprazole, particularly in the initial days of therapy.[12][16]
Section 3: Mandatory Visualizations
Diagram 1: Rabeprazole Mechanism of Action
Caption: Rabeprazole's pathway from inactive prodrug to active inhibitor of the gastric proton pump.
Diagram 2: Experimental Workflow for In Vitro-In Vivo Correlation (IVIVC)
Caption: Workflow comparing in vitro dissolution with in vivo pharmacokinetic outcomes for validation.
Section 4: Validating the Model: The In Vitro-In Vivo Link
The primary goal of the in vitro dissolution model is to predict in vivo performance, thereby minimizing the need for extensive human trials for formulation changes and ensuring batch-to-batch consistency.
-
Acid Resistance Predicts Bioavailability: The enteric coat's ability to withstand the acid stage (Stage 1) is critical. If the coating fails, rabeprazole degrades, and less drug is available for absorption in the intestine.[3][4] The successful passage through this in vitro stage correlates with the observed in vivo absolute bioavailability of approximately 52%, confirming that the coating effectively protects the drug.[1][2][13]
-
Dissolution Rate Predicts Absorption Speed: The rate of drug release in the buffer stage (Stage 2) is predictive of the rate of drug absorption in vivo. A formulation that shows rapid dissolution in pH 6.8 buffer is expected to be absorbed quickly, leading to a shorter Tmax (time to reach peak plasma concentration). This correlation is a cornerstone of establishing bioequivalence between a generic formulation and a reference product.
Another aspect of rabeprazole's efficacy is its antimicrobial activity against Helicobacter pylori. In vitro studies measuring the Minimum Inhibitory Concentration (MIC) have shown that rabeprazole is active against H. pylori, with greater potency than omeprazole or lansoprazole.[17] This in vitro finding supports its in vivo use in combination therapies for H. pylori eradication.[1]
Table 3: In Vitro vs. In Vivo Correlation Summary
| In Vitro Observation | Predicted In Vivo Outcome | Observed In Vivo Result |
|---|---|---|
| <10% drug release in 0.1N HCl | Drug is protected from stomach acid, ensuring it reaches the intestine intact. | Adequate drug absorption and an absolute bioavailability of ~52%.[1][2] |
| >80% drug release in pH 6.8 buffer | Rapid and complete release of the drug in the small intestine for absorption. | Peak plasma concentrations (Tmax) are achieved within 2-5 hours.[2] |
| Low MIC against H. pylori | The drug will contribute to the eradication of the bacteria in the stomach. | Rabeprazole is effective in H. pylori eradication regimens.[1] |
Conclusion
The two-stage in vitro dissolution model is a robust and well-validated tool for predicting the in vivo biopharmaceutical performance of enteric-coated this compound tablets. The acid resistance stage effectively predicts the formulation's ability to protect the acid-labile drug, which is essential for achieving adequate bioavailability. The buffer stage release profile provides a reliable forecast of the drug's absorption rate and onset of action. This in vitro model, supported by comparative in vivo pharmacokinetic and pharmacodynamic data, is indispensable for the development, quality control, and regulatory approval of this compound formulations.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development and validation of dissolution testings in acidic media for this compound delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of rabeprazole following single intravenous and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Bioequivalence study of this compound on healthy human volunteers [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of rabeprazole, lansoprazole and omeprazole on intragastric pH in CYP2C19 extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rabeprazole and Esomeprazole on Gut Microbiota: A Research Guide
Absence of direct head-to-head comparative studies necessitates a synthesized analysis of individual drug effects on the gut microbiome. While both rabeprazole and esomeprazole are widely prescribed proton pump inhibitors (PPIs), dedicated clinical trials directly comparing their impact on the gut microbiota are not yet available in published literature. However, by examining studies that have investigated each drug's effects individually, we can construct a comparative overview for researchers, scientists, and drug development professionals. This guide synthesizes the available data, presenting it in a structured format to facilitate understanding and future research.
Quantitative Impact on Gut Microbiota
The following tables summarize the observed changes in gut microbiota composition and diversity from studies investigating rabeprazole and esomeprazole independently. It is important to note that variations in study design, participant populations, and methodologies may contribute to differences in reported outcomes.
Table 1: Effects of Rabeprazole on Gut Microbiota
| Microbial Parameter | Direction of Change | Study Population | Dosage and Duration | Supporting Evidence |
| Overall Composition | Altered | Patients with GERD | 20 mg/day for 8 weeks (proposed study) | A clinical trial protocol has been registered to evaluate these changes.[1] |
| Streptococcus | Enriched | Patients with Rheumatoid Arthritis | Not specified | The gut microbiota of RA patients taking PPIs, including rabeprazole, was distinct.[2] |
| Microbial Function | Enriched virulence factor production | Patients with Rheumatoid Arthritis | Not specified | This functional change was positively correlated with the abundance of Streptococcus.[2] |
Table 2: Effects of Esomeprazole on Gut Microbiota
| Microbial Parameter | Direction of Change | Study Population | Dosage and Duration | Supporting Evidence |
| Alpha Diversity | No significant alteration | Healthy Volunteers | 40 mg/day for 7 days | A short-term study showed no change in alpha or beta diversity.[3] |
| Reduction in Shannon diversity index | Healthy Volunteers (saliva) | 20 mg/day for 4 weeks | This study observed changes in the oral microbiome.[3] | |
| Streptococcus | Increased abundance | Healthy Volunteers | 40 mg/day for 7 days | Increased Streptococcus originated from the oral cavity.[3] |
| Increased abundance | Healthy Volunteers | 20 mg/day for 4 weeks | An increase in fecal Streptococcus levels was observed.[3] | |
| Lactobacillus species | Significantly increased | Patients with Reflux Esophagitis | 20 mg/day for 8 weeks | L. gasseri, L. fermentum, L. reuteri, and L. ruminis subgroups were increased.[4] |
| Firmicutes | Increased | General PPI users | Not specified | Long-term PPI use has been associated with this change.[5] |
| Bacteroides | Decreased | General PPI users | Not specified | This change may predispose individuals to Clostridium difficile infection.[5] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Increased incidence | Patients with GERD | 20 mg twice daily for 6 months | Long-term esomeprazole use is associated with a higher incidence of SIBO.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental designs from key studies on esomeprazole. A detailed protocol for a rabeprazole-specific study is based on a registered clinical trial.
Esomeprazole Study Protocol Synopsis
A study investigating the impact of esomeprazole on the gut microbiota of patients with reflux esophagitis involved the following protocol[4]:
-
Study Design: A prospective, observational study.
-
Participants: Twenty patients diagnosed with reflux esophagitis via endoscopic examination.
-
Intervention: Participants received 8 weeks of treatment with a PPI, which included esomeprazole (20 mg once daily).
-
Sample Collection: Fecal samples were collected from participants before the initiation of treatment and at 4 and 8 weeks after the start of treatment.
-
Microbiota Analysis: The composition of the fecal microbiota was analyzed using 16S and 23S rRNA-targeted quantitative reverse transcription-PCR (RT-qPCR) to determine the bacterial counts of specific species.
Proposed Rabeprazole Study Protocol
The protocol for a randomized, double-blind, placebo-controlled trial to study the effect of probiotics on the gut microbiome of GERD patients treated with rabeprazole outlines the following methodology[1]:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 120 eligible patients diagnosed with GERD.
-
Intervention:
-
Initial Treatment (8 weeks): One group receives rabeprazole and a probiotic, while the control group receives rabeprazole and a placebo.
-
Maintenance Treatment (4 weeks): The experimental group receives the probiotic, and the control group receives a placebo.
-
-
Primary Outcome: The primary measure is the change in the gut microbiome, which will be analyzed to assess the effects of the interventions.
Visualizing the Research and Mechanisms
To better understand the experimental process and the proposed biological pathways, the following diagrams are provided.
Concluding Remarks
The available evidence suggests that both rabeprazole and esomeprazole, like other PPIs, can alter the composition of the gut microbiota. A recurring finding for esomeprazole is the increase in Streptococcus species, likely due to the reduced acid barrier in the stomach allowing for the transit of oral bacteria into the lower gastrointestinal tract. Data for rabeprazole is less specific but points towards similar alterations, particularly an enrichment of Streptococcus in certain patient populations.
The lack of direct comparative studies is a significant knowledge gap. Future research, including head-to-head clinical trials such as the one proposed for rabeprazole, is imperative to delineate the nuanced differences between these two commonly used medications. A more precise understanding of their respective impacts on the gut microbiome will enable clinicians to make more informed therapeutic choices, potentially mitigating the risks of dysbiosis-related adverse events. Researchers are encouraged to build upon the existing individual studies to design robust comparative investigations.
References
- 1. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiota Composition Before and After Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effect of probiotics supplements in reflux esophagitis treated with esomeprazole: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Synergies: A Comparative Guide to Rabeprazole Sodium in Combination Chemotherapy
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals the potential of rabeprazole sodium, a proton pump inhibitor (PPI), to enhance the efficacy of chemotherapy agents against various cancers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the synergistic effects, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.
The acidic tumor microenvironment is a well-established factor in promoting cancer progression and multidrug resistance. This compound, by inhibiting proton pumps, can modulate this acidity, thereby potentially restoring and enhancing the cytotoxic effects of conventional chemotherapy. This guide synthesizes findings from multiple studies to offer a clear comparison of rabeprazole's performance in combination with various chemotherapeutic agents.
Unveiling the Synergistic Potential: A Data-Driven Comparison
Quantitative data from in vitro and in vivo studies are crucial for assessing the synergistic potential of rabeprazole. While direct comparative studies for rabeprazole across a wide range of chemotherapeutics and cancer types are still emerging, existing research provides valuable insights.
In Vitro Synergism: Impact on Cancer Cell Viability
Studies on various cancer cell lines have demonstrated the intrinsic anti-cancer properties of rabeprazole and its potential to sensitize cells to chemotherapy.
Table 1: Summary of In Vitro Effects of Rabeprazole on Cancer Cells
| Cancer Type | Cell Line(s) | Rabeprazole Effect | Key Findings |
| Gastric Cancer | AGS, KATO III, MKN-28, MKN-45 | Anti-proliferative, Pro-apoptotic | Rabeprazole treatment led to a significant decrease in the viability of gastric cancer cells and induced apoptosis.[1][2][3] The pro-apoptotic effect was time-dependent, with a marked increase in apoptosis observed after 72 hours of exposure.[1][2] |
| Breast Cancer | BT-20, MCF-7 | Inhibition of Cell Proliferation | Rabeprazole was identified as a novel inhibitor of FOXM1, a transcription factor implicated in cancer progression, leading to reduced cell proliferation. |
| Lung Cancer | Not specified | Induction of Pyroptosis | Rabeprazole was shown to suppress lung cancer cell proliferation and tumor growth in mice, potentially by inducing a form of inflammatory cell death known as pyroptosis.[4] |
Note: This table summarizes the effects of rabeprazole as a single agent, which forms the basis for its investigation in combination therapies. Direct comparative IC50 values for combination studies are not consistently available in the reviewed literature.
In Vivo Evidence: Tumor Growth Inhibition
Animal models provide a critical platform for evaluating the in vivo efficacy of combination therapies. While a randomized phase II clinical trial of high-dose rabeprazole with metronomic capecitabine in advanced gastrointestinal cancer did not show a significant improvement in progression-free survival, preclinical studies suggest a potential benefit in other combinations.[5]
Table 2: Overview of In Vivo Studies on Rabeprazole and Chemotherapy
| Cancer Model | Chemotherapy Agent | Key Findings |
| Rat Reflux Model of Esophageal Cancer | N/A (Chemoprevention) | Rabeprazole protected against the development of esophageal cancer. |
| Glioma (Rat Model) | Temozolomide | Rabeprazole demonstrated an ability to reduce resistance to temozolomide by inhibiting the epithelial-to-mesenchymal transition (EMT). |
| Lung Cancer (Mouse Model) | N/A (Single Agent) | Rabeprazole suppressed lung tumor growth in a concentration-dependent manner.[4] |
Note: This table highlights the available in vivo data. More direct comparative studies measuring tumor volume reduction in combination therapies are needed.
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
The synergistic effects of rabeprazole are believed to stem from its ability to modulate the tumor microenvironment and interfere with key cellular signaling pathways.
Proposed Mechanisms of Action
Rabeprazole, as a proton pump inhibitor, is thought to enhance chemotherapy efficacy through several mechanisms:
-
Reversal of Tumor Acidity: By inhibiting V-ATPases on the cancer cell membrane, rabeprazole increases the extracellular pH of the tumor microenvironment. This can enhance the uptake and efficacy of weakly basic chemotherapeutic drugs and overcome a key mechanism of multidrug resistance.
-
Inhibition of Pro-Survival Signaling: Studies suggest that rabeprazole can inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the ERK1/2 pathway.[1][2][3]
-
Induction of Cell Death: Rabeprazole has been shown to induce apoptosis and pyroptosis in cancer cells, contributing directly to its anti-tumor effect.[1][2][4]
Caption: Proposed mechanisms of rabeprazole's synergistic effects with chemotherapy.
Experimental Workflow for Assessing Synergy
A typical experimental workflow to assess the synergistic effects of rabeprazole with a chemotherapy agent involves both in vitro and in vivo studies.
Caption: Standard experimental workflow for evaluating drug synergy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the chemotherapy agent alone, rabeprazole alone, and in combination for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomly assign mice to treatment groups: (1) Vehicle control, (2) Chemotherapy agent alone, (3) Rabeprazole alone, (4) Combination of chemotherapy agent and rabeprazole.
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a chemosensitizing agent, with the potential to enhance the efficacy of various chemotherapy drugs. Its ability to modulate the tumor microenvironment and interfere with cancer cell signaling pathways provides a strong rationale for its use in combination therapies. However, the field would greatly benefit from more direct, quantitative comparative studies across a broader range of cancer types and chemotherapy agents. Future research should focus on:
-
Conducting comprehensive in vitro studies to determine IC50 values and combination indices for rabeprazole with a wide array of chemotherapeutics.
-
Performing well-designed in vivo studies in various xenograft and patient-derived xenograft (PDX) models to validate in vitro findings and assess tumor growth inhibition and survival benefits.
-
Further elucidating the molecular mechanisms underlying the synergistic interactions to identify predictive biomarkers for patient stratification.
Such studies will be instrumental in translating the promising preclinical findings into effective clinical strategies for cancer treatment.
References
- 1. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Rabeprazole Sodium: A Comprehensive Evaluation as a Tool Compound for Proton Pump Inhibition Studies
In the realm of gastrointestinal research and drug development, the use of precise and reliable tool compounds is paramount for elucidating the mechanisms of proton pump function and for the screening of new therapeutic agents. Rabeprazole sodium, a member of the proton pump inhibitor (PPI) class of drugs, has emerged as a valuable tool for these purposes. This guide provides a comprehensive comparison of this compound with other commonly used PPIs, supported by experimental data, to validate its use as a robust tool compound for studying the gastric H+/K+-ATPase.
Comparative Analysis of Proton Pump Inhibitors
Rabeprazole distinguishes itself from other PPIs, such as omeprazole, lansoprazole, and pantoprazole, through its unique pharmacological profile. A key differentiator is its rapid onset of action, which is attributed to a higher pKa value.[1][2] This allows for faster conversion to its active sulfonamide form in the acidic environment of the parietal cells.[3][4]
The following tables summarize the comparative quantitative data for rabeprazole and its alternatives.
Table 1: Comparative Pharmacokinetics of Proton Pump Inhibitors
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole |
| pKa | ~5.0[1][2] | 4.0[1] | 3.9[1] | 3.8[1] |
| Activation Half-life (pH 1.2) | 1.3 minutes[1] | 2.8 minutes[1] | 2.0 minutes[1] | 4.6 minutes[1] |
| Metabolism | Primarily non-enzymatic; minor CYP2C19 & CYP3A4[5] | Primarily CYP2C19 & CYP3A4 | Primarily CYP2C19 & CYP3A4 | Primarily CYP2C19 & CYP3A4 |
| Plasma Half-life | ~1 hour[6] | 0.5-1 hour | ~1.5 hours | ~1 hour |
Table 2: Comparative Efficacy of Proton Pump Inhibitors
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole |
| Relative Potency (vs. Omeprazole = 1.00) | 1.82[7] | 1.00[7] | 0.90[7] | 0.23[7] |
| Inhibition of H+/K+-ATPase (in vitro) | Potent and rapid[5][8] | Potent | Potent | Less potent in some studies[5] |
| Median 24-hour gastric pH (Day 1) | 3.4[5] | 1.9[5] | 2.9[5] | 2.2[5] |
Mechanism of Action: The Proton Pump Inhibition Pathway
Proton pump inhibitors, including rabeprazole, are prodrugs that require activation in an acidic environment.[1] Upon reaching the secretory canaliculi of gastric parietal cells, they undergo a chemical transformation into a reactive sulfenamide intermediate.[6] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inhibition.[3][4][5] This blockage of the proton pump is the final step in gastric acid secretion, resulting in a profound and sustained elevation of intragastric pH.[5][9]
Caption: Mechanism of Rabeprazole Action.
Experimental Validation: Protocols and Workflows
The validation of rabeprazole as a tool compound relies on robust and reproducible experimental protocols. Below are methodologies for key experiments used to characterize its inhibitory effects on the proton pump.
Experimental Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of rabeprazole on the activity of the H+/K+-ATPase enzyme.
1. Preparation of H+/K+-ATPase Enriched Vesicles:
-
Obtain fresh sheep or pig gastric mucosa from a local abattoir.[10]
-
Homogenize the tissue in a buffered sucrose solution.
-
Perform differential centrifugation to isolate microsomal fractions.[5]
-
Further purify the H+/K+-ATPase enriched vesicles using a Ficoll/sucrose density gradient centrifugation.[3][4]
-
Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay.[10]
2. ATPase Activity Assay:
-
Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound (and other PPIs for comparison) in a reaction buffer containing MgCl2 and KCl.[11]
-
Initiate the enzymatic reaction by adding ATP.[11]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[11]
-
Stop the reaction by adding an ice-cold solution of trichloroacetic acid.[11]
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the Fiske-Subbarow method.[10] The absorbance is read spectrophotometrically.
-
Calculate the percentage of inhibition for each rabeprazole concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
References
- 1. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative potency of proton-pump inhibitors-comparison of effects on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoscopic measurement of gastric pH is associated with persistent acid reflux in patients treated with proton pump inhibitors for gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Rabeprazole Sodium: A Comparative Analysis of Its Inhibitory Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of rabeprazole sodium, a proton pump inhibitor (PPI), against other PPIs and alternative acid-suppressing therapies. The focus is on the specificity of its action, supported by experimental data, to inform research and drug development decisions.
Executive Summary
This compound distinguishes itself among proton pump inhibitors through its rapid onset of action and a metabolic pathway less dependent on the polymorphic CYP2C19 enzyme. These characteristics, rooted in its unique chemical properties, contribute to a predictable and highly specific inhibition of the gastric H⁺/K⁺-ATPase (proton pump). This guide delves into the comparative data that substantiates these claims.
Mechanism of Action: Targeting the Proton Pump
Rabeprazole, like other PPIs, is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic canaliculi of gastric parietal cells. There, it is converted to its active form, a sulfenamide derivative, which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase. This irreversible inhibition blocks the final step in gastric acid secretion.
The primary distinction between rabeprazole and other PPIs lies in its higher pKa value (approximately 5.0). This allows for faster activation at a broader pH range, leading to a more rapid onset of proton pump inhibition.[1]
Signaling Pathway of Proton Pump Inhibition
Caption: Mechanism of rabeprazole activation and inhibition of the gastric H⁺/K⁺-ATPase.
Comparative Inhibitory Potency and Onset of Action
Experimental data demonstrates rabeprazole's rapid and potent inhibition of the gastric proton pump compared to other PPIs.
In Vitro H⁺/K⁺-ATPase Inhibition
An in vitro study using an isolated hog gastric vesicle model showed that rabeprazole achieved near-maximal inhibition of the H⁺/K⁺-ATPase within 5 minutes. In contrast, omeprazole and lansoprazole required 30 minutes to reach the same level of inhibition, while pantoprazole only achieved 50% inhibition after 50 minutes.[1]
Physicochemical Properties and Activation Speed
The faster onset of action of rabeprazole is attributed to its higher pKa value. A higher pKa allows the compound to be activated over a wider pH range and at a faster rate.
| Property | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole |
| pKa | ~5.0 | ~4.0 | ~4.0 | ~3.8 |
| Activation Half-life (pH 1.2) | 1.3 min | 2.8 min | 2.0 min | 4.6 min |
| Activation Half-life (pH 5.1) | 7.2 min | 84 min | 90 min | 282 min |
| Data sourced from a review by Pace et al. (2007).[1] |
Specificity Profile: On-Target vs. Off-Target Effects
A key aspect of a drug's safety and efficacy is its specificity. Rabeprazole generally exhibits a favorable profile with limited off-target effects, particularly concerning the cytochrome P450 (CYP) enzyme system.
Inhibition of Cytochrome P450 Isoforms
The metabolism of many drugs is mediated by CYP enzymes. Inhibition of these enzymes can lead to drug-drug interactions. In vitro studies have shown that rabeprazole has a relatively lower potential for inhibiting key CYP isoforms compared to some other PPIs.
| Cytochrome P450 Isoform | Rabeprazole (Ki, µM) | Omeprazole (Ki, µM) | Esomeprazole (Ki, µM) | Lansoprazole (Ki, µM) | Pantoprazole (Ki, µM) |
| CYP2C19 | 17 - 21 | 2 - 6 | ~8 | 0.4 - 1.5 | 14 - 69 |
| CYP2C9 | >200 (IC50) | - | - | - | 6 |
| CYP3A4 | >200 (IC50) | - | - | - | 22 |
| CYP2D6 | >200 (IC50) | >200 (IC50) | >200 (IC50) | >200 (IC50) | >200 (IC50) |
| Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition. A higher Ki value indicates lower inhibitory potency. Data compiled from Li et al. (2004).[1] |
The comparatively higher Ki values for rabeprazole, particularly for CYP2C19, suggest a lower likelihood of clinically significant drug interactions mediated by this pathway. This is further supported by rabeprazole's metabolism, which proceeds to a large extent via a non-enzymatic pathway, reducing its dependence on CYP enzymes.[2]
Interaction with Other Proteins
Recent chemoproteomic studies have explored the broader off-target profile of rabeprazole. These studies have shown that rabeprazole can form covalent conjugates with zinc-binding proteins in non-acidic environments.[2][3] The clinical significance of these findings is still under investigation but highlights an area for further research into the long-term effects and potential for drug repurposing.
Comparison with H2 Receptor Antagonists
Histamine H2 receptor antagonists (H2RAs) represent an alternative class of acid-suppressing drugs. Their mechanism of action differs fundamentally from that of PPIs.
| Feature | Rabeprazole (PPI) | H2 Receptor Antagonists (e.g., Ranitidine, Famotidine) |
| Target | H⁺/K⁺-ATPase (Proton Pump) | Histamine H2 receptors on parietal cells |
| Mechanism | Irreversible covalent inhibition | Competitive, reversible antagonism |
| Inhibition | Blocks the final step of acid secretion | Blocks one of the upstream signaling pathways |
| Potency | More potent acid suppression | Less potent acid suppression |
| Onset of Action | Slower onset (requires accumulation and activation) | Faster onset of action |
| Duration | Longer duration of action (due to irreversible binding) | Shorter duration of action |
Proton pump inhibitors, including rabeprazole, are generally considered more effective at healing acid-related conditions due to their superior acid suppression.[4][5]
Experimental Protocols
In Vitro H⁺/K⁺-ATPase Inhibition Assay (Gastric Vesicle Model)
This assay evaluates the direct inhibitory effect of compounds on the proton pump.
Methodology:
-
Preparation of H⁺/K⁺-ATPase-rich vesicles: Gastric vesicles are prepared from the fundic mucosa of a suitable animal model (e.g., hog or rabbit stomach) through a series of homogenization and differential centrifugation steps.
-
Incubation: The vesicles are pre-incubated in a buffered solution (e.g., Tris-HCl) containing KCl and the test compound (rabeprazole or other PPIs) at a specific concentration and pH.
-
Initiation of Reaction: The ATPase reaction is initiated by the addition of Mg-ATP.
-
Measurement of Activity: The activity of the H⁺/K⁺-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released over time using a colorimetric assay (e.g., Fiske-Subbarow method).
-
Data Analysis: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the test compound to that of a vehicle control. IC50 values (the concentration of the inhibitor that causes 50% inhibition) can be determined from dose-response curves.
Cytochrome P450 Inhibition Assay (Human Liver Microsomes)
This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting CYP enzymes.
Methodology:
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for the CYP isoform of interest, a NADPH-generating system (cofactor for CYP activity), and a range of concentrations of the test compound (e.g., rabeprazole).
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a cold organic solvent (e.g., acetonitrile).
-
Quantification of Metabolite: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percentage of inhibition. IC50 and/or Ki values are then calculated from this data.
Experimental Workflow Diagrams
Caption: Workflow for in vitro H⁺/K⁺-ATPase inhibition assay.
References
- 1. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ProteomeXchange Dataset PXD048457 [central.proteomexchange.org]
- 3. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
Rabeprazole Sodium: An In Vitro Potency Comparison Against Other Proton Pump Inhibitors
A definitive guide for researchers and drug development professionals on the relative in vitro potency of rabeprazole sodium, supported by comparative experimental data and detailed methodologies.
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. While all PPIs share this common mechanism, their intrinsic chemical properties and resulting pharmacodynamics can differ significantly. This guide provides a comprehensive in vitro comparison of this compound against other commonly used PPIs, focusing on key parameters that determine their potency and speed of action. The data presented herein is intended to inform preclinical research and drug development efforts in the field of acid-related disorders.
Comparative Analysis of In Vitro Potency
The in vitro potency of a PPI is primarily determined by two key factors: its rate of conversion to the active sulfonamide form and its direct inhibition of the H+/K+-ATPase enzyme. Rabeprazole consistently demonstrates a rapid and potent inhibitory profile in various in vitro models.
Key Physicochemical and Pharmacodynamic Parameters
A critical differentiator among PPIs is their acid dissociation constant (pKa). Rabeprazole possesses the highest pKa value among the compared PPIs, approximately 5.0.[1][2][3][4][5] This characteristic allows it to be activated over a broader pH range and at a much faster rate than other PPIs, particularly at higher pH levels.[1][4] This rapid activation translates to a faster onset of action in inhibiting the proton pump.
| Parameter | Rabeprazole | Lansoprazole | Omeprazole | Pantoprazole | Reference |
| pKa | ~5.0 | 4.0 | 4.0 | 3.0 | [1][2][3][4][5] |
| Activation Half-Life at pH 1.2 | 1.3 minutes | 2.0 minutes | 2.8 minutes | 4.6 minutes | [1] |
| Activation Half-Life at pH 5.1 | 7.2 minutes | 90 minutes | 84 minutes | 282 minutes | [1] |
Table 1: Comparative Physicochemical and Activation Properties of PPIs. This table summarizes key in vitro parameters that influence the potency and onset of action of various proton pump inhibitors.
Inhibition of H+/K+-ATPase in Isolated Vesicle Models
Studies utilizing isolated hog gastric vesicles provide direct evidence of the rapid and potent inhibitory effect of rabeprazole on the proton pump. In one such model, rabeprazole achieved near-maximal inhibition of the proton pump within 5 minutes of exposure.[1] In contrast, lansoprazole and omeprazole required 30 minutes to reach the same level of inhibition, while pantoprazole only achieved 50% inhibition after 50 minutes.[1] This demonstrates rabeprazole's superior speed in shutting down the acid secretion machinery at a cellular level.
Experimental Protocols
Determination of PPI Activation Rate
Objective: To determine the rate of conversion of the inactive PPI prodrug to its active sulfonamide form under acidic conditions.
Methodology:
-
A solution of the specific PPI is prepared in a suitable buffer.
-
The pH of the solution is adjusted to the desired level (e.g., pH 1.2 or pH 5.1) to initiate the acid-catalyzed conversion.
-
The concentration of the remaining inactive PPI is monitored over time using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
-
The activation half-life (the time required for 50% of the PPI to be converted) is calculated from the kinetic data.
H+/K+-ATPase Inhibition Assay in Isolated Gastric Vesicles
Objective: To measure the direct inhibitory effect of PPIs on the activity of the H+/K+-ATPase enzyme.
Methodology:
-
Gastric vesicles rich in H+/K+-ATPase are isolated from a suitable animal model, such as hog stomachs.
-
The vesicles are incubated with the PPI of interest at a specific concentration.
-
The activity of the H+/K+-ATPase is initiated by the addition of ATP.
-
The rate of proton transport into the vesicles or the rate of ATP hydrolysis is measured to determine the enzyme's activity.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the PPI.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of PPI action and a typical experimental workflow for assessing in vitro potency.
Caption: Mechanism of action of proton pump inhibitors.
Caption: Experimental workflow for in vitro PPI potency assay.
Conclusion
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. Efficacy of Rabeprazole in Gastric acid-Induced Disorders – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 4. A review of rabeprazole in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabeprazole: a pharmacologic and clinical review for acid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Models of Rabeprazole Sodium-Induced Hypergastrinemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rabeprazole sodium-induced hypergastrinemia model with alternative preclinical models. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate model for their studies.
Introduction to Hypergastrinemia Models
Chronic hypergastrinemia, a condition of elevated serum gastrin levels, is a key focus in gastroenterological research and drug development due to its association with enterochromaffin-like (ECL) cell hyperplasia and the potential risk of neuroendocrine tumors.[1] Preclinical models are essential for studying the long-term effects of hypergastrinemia and for evaluating the safety of drugs that may induce this condition. Proton pump inhibitors (PPIs), such as rabeprazole, are potent inhibitors of gastric acid secretion, leading to a feedback-mediated increase in gastrin levels.[2][3] This guide focuses on the validation of the rabeprazole-induced hypergastrinemia model and compares it with other pharmacological and surgical models.
Comparison of Hypergastrinemia Models
The selection of a preclinical model for inducing hypergastrinemia depends on the specific research question, the desired duration of the study, and the endpoints to be evaluated. The following tables provide a quantitative comparison of key parameters across different models.
Table 1: Comparison of Pharmacologically-Induced Hypergastrinemia Models in Rats
| Model | Drug | Dose | Duration | Serum Gastrin Levels (pg/mL) | Key Findings | Reference |
| Rabeprazole-Induced | This compound | 20 mg/kg/day, i.p. | 7 days | Lower than omeprazole at the same dose | Less pronounced stimulation of ECL and parietal cells compared to omeprazole despite potent acid suppression. | [3][4] |
| This compound | 100 mg/kg/day, i.p. | 7 days | Markedly increased, but lower than omeprazole | Less potent induction of hypergastrinemia and associated cellular changes compared to omeprazole at a high dose. | [3][4] | |
| Omeprazole-Induced | Omeprazole | 20 mg/kg/day, i.p. | 7 days | Higher than rabeprazole at the same dose | Stronger stimulation of parietal cells and higher antral G-cell density compared to rabeprazole. | [3][4] |
| Omeprazole | 400 µmol/kg/day, p.o. | 10 weeks | Significantly high | Induced significant ECL cell hyperplasia, which was reversible upon cessation of treatment. | [5] | |
| Ranitidine-Induced | Ranitidine | 175+175+350 µmol/kg/day, p.o. | 10 weeks | High | Increased plasma gastrin levels and ECL cell density, correlated with gastrin levels. | [5] |
Table 2: Comparison of Pharmacological vs. Surgical Hypergastrinemia Models in Rats
| Model Type | Specific Model | Duration | Serum Gastrin Levels | ECL Cell Changes | Key Features | Reference |
| Pharmacological | Omeprazole (400 µmol/kg/day) | 10 weeks | High | Reversible hyperplasia | Non-invasive, allows for study of drug-specific effects and reversibility. | [5][6] |
| Surgical | Partial Gastric Corpectomy (75%) | 124 weeks | ~10-fold increase vs. controls | Marked hyperplasia, development of carcinoids | Induces lifelong, persistent hypergastrinemia; suitable for long-term carcinogenesis studies. | [7] |
| Surgical | Antrectomy | Post-surgery | Low (Hypogastrinemia) | Reduction in number | Used to study the reversal of hypergastrinemia-induced effects. | [8] |
Signaling Pathway of Rabeprazole-Induced Hypergastrinemia
Rabeprazole, a proton pump inhibitor, blocks the H+/K+ ATPase in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion. This decrease in acidity removes the negative feedback on antral G cells, resulting in increased gastrin secretion and subsequent hypergastrinemia. The elevated gastrin levels then stimulate ECL cells via the cholecystokinin B (CCK2) receptor, leading to ECL cell proliferation and histamine release.
Caption: Rabeprazole-induced hypergastrinemia signaling pathway.
Experimental Protocols
Induction of Hypergastrinemia in a Rat Model
Objective: To induce hypergastrinemia using this compound.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Animal balance
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Divide animals into control and treatment groups.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/mL for a 20 mg/kg dose in a 1 mL/kg volume).
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the planned duration of the study (e.g., 7 days, 4 weeks, etc.).
-
Monitor animal health and body weight regularly.
Validation of the Hypergastrinemia Model
Objective: To confirm the development of hypergastrinemia and assess its physiological consequences.
a) Blood Collection and Gastrin Measurement:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Centrifuge the blood to separate serum and store at -80°C until analysis.
-
Measure serum gastrin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
b) Tissue Collection and Histological Analysis:
-
Euthanize the animals and dissect the stomach.
-
Open the stomach along the greater curvature and rinse with saline.
-
Collect tissue samples from the gastric fundus and antrum.
-
Fix the samples in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of mucosal thickness.
-
Perform immunohistochemistry for specific markers:
-
Chromogranin A (CgA): To identify and quantify ECL cells.
-
Ki-67: To assess cell proliferation, particularly in the ECL cell population.
-
-
Quantify ECL cell density and the proliferation index using image analysis software.
Experimental Workflow for Model Validation
The following diagram illustrates a typical workflow for the validation of a preclinical model of drug-induced hypergastrinemia.
Caption: Experimental workflow for hypergastrinemia model validation.
Conclusion
The this compound-induced hypergastrinemia model in rodents is a valuable tool for studying the physiological and pathological consequences of elevated gastrin levels. This guide provides a comparative framework, demonstrating that while rabeprazole effectively induces hypergastrinemia, its effects on ECL and parietal cells may be less pronounced than those of omeprazole at equivalent doses. The choice between pharmacological models like rabeprazole induction and surgical models such as partial gastrectomy depends on the research objectives, with surgical models being more suitable for inducing long-term, irreversible hypergastrinemia. The provided experimental protocols and workflows offer a standardized approach to validating these preclinical models, ensuring the generation of robust and reproducible data for drug development and safety assessment.
References
- 1. Hypergastrinemia and gastric enterochromaffin-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole-induced hypergastrinemia: role of gastric acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of rabeprazole on parietal cells and enterochromaffin-like cells in rats: a comparison with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma gastrin and gastric enterochromaffinlike cell activation and proliferation. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-course of development and reversal of gastric endocrine cell hyperplasia after inhibition of acid secretion. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial gastric corpectomy results in hypergastrinemia and development of gastric enterochromaffinlike-cell carcinoids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antrectomy does not accelerate reversal of omeprazole-induced trophic effects in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Rabeprazole Sodium in a Laboratory Setting
The responsible disposal of rabeprazole sodium is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of unused, expired, or contaminated this compound and associated materials.
Hazard Assessment and Regulatory Overview
This compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, all pharmaceutical waste must be managed in accordance with federal, state, and local regulations to prevent environmental contamination and ensure workplace safety.[2] The primary federal regulation governing pharmaceutical waste is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[2][3][4]
Key Safety and Disposal Information Summary
The following table summarizes critical information derived from Safety Data Sheets (SDS) for this compound.
| Parameter | Information | Citations |
| OSHA Hazard Classification | Not classified as a "Hazardous Chemical". | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye/face protection (safety goggles), and appropriate lab clothing.[1][5][6] | |
| Primary Disposal Recommendation | Offer to a licensed hazardous material disposal company or dispose of via incineration in a permitted facility.[1][7][8] | |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1][5] | |
| Spill Cleanup | Sweep up or vacuum spilled material, avoiding dust generation, and place in a suitable, labeled container for disposal.[1][5][9] | |
| Contaminated Packaging | Dispose of in the same manner as the unused product.[1] |
Standard Operating Procedure for Disposal
Adherence to a standardized disposal workflow is essential. The following procedure outlines the decision-making and handling process for this compound waste in a research environment.
Step 1: Initial Assessment and Consultation
-
Consult Institutional Policy: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on local and state regulations and determine the appropriate waste stream for this compound.[8]
-
Waste Characterization: EHS will confirm whether the material is considered hazardous or non-hazardous pharmaceutical waste according to RCRA guidelines.[8] Although not federally listed as hazardous, institutional or state policies may require it to be handled as such as a precaution.
Step 2: Waste Segregation and Containment
-
Segregate Waste: Do not dispose of this compound in regular trash or down the drain.[1][4][5] All pharmaceutical research waste must be segregated from general refuse.[2]
-
Use Designated Containers:
-
If EHS classifies the waste as non-hazardous , it may be placed in a designated "non-hazardous pharmaceutical" or "chemotoxic" waste container, often a red bin, for collection and subsequent incineration by a licensed vendor.[8]
-
If EHS classifies the waste as hazardous (or requires this as a precaution), it must be collected in a specific hazardous waste container provided by EHS.[8]
-
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including "this compound," and any other required hazard information as directed by EHS.
Step 3: Handling Contaminated Materials
-
PPE and Labware: Any materials that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and empty stock bottles, must be disposed of in the same waste stream as the chemical itself.[1]
-
Empty Containers: Empty containers or liners may retain product residue and must be disposed of safely in the designated waste stream.[10]
Step 4: Arranging for Final Disposal
-
Scheduled Pickup: Coordinate with your facility's EHS department to arrange for the pickup of the waste container.[8]
-
Incineration: The required method of destruction for pharmaceutical waste is incineration by a licensed and permitted waste management vendor.[1][4][7][8] This process ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. epa.gov [epa.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. lupin.com [lupin.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Rabeprazole Sodium
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rabeprazole sodium, a compound that requires careful management. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient workflow.
This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the utilization of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the necessary protective gear for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[2] If splashes are likely, face shields are recommended.[3][4] |
| Hands | Impervious gloves | Must comply with EC Directive 89/686/EEC and the related standard EN374.[3] Viton™ gloves are a suitable option.[3] Inspect gloves prior to use.[2] |
| Body | Long-sleeved clothing or lab coat | Wear suitable protective clothing to prevent skin contact.[3][4][5] |
| Respiratory | Appropriate respiratory protection | To be used in case of insufficient ventilation or when dust or aerosols are generated.[3][5][6] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step process for safely managing this compound from receipt to disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5][6] The use of a chemical fume hood is recommended.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[3][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the compound.[1][3]
2. In Case of a Spill:
-
Evacuate: Evacuate personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3]
-
Clean-up: For solid spills, sweep or vacuum the material and place it in a suitable, labeled container for disposal.[2] Avoid generating dust.[2][5] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a disposal container.[6]
-
Decontamination: Clean the spill area thoroughly.[2]
3. Disposal:
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and approved waste container.[3]
-
Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.[4] Do not allow the substance to enter drains or watercourses.[1][2]
Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Procedural flow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
